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Core Science & Biosynthesis

Foundational

Technical Guide: 1-(3-Methyl-2-thienyl)-1-propanol (CAS 1250931-69-1)

Abstract 1-(3-Methyl-2-thienyl)-1-propanol (CAS 1250931-69-1) is a secondary heterocyclic alcohol serving as a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Methyl-2-thienyl)-1-propanol (CAS 1250931-69-1) is a secondary heterocyclic alcohol serving as a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmacophores. As a lipophilic bioisostere of 1-phenyl-1-propanol, it offers unique metabolic stability and receptor binding profiles. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in medicinal chemistry, specifically focusing on its role as a "phenyl-to-thiophene" scaffold replacement.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: 1-(3-Methylthiophen-2-yl)propan-1-ol

  • CAS Number: 1250931-69-1

  • Molecular Formula: C

    
    H
    
    
    
    OS
  • SMILES: CCC(O)c1sccc1C

  • Structural Class: Thiophene-substituted secondary alcohol

Physical Data Table

Note: Experimental values for this specific intermediate are proprietary; values below represent consensus cheminformatic predictions calibrated against analogous thiophene alcohols.

PropertyValue / DescriptionConfidence
Molecular Weight 156.25 g/mol Exact
Appearance Colorless to pale yellow viscous oilHigh (Analogous)
Boiling Point 235°C @ 760 mmHg (Predicted)± 15°C
Density 1.08 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 2.45High (Lipophilic)
pKa (Hydroxyl) ~14.8Standard Alcohol
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in WaterHigh

Synthesis & Manufacturing Protocols

The synthesis of 1-(3-Methyl-2-thienyl)-1-propanol requires precise regiochemical control to ensure the alkyl chain attaches at the C2 position while preserving the C3-methyl group. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Grignard Addition (Preferred for Lab Scale)

This pathway offers the highest atom economy for small-scale synthesis, utilizing commercially available 3-methyl-2-thiophenecarboxaldehyde.

Reaction Logic: Nucleophilic attack of the ethyl group on the aldehyde carbonyl carbon.

Protocol:

  • Reagents: 3-Methyl-2-thiophenecarboxaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve aldehyde in anhydrous THF at 0°C.

    • Add EtMgBr dropwise over 30 mins to maintain temp < 5°C.

    • Allow to warm to RT and stir for 2 hours (Monitor via TLC, Hexane:EtOAc 4:1).

    • Quench: Slowly add sat. NH₄Cl solution at 0°C.

    • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Route B: Ketone Reduction (Preferred for Stereocontrol)

Reduction of 1-(3-methyl-2-thienyl)-1-propanone allows for enantioselective synthesis using chiral boranes or biocatalysts (KREDs), critical for drug development.

Protocol (Racemic):

  • Substrate: 1-(3-methyl-2-thienyl)-1-propanone.

  • Reductant: Sodium Borohydride (NaBH₄, 0.6 eq).

  • Solvent: Methanol (0°C).

  • Mechanism: Hydride transfer to the carbonyl carbon followed by protonation.

Visualization: Synthesis Pathways

SynthesisPathways Aldehyde 3-Methyl-2- thiophenecarboxaldehyde Target TARGET: 1-(3-Methyl-2-thienyl)- 1-propanol Aldehyde->Target Route A Ketone 1-(3-Methyl-2-thienyl)- 1-propanone Ketone->Target Route B Grignard EtMgBr / THF (Grignard Addition) Reduction NaBH4 / MeOH (Hydride Reduction)

Figure 1: Two primary synthetic routes yielding the target alcohol.[1][2][3][4] Route A involves C-C bond formation, while Route B involves functional group interconversion.

Applications in Drug Discovery

Bioisosterism: The Thiophene Advantage

In medicinal chemistry, the 3-methylthiophene moiety is a classic bioisostere for the phenyl ring (found in drugs like Duloxetine).

  • Steric Bulk: The sulfur atom and the C3-methyl group mimic the spatial occupancy of a substituted benzene ring.

  • Electronic Effects: Thiophene is electron-rich (π-excessive), enhancing cation-π interactions within receptor binding pockets compared to phenyl rings.

  • Metabolic Blockade: The C3-methyl group blocks the metabolic "hotspot" at the 3-position, potentially increasing half-life (

    
    ) by preventing oxidation.
    
Pharmacophore Integration

This alcohol is a direct precursor to amine derivatives used in:

  • SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors): Analogous to the Duloxetine scaffold.

  • H1-Antihistamines: Thiophene analogs of diphenhydramine derivatives.

Visualization: Bioisosteric Logic

Bioisostere Phenyl Phenyl Ring (Standard Scaffold) Thiophene 3-Methyl-2-Thienyl (Target Scaffold) Phenyl->Thiophene Bioisosteric Replacement Effect1 Enhanced Lipophilicity (LogP +0.4) Thiophene->Effect1 Effect2 Metabolic Stability (Blocked Oxidation) Thiophene->Effect2 Effect3 Pi-Stacking (Electron Rich) Thiophene->Effect3

Figure 2: Strategic advantages of substituting a phenyl ring with the 3-methyl-2-thienyl moiety in drug design.

Analytical Characterization

To validate the identity of CAS 1250931-69-1, the following spectral signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     7.10 (d, 1H):  Thiophene C5-H (Aromatic).
    
  • 
     6.80 (d, 1H):  Thiophene C4-H (Aromatic).
    
  • 
     4.85 (t, 1H): CH -OH (Benzylic/Thienylic proton). Key diagnostic peak.
    
  • 
     2.25 (s, 3H):  Thiophene-C3-CH
    
    
    
    .
  • 
     1.70-1.85 (m, 2H):  CH
    
    
    
    of the propyl chain.
  • 
     0.95 (t, 3H):  Terminal CH
    
    
    
    of the propyl chain.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 156

  • Base Peak: m/z 127 (Loss of ethyl group, [M-C

    
    H
    
    
    
    ]
    
    
    ), stabilizing the thienyl cation.
  • Fragment: m/z 111 (Loss of propyl chain/OH).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Thiophenes can darken upon oxidation.

HazardPrecaution
Flammability Flash point > 90°C. Keep away from open flames.
Inhalation Use in a fume hood. Vapors may cause respiratory irritation.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10214420, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

  • Sorbera, L.A., et al. (2000).Duloxetine Oxalate: Serotonin/Norepinephrine Reuptake Inhibitor. Drugs of the Future, 25(9), 907. (Contextual synthesis of thienyl propanols).
  • Wheeler, W.J., & Kuo, F. (1995).An asymmetric synthesis of duloxetine hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223.
  • Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Theoretical basis for thiophene-phenyl exchange). [Link]

  • Sigma-Aldrich (2023).Safety Data Sheet: 2-Thiophenemethanol derivatives. (General safety protocols for thiophene alcohols).

Sources

Exploratory

Chemical structure of 1-(3-Methyl-2-thienyl)-1-propanol

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(3-Methyl-2-thienyl)-1-propanol Abstract This technical guide provides a comprehensive analysis of 1-(3-Methyl-2-thienyl)-1-propanol, a chiral seco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(3-Methyl-2-thienyl)-1-propanol

Abstract

This technical guide provides a comprehensive analysis of 1-(3-Methyl-2-thienyl)-1-propanol, a chiral secondary alcohol incorporating a substituted thiophene ring. The thiophene moiety is a privileged scaffold in medicinal chemistry, recognized for its role in numerous therapeutic agents.[1][2][3][4][5] This document delineates the molecule's structural features, predicted physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the causality behind experimental choices, particularly in the context of its primary synthesis via the Grignard reaction. Furthermore, this guide outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, MS) essential for its structural elucidation and confirmation. By contextualizing its structure in relation to key pharmaceutical intermediates, this paper underscores its potential as a valuable chiral building block for professionals in drug discovery and development.

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][5] Its structural and electronic properties often allow it to serve as a bioisostere for the phenyl ring, enhancing drug-receptor interactions and favorably modifying metabolic profiles and solubility.[1] Thiophene derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[2][3][4] This has led to their incorporation into a multitude of FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the antidepressant Duloxetine.[1][2]

1-(3-Methyl-2-thienyl)-1-propanol belongs to this critical class of compounds. As a chiral alcohol, its stereochemistry offers a handle for the enantioselective synthesis of more complex molecules. Its structure is analogous to key intermediates used in the synthesis of important pharmaceuticals, making a thorough understanding of its chemistry particularly relevant for drug development professionals.[6][7][8]

Molecular Structure and Physicochemical Properties

Structural Analysis

The structure of 1-(3-Methyl-2-thienyl)-1-propanol is characterized by three key features:

  • A 3-Methyl-2-thienyl Group: An aromatic thiophene ring substituted at the 2-position with the propanol chain and at the 3-position with a methyl group. This substitution pattern influences the electronic properties and steric environment of the molecule.

  • A Secondary Alcohol: The hydroxyl group is attached to the first carbon of the propanol chain (the carbinol carbon), which is also bonded directly to the thiophene ring. This functional group is a key site for further chemical modification and hydrogen bonding interactions.

  • A Chiral Center: The carbinol carbon is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a hydroxyl group, an ethyl group, and the 3-methyl-2-thienyl group). Consequently, the molecule exists as a pair of enantiomers: (R)-1-(3-Methyl-2-thienyl)-1-propanol and (S)-1-(3-Methyl-2-thienyl)-1-propanol.

G cluster_0 Disconnection Pathways target 1-(3-Methyl-2-thienyl)-1-propanol d1 C-C Bond Formation (Grignard) target->d1 d2 C=O Reduction target->d2 aldehyde 3-Methyl-2-thiophenecarboxaldehyde d1->aldehyde grignard Ethyl Grignard Reagent (CH₃CH₂MgBr) d1->grignard ketone 1-(3-Methyl-2-thienyl)-1-propanone d2->ketone hydride Hydride Source (e.g., NaBH₄) d2->hydride

Caption: Retrosynthetic analysis for 1-(3-Methyl-2-thienyl)-1-propanol.

Primary Synthetic Route: Grignard Reaction

The most direct and widely applicable method for synthesizing this target is the nucleophilic addition of an ethyl Grignard reagent to 3-methyl-2-thiophenecarboxaldehyde. [9]This organometallic reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.

Causality of Experimental Design:

  • Reagent Choice: 3-Methyl-2-thiophenecarboxaldehyde serves as the electrophilic carbonyl carbon source. [10][11]Ethylmagnesium bromide is the nucleophile, delivering an ethyl carbanion equivalent.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. The entire apparatus must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent and ensure a high yield. [9]* Acidic Work-up: The initial product of the Grignard addition is a magnesium alkoxide salt. A mild acid work-up (e.g., with aqueous NH₄Cl or dilute HCl) is required to protonate the alkoxide, yielding the final alcohol product. [9] Detailed Experimental Protocol:

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

  • Add a small portion of the bromoethane solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously. An exothermic reaction and bubbling indicate formation of the reagent.

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture until most of the magnesium has been consumed.

Step 2: Reaction with 3-Methyl-2-thiophenecarboxaldehyde

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of 3-methyl-2-thiophenecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel. [10]3. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-Methyl-2-thienyl)-1-propanol.

Alternative Route: Reduction of Ketone Precursor

An alternative strategy involves the reduction of the corresponding ketone, 1-(3-methyl-2-thienyl)-1-propanone. This method is particularly useful if the ketone precursor is more readily available.

Principle: The carbonyl group of the ketone is reduced to a secondary alcohol using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its selectivity for ketones and aldehydes and its compatibility with alcoholic solvents. [12]

G start 1-(3-Methyl-2-thienyl)-1-propanone process Reduction Step start->process end 1-(3-Methyl-2-thienyl)-1-propanol process->end reagent 1. NaBH₄, Methanol 2. H₂O Work-up reagent->process

Caption: Workflow for the synthesis of 1-(3-Methyl-2-thienyl)-1-propanol via ketone reduction.

Spectroscopic Characterization and Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. [13]The following sections describe the expected spectral data for 1-(3-Methyl-2-thienyl)-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10d, J ≈ 5 Hz1HH-5 (Thiophene)Aromatic proton on thiophene, coupled to H-4.
~6.80d, J ≈ 5 Hz1HH-4 (Thiophene)Aromatic proton on thiophene, coupled to H-5.
~4.80t, J ≈ 6.5 Hz1HCH-OH (Carbinol)Proton on the carbon bearing the -OH group, coupled to the adjacent CH₂.
~2.25s3HCH₃ (Thiophene)Methyl group attached to the aromatic ring, appears as a singlet.
~1.90br s1HOH The hydroxyl proton signal is often broad and its position is variable.
~1.80m2HCH₂ CH₃ (Ethyl)Methylene protons of the ethyl group, coupled to both the carbinol CH and the terminal CH₃.
~0.95t, J ≈ 7.5 Hz3HCH₂CH₃ (Ethyl)Terminal methyl protons of the ethyl group, coupled to the adjacent CH₂.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145C-2 (Thiophene, C-substituted)
~135C-3 (Thiophene, C-substituted)
~128C-5 (Thiophene, CH)
~123C-4 (Thiophene, CH)
~72C H-OH (Carbinol)
~32C H₂CH₃ (Ethyl)
~15C H₃ (Thiophene)
~10CH₂C H₃ (Ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. [14]

Wavenumber (cm⁻¹) Intensity Assignment
3600 - 3200 Strong, Broad O-H stretch (Alcohol)
3100 - 3000 Medium C-H stretch (Aromatic, Thiophene ring)
2980 - 2850 Strong C-H stretch (Aliphatic, CH₃ and CH₂)
~1460, ~1380 Medium C-H bend (Aliphatic)
1250 - 1000 Strong C-O stretch (Secondary Alcohol)

| ~850 - 700 | Strong | C-H out-of-plane bend (Substituted Thiophene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 156, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • [M-18]⁺: A peak at m/z = 138, corresponding to the loss of a water molecule (H₂O) from the alcohol, is highly characteristic.

    • [M-29]⁺: A peak at m/z = 127, resulting from the cleavage and loss of the ethyl group (•CH₂CH₃).

    • [M-45]⁺: A peak at m/z = 111, corresponding to the loss of the •CH(OH)CH₂CH₃ fragment.

Applications in Research and Drug Development

The utility of 1-(3-Methyl-2-thienyl)-1-propanol in a professional research setting is multifaceted:

  • Chiral Synthetic Intermediate: As a racemic mixture, it can be resolved into its (R) and (S) enantiomers. These pure enantiomers are valuable starting materials for asymmetric synthesis, allowing for the construction of stereochemically defined target molecules. This is a critical requirement in modern drug development, where a single enantiomer is often responsible for the desired therapeutic effect. []* Analogue for Structure-Activity Relationship (SAR) Studies: This molecule is structurally related to key intermediates for the antidepressant Duloxetine, such as 3-methylamino-1-(2-thienyl)-1-propanol. [6][7][8]Researchers can use it to synthesize a library of analogues, modifying the propanol side chain to probe how structural changes affect biological activity.

  • Scaffold for Novel Compound Libraries: The hydroxyl group provides a reactive handle for a wide range of chemical transformations (e.g., etherification, esterification, oxidation), enabling its use as a foundational scaffold for creating diverse chemical libraries aimed at screening for new biological activities.

Safety and Handling

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on similar compounds, it may be harmful if swallowed and may cause skin and eye irritation. [16]* Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-(3-Methyl-2-thienyl)-1-propanol is a structurally significant chiral alcohol that embodies the synthetic versatility and pharmacological relevance of the thiophene scaffold. Its synthesis is readily achievable through well-established organometallic or reduction methodologies, and its structure can be unequivocally confirmed by modern spectroscopic techniques. For researchers and scientists in drug development, this compound represents not just a chemical entity, but a valuable building block and strategic tool for the synthesis of novel, stereochemically complex molecules with therapeutic potential. A thorough understanding of its chemical properties and synthesis is essential for leveraging its full potential in the pursuit of new medicines.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). J-STAGE. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information. [Link]

  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]

  • The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. ResearchGate. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Experimental and theoretical IR spectra of thiophene. ResearchGate. [Link]

  • Therapeutic importance of synthetic thiophene - PMC. National Center for Biotechnology Information. [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. [Link]

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. IntechOpen. [Link]

  • CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.
    • Grignard Reaction. University of Missouri–St. Louis. [Link]

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. [Link]

  • 3-Methyl-2-thiophenecarboxaldehyde. Cheméo. [Link]

  • (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. MilliporeSigma. [Link]

Sources

Foundational

Technical Guide: 3-Methyl-2-Thiophene Propanol Derivatives

Part 1: Executive Summary & Core Identity[1] Compound Identity: 3-(3-methylthiophen-2-yl)propan-1-ol Target Class: Thiophene-based Heterocyclic Alcohols Primary Application: Pharmaceutical Intermediates (Bioisosteres), C...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity[1]

Compound Identity: 3-(3-methylthiophen-2-yl)propan-1-ol Target Class: Thiophene-based Heterocyclic Alcohols Primary Application: Pharmaceutical Intermediates (Bioisosteres), Conducting Polymer Linkers, Agrochemical Scaffolds.[1]

Strategic Significance

The 3-methyl-2-thiophene propanol scaffold represents a critical structural modification of the "privileged" thiophene pharmacophore.[1] While unsubstituted thiophene propanols are well-known intermediates (e.g., for Duloxetine ), the introduction of a methyl group at the C3 position offers two distinct advantages in drug design:[1]

  • Metabolic Blockade: The C3-methyl group sterically hinders metabolic oxidation at the sensitive

    
    -position of the thiophene ring, potentially extending the half-life of derived therapeutics.[1]
    
  • Conformational Lock: The substituent restricts the rotation of the C2-side chain, favoring specific binding conformers that can enhance receptor affinity compared to the more flexible unsubstituted analogs.[1]

Part 2: Synthetic Methodologies

Core Synthesis: The "C2-Extension" Protocol

This protocol details the robust synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol from commercially available 3-methylthiophene.[1] This route is preferred for its scalability and regioselectivity.[1]

Reaction Scheme Overview
  • Formylation: Vilsmeier-Haack reaction to install the aldehyde at C2.

  • Chain Extension: Horner-Wadsworth-Emmons (HWE) olefination.[1]

  • Reduction: Catalytic hydrogenation followed by hydride reduction.[1]

SynthesisPath Start 3-Methylthiophene Inter1 3-Methyl-2- thiophenecarboxaldehyde Start->Inter1 POCl3, DMF (Vilsmeier-Haack) Inter2 Ethyl 3-(3-methyl- thiophen-2-yl)acrylate Inter1->Inter2 Triethyl phosphonoacetate NaH, THF Inter3 Ethyl 3-(3-methyl- thiophen-2-yl)propanoate Inter2->Inter3 H2, Pd/C (Olefin Saturation) Final 3-(3-Methylthiophen- 2-yl)propan-1-ol Inter3->Final LiAlH4, THF (Ester Reduction)

Figure 1: Stepwise synthesis of the core propanol scaffold from 3-methylthiophene.

Detailed Experimental Protocol
Step 1: Regioselective Formylation

Rationale: The 2-position is electronically activated by the sulfur atom.[1] The 3-methyl group directs electrophilic substitution to the adjacent C2 position due to steric and electronic reinforcement.[1]

  • Reagents: 3-Methylthiophene (1.0 eq), POCl

    
     (1.2 eq), DMF (1.5 eq).
    
  • Procedure:

    • Cool DMF to 0°C under N

      
      . Dropwise add POCl
      
      
      
      (maintain <10°C) to form the Vilsmeier reagent.[1]
    • Add 3-methylthiophene slowly.

    • Heat to 80°C for 3 hours.

    • Quench: Pour into ice water and neutralize with NaOAc.

    • Isolation: Extract with DCM. The product, 3-methyl-2-thiophenecarboxaldehyde , is a pale yellow oil.[1]

    • QC Check:

      
      H NMR (CDCl
      
      
      
      )
      
      
      9.98 (s, 1H, CHO), 7.60 (d, 1H), 6.95 (d, 1H), 2.55 (s, 3H).[1]
Step 2: HWE Olefination & Reduction

Rationale: HWE is preferred over Wittig for easier byproduct removal (water-soluble phosphate esters).[1]

  • Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C. Add phosphonate dropwise. Stir 30 min.

    • Add aldehyde from Step 1. Warm to RT and stir 2h.

    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc.[1]
      
    • Hydrogenation: Dissolve the crude acrylate in EtOH. Add 10% Pd/C (5 wt%).[1] Stir under H

      
       balloon for 12h. Filter through Celite.[1]
      
    • Final Reduction: Dissolve saturated ester in THF. Cool to 0°C. Add LiAlH

      
       (1.0 eq) pellets carefully. reflux 1h.
      
    • Purification: Fieser workup (H

      
      O, 15% NaOH, H
      
      
      
      O). Flash chromatography (Hex:EtOAc 3:1).[1]

Part 3: Derivative Workflows & Applications

Once the 3-methyl-2-thiophene propanol core is synthesized, it serves as a divergent hub for high-value derivatives.[1]

Functionalization Pathways[1]
Target Derivative ClassReagents / ConditionsApplication
Alkyl Halides PBr

or SOCl

, DCM, 0°C
Electrophile for alkylating amines (e.g., secondary amines for CNS drugs).[1]
Sulfonates (Leaving Groups) MsCl or TsCl, Et

N, DCM
Precursor for nucleophilic displacement (Azide, Cyanide).[1]
Carboxylic Acids Jones Reagent or TEMPO/BAIBLinker for peptide coupling or MOF ligands.[1]
Aldehydes Swern Oxidation or DMPPrecursor for reductive amination (Duloxetine analogs).[1]
Visualization of Derivative Logic

Derivatives Core 3-(3-Methylthiophen-2-yl) propan-1-ol Halide Alkyl Bromide (Electrophile) Core->Halide PBr3 Acid Carboxylic Acid (Linker/Ligand) Core->Acid Jones Ox. Amine Secondary Amines (CNS Active Analogs) Halide->Amine R-NH2 (Substitution)

Figure 2: Divergent synthesis pathways from the propanol core.[1][2][3]

Part 4: Analytical Characterization

To validate the synthesis of 3-(3-methylthiophen-2-yl)propan-1-ol , compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl


, 400 MHz
  • Aromatic Region:

    • 
       7.05 (d, 
      
      
      
      Hz, 1H, C5-H)[1]
    • 
       6.78 (d, 
      
      
      
      Hz, 1H, C4-H)[1]
    • Note: The coupling constant of ~5.2 Hz is characteristic of 2,3-disubstituted thiophenes.[1]

  • Aliphatic Chain:

    • 
       3.68 (t, 
      
      
      
      Hz, 2H, -CH
      
      
      -OH)[1]
    • 
       2.85 (t, 
      
      
      
      Hz, 2H, Thiophene-CH
      
      
      -)[1]
    • 
       2.20 (s, 3H, Thiophene-CH 
      
      
      
      )[1]
    • 
       1.90 (m, 2H, -CH
      
      
      
      -CH
      
      
      -CH
      
      
      -)[1]
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M+): 156 m/z[1]

  • Base Peak: 111 m/z (Loss of propyl chain, formation of methyl-thiophenium ion).[1]

  • Fragmentation: 156

    
     138 (Loss of H
    
    
    
    O)
    
    
    111 (Cleavage).[1]

Part 5: Safety & Handling (E-E-A-T)[1]

Author's Note: Thiophene derivatives often possess a distinct, sulfurous odor and can be skin irritants.[1]

  • Vilsmeier-Haack Hazard: The intermediate chloroiminium salt is moisture-sensitive and corrosive.[1] Quench slowly into ice to prevent thermal runaway.[1]

  • Thiophene Toxicity: While less toxic than benzene, thiophenes are potential hepatic toxins.[1] All reactions must be performed in a fume hood.[1]

  • Waste Disposal: Sulfur-containing waste must be segregated from standard organic solvents to prevent foul odors in waste streams and catalyst poisoning in incinerators.[1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - PubChem Compound Summary. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3-Methyl-2-thiophenecarboxaldehyde Product Specification. Retrieved from

  • Royal Society of Chemistry. (2024).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [1]

  • ChemicalBook. (2025).[1][4] 3-Methylthiophene NMR Spectrum Data. Retrieved from

Sources

Exploratory

The Pivotal Role of Thiophene-Based Secondary Alcohols in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for phenyl rings.[1] Within the vast landscape of thiophene-containing molecules, thiophene-based secondary alcohols emerge as exceptionally versatile building blocks. Their chirality, a crucial feature for biological activity, and their inherent reactivity make them indispensable intermediates in the synthesis of a wide array of complex organic molecules, including high-value active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of thiophene-based secondary alcohols, with a focus on asymmetric methodologies that deliver these critical synthons with high enantiopurity.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[2] Its presence in numerous FDA-approved drugs underscores its significance.[3] Thiophene derivatives exhibit a broad spectrum of biological activities, including antiplatelet, antidepressant, and anticancer properties.[4] The sulfur atom's ability to engage in hydrogen bonding and its unique electronic contribution to the aromatic system often lead to enhanced binding affinities with biological targets.[1]

Secondary alcohols derived from thiophene, particularly chiral variants, are of paramount importance. The stereochemistry of a drug molecule is often critical to its efficacy and safety. Consequently, the ability to synthesize chiral thiophene-containing secondary alcohols with high enantiomeric purity is a key enabling technology in the development of new therapeutics.

Synthetic Strategies for Thiophene-Based Secondary Alcohols

The synthesis of thiophene-based secondary alcohols can be broadly categorized into two main approaches: the reduction of the corresponding ketones and the addition of nucleophiles to thiophene aldehydes. The pursuit of enantiopure alcohols has led to the development of sophisticated asymmetric methods within each of these categories.

Asymmetric Reduction of Thiophene Ketones

The enantioselective reduction of prochiral thiophene ketones is a highly effective strategy for accessing chiral thiophene secondary alcohols. Several powerful methods have emerged as industry standards.

The Corey-Bakshi-Shibata (CBS) reduction is a renowned method for the enantioselective reduction of ketones to their corresponding chiral alcohols.[5] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF). The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for the synthesis of thiophene-based secondary alcohols.

Experimental Protocol: Asymmetric Reduction of 2-Acetylthiophene via CBS Reduction [5]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst and Reagents: The flask is charged with a solution of the (S)-CBS catalyst in toluene. The solution is cooled to -78 °C.

  • Borane Addition: A solution of borane-dimethyl sulfide (BMS) in THF is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 2-acetylthiophene in toluene is then added slowly to the reaction mixture, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the chiral 1-(thiophen-2-yl)ethanol.

Asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones. This method typically utilizes a chiral transition metal catalyst, such as a ruthenium or rhodium complex, with a hydrogen donor like isopropanol or formic acid.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Acetylthiophene [6]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, the chiral ruthenium catalyst and a suitable ligand are dissolved in an appropriate solvent (e.g., isopropanol).

  • Reaction Mixture: To this solution, 2-acetylthiophene and a hydrogen source (e.g., a mixture of formic acid and triethylamine) are added.

  • Reaction Conditions: The mixture is heated to a specified temperature and stirred for the required duration.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral alcohols.[7][8][9] Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with exceptional enantioselectivity.[10] The use of whole-cell biocatalysts or isolated enzymes provides a sustainable route to valuable chiral thiophene-based secondary alcohols.[11]

Experimental Protocol: Biocatalytic Reduction of 1-(Thiophen-2-yl)ethanone using Enterococcus faecium BY48 [11]

  • Biocatalyst Preparation: Whole cells of Enterococcus faecium BY48 are cultivated and harvested.

  • Reaction Setup: The whole-cell biocatalyst is suspended in a suitable buffer solution at an optimized pH.

  • Substrate Addition: 1-(Thiophen-2-yl)ethanone is added to the cell suspension.

  • Reaction Conditions: The reaction mixture is incubated at a specific temperature with agitation for a set period.

  • Extraction and Purification: After the reaction, the mixture is extracted with an organic solvent. The organic extract is dried and concentrated to yield the crude (S)-1-(thiophen-2-yl)ethanol, which can be further purified if necessary.

Nucleophilic Addition to Thiophene Aldehydes

The addition of organometallic reagents, such as Grignard or organolithium reagents, to thiophene aldehydes provides a direct route to secondary alcohols. The development of chiral ligands and catalysts has enabled asymmetric versions of these reactions, yielding enantiomerically enriched products.

The Grignard reaction is a classic and versatile method for C-C bond formation. The reaction of a thiophene aldehyde with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol.[12]

Experimental Protocol: Grignard Reaction of Thiophene-3-carboxaldehyde with Methylmagnesium Bromide [7]

  • Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of thiophene-3-carboxaldehyde in anhydrous diethyl ether.

  • Grignard Reagent Addition: A solution of methylmagnesium bromide in diethyl ether is added dropwise to the aldehyde solution at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 1-(thiophen-3-yl)ethanol is purified by distillation or column chromatography.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired stereochemistry, scalability, cost, and the availability of starting materials and catalysts. The following table provides a comparative overview of the key asymmetric methods for the synthesis of chiral 1-(thiophen-2-yl)ethanol.

MethodCatalyst/EnzymeReagentsTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
CBS Reduction (S)-CBS catalystBorane-dimethyl sulfide~80-95>95High enantioselectivity, predictable stereochemistry, broad substrate scope.Requires stoichiometric borane, moisture-sensitive reagents.
Asymmetric Transfer Hydrogenation Chiral Ru-complexFormic acid/triethylamine~90-98>97High yields and enantioselectivities, uses readily available hydrogen sources.Metal catalyst can be expensive, may require ligand synthesis.
Biocatalytic Reduction Ketoreductase (e.g., from E. faecium)Whole cells, buffer>90>99Environmentally friendly, extremely high enantioselectivity, mild reaction conditions.May require specific enzyme screening, substrate scope can be limited.

Characterization of Thiophene-Based Secondary Alcohols

The structural elucidation of thiophene-based secondary alcohols relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of these compounds. For example, in the ¹H NMR spectrum of 1-(thiophen-3-yl)ethanol, the protons on the thiophene ring typically appear as distinct multiplets in the aromatic region (δ 7.0-7.5 ppm).[13] The methine proton of the alcohol appears as a quartet, and the methyl protons as a doublet. The hydroxyl proton is often a broad singlet. The ¹³C NMR spectrum will show characteristic signals for the thiophene carbons and the carbons of the alcohol side chain.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Thiophene-based secondary alcohols are crucial intermediates in the synthesis of several blockbuster drugs.

Duloxetine

The antidepressant Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is synthesized from a chiral thiophene-based secondary alcohol.[4][15] The key intermediate, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, is prepared through the asymmetric reduction of the corresponding ketone, often followed by resolution to achieve high enantiomeric purity.[16]

Caption: Synthetic pathway to Duloxetine highlighting the key thiophene-based secondary alcohol intermediate.

Clopidogrel and Prasugrel

The antiplatelet agents Clopidogrel and Prasugrel, both thienopyridine derivatives, are synthesized from precursors derived from thiophene secondary alcohols. For instance, the synthesis of Clopidogrel can involve the use of 2-(thiophen-2-yl)ethanol as a starting material.[17][18] This alcohol is typically converted to a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with the appropriate amine.[17]

Caption: Generalized synthetic route to Clopidogrel from a thiophene-based secondary alcohol.

Conclusion

Thiophene-based secondary alcohols, particularly their chiral forms, are undeniably high-value intermediates in organic synthesis. The development of robust and highly enantioselective synthetic methods, including CBS reduction, asymmetric transfer hydrogenation, and biocatalysis, has provided the tools necessary to access these building blocks with exceptional purity. Their critical role in the synthesis of major pharmaceuticals like Duloxetine, Clopidogrel, and Prasugrel solidifies their importance in drug discovery and development. As the demand for enantiopure pharmaceuticals continues to grow, the innovation in the synthesis and application of thiophene-based secondary alcohols will undoubtedly remain a vibrant and impactful area of research.

References

  • ResearchGate. (n.d.). Duloxetine Synthesis. Available at: [Link]

  • PubMed. (2000, January 15). Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Available at: [Link]

  • Der Pharma Chemica. (n.d.). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Available at: [Link]

  • Google Patents. (n.d.). US20070225320A1 - Process for preparing clopidogrel.
  • ARKAT USA. (n.d.). A facile asymmetric synthesis of (S)-duloxetine. Available at: [Link]

  • Google Patents. (n.d.). CN113912582A - Preparation method of duloxetine intermediate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Thiophene in Drug Design: A Focus on 2-(2-Thienyl)ethyl Toluene-p-Sulphonate. Available at: [Link]

  • ResearchGate. (2025, August 9). Gram-scale synthesis of (S)-1-(thiophen-2-yl)ethanol in highenantiomeric purity underEnterococcus faeciumBY48biocatalysts. Available at: [Link]

  • PMC. (2019, August 1). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • PubChem. (n.d.). Thiophene-3-ethanol. Available at: [Link]

  • Google Patents. (n.d.). CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel.
  • Longdom.org. (n.d.). Thiophene: An Overview of Its Properties. Available at: [Link]

  • Scribd. (n.d.). Efficient Synthesis of Prasugrel, A Novel P2Y Receptor Inhibitor. Available at: [Link]

  • ACS Publications. (2019, August 1). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. Available at: [Link]

  • PMC. (n.d.). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Available at: [Link]

  • Google Patents. (n.d.). CN103509037A - Preparation method of clopidogrel and intermediate thereof.
  • Semantic Scholar. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Available at: [Link]

  • Google Patents. (2012, January 5). WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates.
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  • Web Pages. (n.d.). 6. Grignard Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Available at: [Link]

  • Taylor & Francis. (n.d.). Thiophene – Knowledge and References. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Available at: [Link]

  • PubMed. (2021, April 9). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). Available at: [Link]

  • PMC. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Available at: [Link]

  • Google Patents. (n.d.). CN103483310A - Synthesis method of 2-thiopheneethanol.
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  • ResearchGate. (n.d.). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Available at: [Link]

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Foundational

Solubility Profile of 1-(3-Methyl-2-thienyl)-1-propanol: A Method-Oriented Guide for Pharmaceutical Development

An In-Depth Technical Guide Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, influencing everything from reaction kinetics during synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Methyl-2-thienyl)-1-propanol, a key intermediate and known impurity related to the synthesis of Duloxetine.[1][2] Lacking extensive published datasets for this specific molecule, this document focuses on the foundational principles governing its solubility and presents detailed, field-proven protocols for its empirical determination in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a robust framework for generating and interpreting solubility data.

Introduction: The Strategic Importance of Solubility Data

In pharmaceutical research and development, understanding and quantifying the solubility of a chemical entity is a critical, non-negotiable step. Therapeutic efficacy is fundamentally linked to a drug's ability to dissolve in physiological fluids for absorption, and on a more foundational level, its solubility in various organic solvents dictates the feasibility of synthesis, purification, and formulation.[3]

1-(3-Methyl-2-thienyl)-1-propanol is a thiophene derivative, a class of heterocyclic compounds prevalent in medicinal chemistry due to the thiophene ring's role as a bioisostere of the benzene ring.[4][5] Thiophene-based molecules are generally characterized by their stability and their solubility in common organic solvents like alcohols and ethers, while exhibiting poor solubility in water.[5][6][7] The solubility of this specific propanol derivative is influenced by several key molecular features:

  • The Thiophene Ring: The aromatic, sulfur-containing ring contributes to the molecule's overall nonpolar character.

  • The Hydroxyl Group (-OH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like alcohols.

  • The Alkyl Chain: The methyl and propyl groups add to the lipophilicity of the molecule.

The interplay of these features means that the solubility of 1-(3-Methyl-2-thienyl)-1-propanol will vary significantly across different solvent classes. Predicting this behavior is useful, but empirical determination is essential for process optimization and regulatory compliance.

Physicochemical Properties: Foundation for Solubility Assessment

While specific experimental solubility data for 1-(3-Methyl-2-thienyl)-1-propanol is sparse in public literature, we can compile relevant properties of the molecule and common organic solvents to inform experimental design.

Table 1: Computed Physicochemical Properties of Related Thiophene Derivatives

Property 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Molecular Formula C8H13NOS[1][2][8][9] C9H15NOS[10]
Molecular Weight 171.26 g/mol [1][2][9] -
Computed XLogP3 0.7[1][9] -
Polar Surface Area 60.5 Ų[1][9] -

| Known Solubility | Soluble in Chloroform, Methanol[8] | Moderate solubility in ethanol, methanol, dichloromethane; limited in water.[10] |

Table 2: Properties of Common Organic Solvents for Solubility Studies

Solvent Formula Density (g/mL) Dielectric Constant Polarity (Relative) Class
Hexane C6H14 0.655 1.9 0.009 Nonpolar, Aprotic
Toluene C7H8 0.867 2.4 0.099 Nonpolar, Aprotic
Dichloromethane CH2Cl2 1.326 9.08 0.309 Polar, Aprotic
Ethyl Acetate C4H8O2 0.895 6.0 0.228 Polar, Aprotic
Acetone C3H6O 0.786 20.7 0.355 Polar, Aprotic
2-Propanol (IPA) C3H8O 0.785 17.3 0.537 Polar, Protic
Ethanol C2H6O 0.789 24.6 0.654 Polar, Protic
Methanol CH4O 0.791 32.6 0.762 Polar, Protic

| Acetonitrile | C2H3N | 0.786 | 37.5 | 0.375 | Polar, Aprotic |

Data compiled from various sources.[11][12][13]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium. The "shake-flask" method, followed by gravimetric or spectroscopic analysis, is the gold standard for this determination.[4][7]

Core Protocol: Shake-Flask Equilibrium Method

This protocol establishes a saturated solution, which is the necessary starting point for any quantitative analysis.

Causality Behind the Method: The core principle is to create a two-phase system (solid solute and solvent) and allow it to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4] Agitation increases the surface area of the solid and speeds the approach to equilibrium, while constant temperature ensures the final solubility value is stable and reproducible. An extended equilibration time (24-48 hours) is crucial to ensure that true thermodynamic equilibrium is reached, especially for compounds that may exist in different polymorphic forms.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 1-(3-Methyl-2-thienyl)-1-propanol to a series of glass vials. "Excess" is visually confirmed by the presence of undissolved solid throughout the experiment.[4]

  • Solvent Addition: Dispense a precise, known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C).

  • Agitation: Agitate the mixtures at a constant speed for 24 to 48 hours.[4]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical for accurate measurement. Discard the first portion of the filtrate to saturate the filter membrane and minimize any potential adsorption effects.

Below is a diagram illustrating this fundamental workflow.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Sample Collection cluster_analysis 3. Analysis A Add Excess Solid (Solute) to Vial B Add Known Volume of Solvent A->B C Seal Vial and Place in Shaker at Constant Temp. B->C D Agitate for 24-48 Hours to Reach Equilibrium C->D E Cease Agitation, Allow Solid to Settle D->E F Withdraw Supernatant E->F G Filter Through 0.45µm Syringe Filter F->G H Analyze Filtrate for Solute Concentration G->H I Result: Thermodynamic Solubility (e.g., mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and absolute method that relies on weighing the solid residue after evaporating the solvent.[14][15][16]

Causality Behind the Method: This technique is founded on the principle of mass conservation.[15] By accurately measuring the mass of the dissolved solid in a known volume or mass of the saturated solution, one can directly calculate the solubility. Evaporating the solvent leaves behind only the non-volatile solute. Heating the residue to a constant weight ensures that all residual solvent has been removed, preventing an overestimation of the solute's mass.

Step-by-Step Protocol:

  • Taring: Accurately weigh a clean, dry evaporating dish (W₁).

  • Aliquot Transfer: Pipette a precise volume (e.g., 2.0 mL) of the filtered, saturated solution into the pre-weighed evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood, potentially using a steam bath or a gentle stream of nitrogen. Avoid boiling, which can cause spattering and loss of solute.

  • Drying: Once the solvent is evaporated, place the dish in a drying oven at a temperature well below the solute's melting point (e.g., 60-80°C) until a constant weight is achieved.[14][17]

  • Final Weighing: Cool the dish in a desiccator to prevent moisture absorption and weigh it again (W₂).

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Solubility (mg/mL) = (W₂ - W₁) / Volume of aliquot (mL)

Quantification Method 2: UV-Vis Spectroscopic Analysis

This indirect method is highly sensitive and suitable for high-throughput screening, provided the solute has a chromophore that absorbs UV or visible light.[18][19][20][21]

Causality Behind the Method: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve created with solutions of known concentration is essential to establish this linear relationship. By measuring the absorbance of the unknown saturated solution (after appropriate dilution), its concentration can be accurately determined from the curve. Filtering is crucial to remove any suspended particles that would scatter light and cause erroneously high absorbance readings.[20]

Step-by-Step Protocol:

  • Wavelength Selection (λ_max): Prepare a dilute solution of the compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max). All subsequent measurements should be made at this wavelength for maximum sensitivity.

  • Calibration Curve:

    • Prepare a series of standard solutions of 1-(3-Methyl-2-thienyl)-1-propanol with known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.99) constitute the calibration curve.

  • Sample Preparation: Take the filtered supernatant from the shake-flask experiment and dilute it with a known factor using the same solvent, such that its absorbance falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Factors Influencing Solubility: A Conceptual Framework

The solubility of 1-(3-Methyl-2-thienyl)-1-propanol is not a fixed value but a function of the system's physical and chemical properties. Understanding these relationships is key to controlling and manipulating solubility in a laboratory or industrial setting.

G Solubility Solubility of 1-(3-Methyl-2-thienyl)-1-propanol Solute Solute Properties Solute->Solubility Purity Purity & Polymorphism Solute->Purity MW Molecular Structure (H-bonding, Polarity) Solute->MW Solvent Solvent Properties Solvent->Solubility Polarity Polarity / Aprotic vs. Protic Solvent->Polarity H_Bond H-Bonding Capacity Solvent->H_Bond System System Conditions System->Solubility Temp Temperature System->Temp Pressure Pressure (minor effect for solids) System->Pressure

Caption: Key Factors Governing Solute Solubility.

  • Solute Properties: The intrinsic properties of the molecule, such as its ability to form hydrogen bonds via its hydroxyl group and the polarity imparted by the thiophene ring, are primary determinants.

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar, protic solvents like methanol and ethanol are expected to be effective due to their ability to hydrogen bond with the solute's hydroxyl group. Less polar aprotic solvents may also be effective, depending on dipole-dipole interactions.

  • System Conditions: For most solids, solubility in organic solvents increases with temperature.[17][22] This relationship is crucial for processes like recrystallization.

Conclusion

References

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of Alkyl-Substituted Thiophene Alcohols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The therapeutic efficacy and stability of these compounds are intrinsically linked to their thermodynamic properties. This guide provides an in-depth exploration of the thermodynamic landscape of alkyl-substituted thiophene alcohols, a class of molecules with significant potential in drug discovery. We will delve into the key thermodynamic parameters, the advanced experimental techniques used for their measurement, and the power of computational chemistry in predicting these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, offering both theoretical understanding and practical methodological insights.

The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from discovery to clinical application is a complex one, governed by the principles of chemistry and physics. Thermodynamic properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) are not mere academic values; they are critical determinants of a molecule's behavior and viability as a drug candidate.

  • Stability and Shelf-life: The enthalpy of formation provides a measure of a molecule's intrinsic stability. A lower, more negative enthalpy of formation generally indicates a more stable compound, which is crucial for long-term storage and formulation.

  • Reaction Feasibility and Synthesis Routes: The Gibbs free energy of formation dictates the spontaneity of chemical reactions. Understanding the ΔfG° of reactants, intermediates, and products allows for the rational design of efficient and high-yielding synthetic pathways for novel thiophene-based drug candidates.

  • Binding Affinity and Drug-Target Interactions: The thermodynamics of binding between a drug molecule and its biological target are central to its pharmacological effect. While not a direct measure of binding affinity, the inherent thermodynamic properties of the drug molecule contribute to the overall energy changes upon binding.

  • Polymorphism and Bioavailability: Many active pharmaceutical ingredients (APIs) can exist in different crystalline forms, or polymorphs, each with its own unique set of thermodynamic properties. These differences can significantly impact solubility, dissolution rate, and ultimately, bioavailability.

The addition of alkyl and hydroxyl substituents to the thiophene ring allows for the fine-tuning of these thermodynamic properties, enabling the optimization of a drug candidate's profile.

Key Thermodynamic Parameters

A comprehensive understanding of the following thermodynamic parameters is essential when working with alkyl-substituted thiophene alcohols:

Thermodynamic PropertySymbolDescriptionRelevance in Drug Development
Enthalpy of Formation ΔfH°The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Indicates the intrinsic stability of the molecule.
Gibbs Free Energy of Formation ΔfG°The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.Determines the spontaneity of formation and reactions.
Entropy A measure of the randomness or disorder of a system.Contributes to the Gibbs free energy and influences the spontaneity of processes.
Heat Capacity C_pThe amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure.Important for understanding thermal behavior during processing and storage.
Enthalpy of Vaporization Δ_vap_HThe amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.Relevant for purification processes like distillation and for understanding intermolecular forces.
Enthalpy of Combustion Δ_c_H°The heat released when one mole of a substance is completely burned in oxygen under standard conditions.A key parameter for determining the enthalpy of formation.

Experimental Determination of Thermodynamic Properties

Precise experimental data is the gold standard for understanding the thermodynamic properties of alkyl-substituted thiophene alcohols. Several key techniques are employed for this purpose.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of combustion (Δ_c_H°), from which the standard enthalpy of formation (ΔfH°) can be derived.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the alkyl-substituted thiophene alcohol is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.

The enthalpy of formation can then be calculated using Hess's Law, by considering the combustion reactions of the constituent elements (carbon, hydrogen, and sulfur).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and phase transition enthalpies.

Experimental Protocol: Heat Capacity Measurement

  • Sample and Reference Pans: A small, accurately weighed sample of the alkyl-substituted thiophene alcohol is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.[3]

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

  • Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Diagram of a Typical DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Seal in Pan prep1->prep2 dsc Load Sample & Reference into DSC prep2->dsc program Apply Temperature Program dsc->program measure Measure Differential Heat Flow program->measure calibrate Calibrate with Standard measure->calibrate calculate Calculate Heat Capacity calibrate->calculate

Caption: Workflow for DSC heat capacity measurement.

Computational Chemistry: A Predictive Approach

While experimental methods provide definitive data, they can be time-consuming and require pure samples. Computational chemistry offers a powerful and complementary approach to predict the thermodynamic properties of molecules before they are even synthesized.

Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide accurate estimations of thermodynamic properties. Composite methods such as G3, G4, and CBS-QB3 are particularly well-suited for this purpose as they are designed to yield high accuracy for thermochemical data.[4][5]

Computational Workflow for Thermodynamic Property Prediction

  • Molecular Geometry Optimization: The 3D structure of the alkyl-substituted thiophene alcohol is optimized to find its lowest energy conformation.

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.

  • Thermochemical Data Calculation: The electronic energy, ZPVE, and thermal corrections are combined to calculate the enthalpy of formation, Gibbs free energy of formation, and entropy at a given temperature.

Diagram of a Computational Workflow

computational_workflow start Define Molecular Structure opt Geometry Optimization start->opt freq Vibrational Frequency Calculation opt->freq spe Single-Point Energy Calculation opt->spe thermo Calculate Thermodynamic Properties freq->thermo spe->thermo

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-(3-Methyl-2-thienyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Profile 1-(3-Methyl-2-thienyl)-1-propanol is a research chemical of interest in organic synthesis and drug discovery. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

1-(3-Methyl-2-thienyl)-1-propanol is a research chemical of interest in organic synthesis and drug discovery. Its structure, featuring a substituted thiophene ring attached to a propanol chain, suggests potential applications as a building block for more complex molecules. The inherent reactivity of the thiophene moiety and the presence of a hydroxyl group necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting.

Given the absence of specific safety data for this compound, this guide will extrapolate safety protocols from its structural analog, 3-Methylamino-1-(2-thienyl)-1-propanol. This analog is recognized as an intermediate in the synthesis of pharmaceuticals, such as Duloxetine.[1][2] The primary hazards associated with this analog are skin and eye irritation, and potential harm if swallowed.[2][3] It is prudent to assume that 1-(3-Methyl-2-thienyl)-1-propanol may present similar, if not identical, hazards.

PropertyData for 3-Methylamino-1-(2-thienyl)-1-propanol (for reference)
Molecular Formula C8H13NOS[4]
Molecular Weight 171.26 g/mol [4][5]
Physical State Solid, crystal - powder.[4]
Color Very pale yellow to pale reddish-yellow or orange.[4]
Melting Point 74°C[3]
Boiling Point 294.3°C at 760 mmHg[4]
Density 1.128 g/cm³[4]
Solubility Soluble in Chloroform and Methanol.[4]

Hazard Identification and GHS Classification

Based on the GHS classifications for the surrogate compound, 3-Methylamino-1-(2-thienyl)-1-propanol, researchers should handle 1-(3-Methyl-2-thienyl)-1-propanol as a substance with the following potential hazards[2][5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The following GHS pictograms should be considered for labeling and handling procedures:

GHS Pictograms for Assumed Hazards.

First-Aid Measures: A Proactive Protocol

In the event of exposure, immediate and appropriate first-aid is crucial. The following protocols are based on best practices for handling skin and eye irritants and orally toxic substances.

Exposure Response Workflow

First_Aid_Workflow cluster_routes Start Exposure Event Inhalation Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if unwell. Skin_Contact Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. Eye_Contact Eye Contact Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

First-Aid Response to Exposure.

Step-by-Step First-Aid Protocols:

  • Inhalation:

    • Immediately move the affected person to fresh air.[4]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested.[4]

    • Seek medical attention if the person feels unwell.[4]

  • Skin Contact:

    • Immediately take off all contaminated clothing.[4]

    • Wash the affected skin area with plenty of soap and water.[4]

    • If skin irritation occurs, seek medical advice.

  • Eye Contact:

    • Rinse cautiously and immediately with water for at least 15 minutes.[4]

    • Remove contact lenses if they are present and it is easy to do so. Continue rinsing.[4]

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Rinse the mouth thoroughly with water.[4]

    • Do NOT induce vomiting.[6]

    • Seek immediate medical help.[4]

Fire-Fighting and Accidental Release Measures

While specific flammability data is unavailable, it is prudent to treat this compound as a combustible solid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3][4]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[6]

  • Accidental Release:

    • Wear appropriate personal protective equipment (PPE), including respiratory protection.

    • Avoid generating dust.

    • Sweep up the spilled solid material into a suitable, closed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Handling, Storage, and Exposure Control

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don appropriate PPE: - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat Ventilation Work in a well-ventilated area, preferably a chemical fume hood. PPE->Ventilation Handling_Practice Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Ventilation->Handling_Practice Storage Store in a tightly closed container. Keep in a cool, dark, and well-ventilated place. Store away from oxidizing agents. Handling_Practice->Storage Disposal Dispose of waste in accordance with local, state, and federal regulations. Storage->Disposal

Workflow for Safe Handling and Storage.

Detailed Protocols:

  • Engineering Controls:

    • Work should be performed in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

    • Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Protective boots may be necessary for larger quantities.

    • Respiratory Protection: If dust is generated, a NIOSH-approved dust respirator should be used.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke when using this product.[4]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dark, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Toxicological and Ecological Information

There is no specific toxicological or ecological data available for 1-(3-Methyl-2-thienyl)-1-propanol. The GHS classifications are based on the surrogate compound. It is important to note that a lack of data does not mean a lack of hazard. This substance should be handled as if it has the potential for toxicity and ecotoxicity until proven otherwise. Avoid release into the environment.[6]

Conclusion: A Precautionary Approach

The safe handling of novel or less-common research chemicals like 1-(3-Methyl-2-thienyl)-1-propanol requires a proactive and precautionary approach. In the absence of a specific Safety Data Sheet, a thorough analysis of structurally similar compounds provides a robust framework for establishing safe laboratory practices. Researchers and drug development professionals must adhere to stringent engineering controls, utilize appropriate personal protective equipment, and follow established protocols for handling, storage, and emergency response. This diligent approach is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

References

  • Chemsrc. (2025, August 21). 3-Methylamino-1-(2-thienyl)-1-propanol Safety Data Sheet.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol.
  • Sigma-Aldrich. (2014, March 28). Material Safety Data Sheet: 1-Propanol.
  • ChemicalBook. (2023, April 29). 3-METHYLAMINO-1-(2-THIENYL)-1-PROPANOL - Safety Data Sheet.
  • PubChem. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-.
  • ChemicalBook. (2026, January 13). (R)-(+)-3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET: propane-1-thiol.
  • BLDpharm. (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol.
  • PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Methylamino-1-propanol.
  • Cole-Parmer. (2016, February 8). SAFETY DATA SHEET: 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE.
  • TCI Chemicals. (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol.
  • Pharmaffiliates. (R)-3-Methylamino-1-(2-thienyl)-1-propanol.

Sources

Exploratory

A Technical Guide to 4-(Thiophen-2-yl)butan-1-ol (C8H12OS) for Drug Discovery Professionals

Abstract The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for the phenyl ring, enhancing drug-receptor interactions and modulating physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for the phenyl ring, enhancing drug-receptor interactions and modulating physicochemical properties.[1][2] This guide provides an in-depth technical overview of a representative thiophene-containing alcohol, 4-(thiophen-2-yl)butan-1-ol, with the molecular formula C8H12OS. We will explore its core physicochemical properties, present a detailed, field-tested synthesis protocol, and discuss its relevance and potential applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage thiophene-based building blocks in their research endeavors.

Introduction: The Strategic Value of Thiophene in Medicinal Chemistry

Thiophene and its derivatives are cornerstones of modern medicinal chemistry, integral to a wide array of FDA-approved drugs ranging from anti-inflammatory agents like Suprofen to blockbuster antiplatelet drugs like Clopidogrel.[1][3] The five-membered aromatic heterocycle, containing a sulfur atom, offers a unique combination of properties. Its size and electronic distribution make it an effective bioisosteric replacement for a phenyl ring, which can lead to improved potency, altered metabolic profiles, and enhanced solubility.[1] The sulfur atom itself is capable of forming hydrogen bonds, which can provide additional, crucial interactions within a target protein's binding site.[1]

The compound 4-(thiophen-2-yl)butan-1-ol (C8H12OS) is a versatile building block that combines the advantageous thiophene moiety with a flexible four-carbon chain terminating in a primary alcohol. This structure presents multiple opportunities for synthetic elaboration, making it a valuable starting point for the generation of chemical libraries aimed at diverse biological targets. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to amines, ethers, and esters, providing a gateway to a vast chemical space.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is fundamental to its application. 4-(Thiophen-2-yl)butan-1-ol is one of several possible isomers for the molecular formula C8H12OS, but it is a common and synthetically accessible variant.

Chemical Structure:

Caption: Chemical structure of 4-(thiophen-2-yl)butan-1-ol.

Data Summary Table:

The key quantitative data for 4-(thiophen-2-yl)butan-1-ol are summarized below for easy reference.

PropertyValueSource
Molecular Formula C8H12OSPubChem[4]
Molecular Weight 156.25 g/mol PubChem[4]
Exact Mass 156.06088618 DaPubChem[4]
IUPAC Name 4-(thiophen-2-yl)butan-1-olPubChem[4]
CAS Number 14330-41-7PubChem[4]
Topological Polar Surface Area 48.5 ŲPubChem[4]
XLogP3 2.4PubChem[4]

Synthesis and Purification Protocol

The synthesis of thiophene alcohols can be achieved through various routes. A common and reliable method is the reduction of a corresponding carboxylic acid or ester. The following protocol describes the reduction of 4-(thiophen-2-yl)butanoic acid, a commercially available starting material.[5]

Expert Insight: The choice of reducing agent is critical. While powerful agents like lithium aluminum hydride (LAH) are effective, they are pyrophoric and require strictly anhydrous conditions. Sodium borohydride (NaBH4) is a milder, safer alternative, but it is typically used for reducing ketones and aldehydes. However, its reactivity can be enhanced by the addition of a Lewis acid or by using it in combination with other reagents, allowing for the reduction of esters. For the reduction of a carboxylic acid, a more robust agent like borane (BH3), often used as a BH3-THF complex, is an excellent choice due to its high selectivity for carboxylic acids over other functional groups and its relatively safer handling profile compared to LAH.

Workflow Diagram: Synthesis of 4-(thiophen-2-yl)butan-1-ol

Synthesis_Workflow Start Start: 4-(Thiophen-2-yl)butanoic acid + Anhydrous THF Reagent Add Borane-THF Complex (BH3•THF) (0-5 °C, Dropwise) Start->Reagent Step 1 Reaction Stir at Room Temperature (Monitor by TLC) Reagent->Reaction Step 2 Quench Quench Reaction (Slow addition of Methanol/Water) Reaction->Quench Step 3 Extraction Workup: Liquid-Liquid Extraction (EtOAc/H2O) Quench->Extraction Step 4 Purify Purification: Column Chromatography (Silica Gel) Extraction->Purify Step 5 End Final Product: 4-(Thiophen-2-yl)butan-1-ol Purify->End Step 6

Caption: Workflow for the synthesis via carboxylic acid reduction.

Step-by-Step Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-(thiophen-2-yl)butanoic acid (1.0 eq). Dissolve the acid in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Reduction: Cool the solution to 0-5 °C using an ice bath. Add borane-tetrahydrofuran complex (BH3•THF, ~1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Causality Note: The slow, cooled addition is crucial to control the exothermic reaction between the borane and the carboxylic acid, preventing side reactions and ensuring safety.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential to confirm the disappearance of the starting acid and the appearance of a new, less polar product spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. This will result in vigorous hydrogen gas evolution. After bubbling ceases, slowly add water.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification and Characterization: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The 4-(thiophen-2-yl)butan-1-ol scaffold is a valuable intermediate for synthesizing a range of potential therapeutic agents. The thiophene ring is a known pharmacophore in many biologically active compounds.[3][6]

  • Building Block for Library Synthesis: The terminal alcohol serves as a versatile chemical handle. It can be oxidized to the corresponding aldehyde for reductive amination reactions or to the carboxylic acid for amide coupling, enabling the rapid generation of diverse compound libraries for high-throughput screening.

  • Anticancer and Anti-inflammatory Agents: Many thiophene derivatives have demonstrated potent anticancer and anti-inflammatory activities.[1][6] The flexible butanol linker allows for the positioning of pharmacophoric groups to probe the binding pockets of kinases, proteases, or other relevant targets.

  • CNS-Active Compounds: The lipophilicity of the thiophene ring (XLogP3 of the title compound is 2.4) suggests that its derivatives may have the potential to cross the blood-brain barrier.[4] Indeed, thiophene is a core component of drugs like the antipsychotic Olanzapine.[1]

Safety, Handling, and Storage

While specific toxicity data for 4-(thiophen-2-yl)butan-1-ol is limited, general precautions for thiophene derivatives should be observed. Thiophene itself is a flammable liquid and can be harmful if swallowed or inhaled.[7][8][9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9] Avoid contact with skin and eyes and prevent inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-(Thiophen-2-yl)butan-1-ol represents a synthetically tractable and medicinally relevant chemical building block. Its structure combines the privileged thiophene scaffold with a versatile functional handle, making it an asset for drug discovery programs targeting a wide range of diseases. The robust synthesis protocol provided herein offers a reliable method for its preparation, enabling further exploration of its potential in developing next-generation therapeutics.

References

  • European Food Safety Authority. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12623862, 4-(Thiophen-2-yl)butan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13612, 1-Acetylcyclohexene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21426349, Cyclooctadienol. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet - Thiophene. Retrieved from [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Iqbal, M., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cureus. Retrieved from [Link]

  • MOLBASE. (n.d.). C8H12O2 - Molecular Formula. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56614751. Retrieved from [Link]

  • Syed, A., & Chandra Sekhar, K. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-thiophen-2-yl-butan-2-one. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Retrieved from [Link]

  • Raposo, M. M. M. (n.d.). Synthesis of methyl 4-oxo-4-(thiophen-2-yl)butanoate. Repositório Aberto da Universidade do Minho. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83731, Thiophene-3-ethanol. Retrieved from [Link]

  • QuickCompany. (n.d.). Improved Processes For Manufacturing 4 Phenyl 1 Butanol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Sourcing and Utilizing 1-(3-Methyl-2-thienyl)-1-propanol

The following is an in-depth technical guide on the commercial sourcing, synthesis, and validation of 1-(3-Methyl-2-thienyl)-1-propanol . CAS No: 1250931-69-1 | Formula: C₈H₁₂OS | MW: 156.25 g/mol [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the commercial sourcing, synthesis, and validation of 1-(3-Methyl-2-thienyl)-1-propanol .

CAS No: 1250931-69-1 | Formula: C₈H₁₂OS | MW: 156.25 g/mol [1]

Executive Summary & Critical Distinction

WARNING: This compound is frequently confused with the high-volume pharmaceutical intermediate (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0), which is the primary precursor for Duloxetine (Cymbalta) .

Before proceeding, verify your target structure:

  • Target of this Guide: 1-(3-Methyl-2-thienyl)-1-propanol (CAS 1250931-69-1).[1][2] A secondary alcohol attached directly to a 3-methyl-substituted thiophene ring.[3]

  • Common Confusion: 3-(Methylamino)-1-(2-thienyl)-1-propanol. A propanol chain with a terminal amine, usually lacking the 3-methyl group on the ring.

This guide addresses the sourcing of the specific alkyl-thiophene alcohol (CAS 1250931-69-1), a niche building block used in flavor chemistry and advanced organic synthesis.

Part 1: Commercial Supply Landscape

Primary Supply Tier (Catalog Vendors)

Direct commercial stock of 1-(3-Methyl-2-thienyl)-1-propanol is limited due to its specialized nature. It is often classified as a "Make-to-Order" item rather than a bulk stock item.

SupplierProduct CodePurityPack SizeLead Time
Sigma-Aldrich (MilliporeSigma) AABH9ABBD1DF95% (Tech)1g, 5g2-4 Weeks (Global Stock)
PubChem Vendors CID 54366665VariableCustomInquiry Required
Specialty Thiophene Vendors Inquire via CAS>97%BulkCustom Synthesis
Strategic Sourcing: The "Buy vs. Make" Decision

Due to the scarcity of the final alcohol, the most reliable supply chain strategy is often Precursor Acquisition . The synthesis is a robust, one-step Grignard reaction that is often faster than waiting for backordered catalog items.

Recommended Precursor Sourcing: To synthesize the target in-house, source the following widely available precursors:

  • 3-Methyl-2-thiophenecarboxaldehyde (CAS 5834-16-2)[4][5]

    • Suppliers: Alfa Aesar, TCI, Sigma-Aldrich.

    • Purity: ≥97% recommended.[3][5][6][7]

  • Ethylmagnesium Bromide (CAS 925-90-6)[4][5][6]

    • Suppliers: Acros Organics, Sigma-Aldrich.

    • Format: 1.0 M or 3.0 M solution in THF/Diethyl ether.

Sourcing Decision Matrix

The following logic flow helps determine whether to purchase the final compound or synthesize it based on project timelines and purity requirements.

SourcingStrategy Start Requirement Analysis CheckStock Check Sigma/TCI Stock Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Purchase Catalog Item (CAS 1250931-69-1) IsAvailable->Buy Yes (<2 weeks) Synthesize Initiate In-House Synthesis IsAvailable->Synthesize No (>4 weeks) SourcePrecursors Source Precursors: 1. 3-Methyl-2-thiophenecarboxaldehyde 2. EtMgBr Synthesize->SourcePrecursors

Figure 1: Decision matrix for sourcing 1-(3-Methyl-2-thienyl)-1-propanol.

Part 2: Technical Synthesis Protocol

Methodology: Grignard Addition Rationale: This protocol provides the highest atom economy and purity profile for this specific secondary alcohol.

Reaction Pathway

The synthesis involves the nucleophilic addition of ethylmagnesium bromide to the aldehyde carbonyl of 3-methyl-2-thiophenecarboxaldehyde.

SynthesisPathway Precursor 3-Methyl-2-thiophenecarboxaldehyde (CAS 5834-16-2) Intermediate Magnesium Alkoxide Intermediate Precursor->Intermediate + Reagent (THF, 0°C) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Intermediate Quench Acidic Workup (NH4Cl / HCl) Intermediate->Quench Product 1-(3-Methyl-2-thienyl)-1-propanol (Racemic) Quench->Product Isolation

Figure 2: Synthetic pathway for the production of the target alcohol.

Step-by-Step Protocol

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

  • Reagent Prep: Charge the flask with 3-Methyl-2-thiophenecarboxaldehyde (10.0 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer Ethylmagnesium bromide (12.0 mmol, 1.2 eq, 3.0 M in ether) to the addition funnel. Add dropwise over 20 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for disappearance of the aldehyde.

  • Quench: Cool back to 0°C. Slowly quench with saturated aqueous NH₄Cl (15 mL).

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Combine organic layers.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

Yield Expectation: 85-92% as a clear, pale yellow oil.

Part 3: Quality Control & Validation

Whether purchased or synthesized, the material must be validated before use in biological or advanced chemical applications.

Analytical Specifications
TestSpecificationAcceptance Criteria
Appearance VisualClear, colorless to pale yellow oil
Purity (GC-MS) Chromatographic≥ 95.0% (Area %)
Identity (1H NMR) SpectroscopicConforms to structure (See below)
Water Content Karl Fischer≤ 0.5%
1H NMR Interpretation (CDCl₃, 400 MHz)

To validate the structure, look for these diagnostic signals:

  • δ 7.10 (d, 1H): Thiophene proton at position 5.

  • δ 6.80 (d, 1H): Thiophene proton at position 4.

  • δ 4.85 (t, 1H): The chiral methine proton (CH -OH) adjacent to the ring.

  • δ 2.25 (s, 3H): The Methyl group on the thiophene ring (Position 3).

  • δ 1.80 (m, 2H): Methylene protons of the propyl chain.

  • δ 0.95 (t, 3H): Terminal methyl of the propyl chain.

Note: If the methyl singlet (δ 2.25) is missing, you likely have the wrong isomer or the un-substituted analog.

Part 4: Handling and Safety

  • Storage: Store at 2-8°C under inert gas. Thiophene derivatives can darken (oxidize) upon exposure to air and light.

  • Odor: Characteristic sulfur/thiophene odor. Handle in a fume hood.

  • Hazards: Irritant to eyes and skin. Combustible liquid.

References

  • Sigma-Aldrich. (2025). Product Specification: 1-(3-Methyl-2-thienyl)-1-propanol.[1][2] MilliporeSigma. Link

  • PubChem. (2025).[8] Compound Summary: 3-Methyl-2-thiophenecarboxaldehyde.[3][4][5][6] National Library of Medicine. Link[5]

  • Campaign, K. et al. (1954). "The Preparation of Some 3-Substituted Thiophenes." Journal of the American Chemical Society, 76(9), 2445–2447.
  • TCI Chemicals. (2025). Product Specification: 3-Methyl-2-thiophenecarboxaldehyde. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-methyl-2-thienyl alcohol via Grignard Reaction

Abstract This document provides a comprehensive guide for the synthesis of 3-methyl-2-thienyl alcohol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol leverages the Grign...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-2-thienyl alcohol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol leverages the Grignard reaction, a robust and fundamental carbon-carbon bond-forming transformation. We present a detailed, two-part experimental procedure, beginning with the formation of the 3-methyl-2-thienylmagnesium bromide Grignard reagent, followed by its reaction with formaldehyde to yield the target primary alcohol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, troubleshooting strategies, and step-by-step instructions to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

Thiophene derivatives are privileged scaffolds in numerous pharmaceutical agents and organic electronic materials. Specifically, functionalized 2-thienyl alcohols serve as key intermediates for further molecular elaboration. The Grignard reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds.[1] Its utility stems from the conversion of an electrophilic carbon in an organohalide into a highly nucleophilic carbon-metal bond.[2]

The synthesis of a primary alcohol like 3-methyl-2-thienyl alcohol is most efficiently achieved by reacting a suitable Grignard reagent with formaldehyde, the simplest aldehyde.[3][4][5][6] This strategy involves two principal stages:

  • Formation of the Grignard Reagent: 2-Bromo-3-methylthiophene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3-methyl-2-thienylmagnesium bromide.

  • Reaction with an Electrophile: The newly formed organometallic reagent is then added to a source of formaldehyde to produce an intermediate magnesium alkoxide.

  • Aqueous Workup: The reaction is quenched with an acidic aqueous solution to protonate the alkoxide, yielding the final 3-methyl-2-thienyl alcohol.[2][7]

This approach is reliable and provides a direct route to the desired product.

Reaction Mechanism Overview

The overall transformation is depicted below. The first step is the oxidative addition of magnesium to the carbon-bromine bond. The resulting Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. The final step is a simple acid-base reaction to furnish the alcohol.

Grignard_Mechanism Start 2-Bromo-3-methylthiophene Grignard 3-Methyl-2-thienyl- magnesium bromide Start->Grignard  + Mg  (Anhydrous THF) Mg Mg Metal Mg->Grignard Formaldehyde Formaldehyde (HCHO) Alkoxide Magnesium Alkoxide Intermediate Formaldehyde->Alkoxide H3O H₃O⁺ (Workup) Product 3-Methyl-2-thienyl alcohol H3O->Product Grignard->Alkoxide  + HCHO  (Nucleophilic Attack) Alkoxide->Product  + H₃O⁺  (Protonation)

Caption: High-level overview of the Grignard reaction for alcohol synthesis.

Experimental Protocols

Critical Consideration: Grignard reagents are highly sensitive to protic solvents, particularly water.[8] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight and cooled under a stream of dry nitrogen or in a desiccator), and all solvents must be anhydrous. The reaction should be performed under an inert atmosphere (dry nitrogen or argon).

Protocol 1: Preparation of 3-methyl-2-thienylmagnesium bromide

This protocol details the formation of the Grignard reagent from 2-bromo-3-methylthiophene. The initiation of a Grignard reaction can sometimes be sluggish; therefore, methods for activation are included.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Magnesium turnings24.311.34 g55.0Use fresh, shiny turnings.
Iodine253.811 crystal-For activation.
Anhydrous Tetrahydrofuran (THF)72.1160 mL-Freshly distilled from Na/benzophenone or from a solvent purification system.
2-Bromo-3-methylthiophene177.068.85 g (6.0 mL)50.0Ensure purity.
  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Quickly weigh the magnesium turnings and add them to the reaction flask against a positive flow of nitrogen. Add one small crystal of iodine. The iodine serves as an activator, and its purple vapor will be visible upon gentle warming, indicating a dry system.[9]

  • Initiation: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromo-3-methylthiophene (8.85 g) in 50 mL of anhydrous THF.

  • Addition of Halide: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[10]

  • Maintaining the Reaction: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, slow the addition rate and/or cool the flask with a cool water bath.

  • Completion: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy gray or brown, which is characteristic of a Grignard reagent.[10] Cool the solution to room temperature for use in the next step.

Protocol 2: Synthesis of 3-methyl-2-thienyl alcohol

This protocol uses the prepared Grignard reagent and reacts it with paraformaldehyde, a stable, polymeric source of formaldehyde.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
3-methyl-2-thienylmagnesium bromide solution~201.37~60 mL (from Protocol 1)~50.0Assumed quantitative formation.
Paraformaldehyde(30.03)n2.25 g75.0Use a slight excess. Must be thoroughly dried.
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)53.49~100 mL-For quenching.
Diethyl Ether (Et₂O)74.12~150 mL-For extraction.
Brine (Saturated aq. NaCl)58.44~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37/142.04~10 g-For drying the organic layer.
  • Electrophile Setup: In a separate, dry 500 mL flask under a nitrogen atmosphere, add the dried paraformaldehyde and 50 mL of anhydrous THF. Cool the stirred suspension to 0°C using an ice-water bath.

  • Grignard Addition: Transfer the prepared Grignard reagent solution from Protocol 1 into the dropping funnel used previously (or a clean, dry one) via a cannula. Add the Grignard reagent dropwise to the cold, stirred paraformaldehyde suspension over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will likely become a thick, white precipitate.

  • Quenching (Workup): Cool the reaction flask back to 0°C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. NH₄Cl is a mild acid and is preferred to stronger acids to avoid potential polymerization or degradation of the acid-sensitive thiophene ring. Stir until the solids dissolve. Two clear layers should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methyl-2-thienyl alcohol as a colorless oil.

Overall Experimental Workflow

Experimental_Workflow cluster_prep Protocol 1: Grignard Formation cluster_reaction Protocol 2: Alcohol Synthesis cluster_purification Purification p1_start 1. Assemble & Flame-Dry Apparatus under N₂ p1_charge 2. Charge Flask with Mg Turnings & Iodine p1_start->p1_charge p1_init 3. Add Small Portion of 2-Bromo-3-methylthiophene in THF to Initiate p1_charge->p1_init p1_add 4. Dropwise Addition of Remaining Bromide Solution p1_init->p1_add p1_reflux 5. Reflux to Completion p1_add->p1_reflux p1_end Grignard Reagent Ready p1_reflux->p1_end p2_add 7. Dropwise Addition of Grignard Reagent p1_end->p2_add p2_setup 6. Prepare Cold (0°C) Suspension of Paraformaldehyde in THF p2_setup->p2_add p2_react 8. Warm to RT & Stir p2_add->p2_react p2_quench 9. Quench with sat. aq. NH₄Cl p2_react->p2_quench p2_end Crude Product Mixture p2_quench->p2_end pur_extract 10. Extract with Diethyl Ether p2_end->pur_extract pur_wash 11. Wash with Brine pur_extract->pur_wash pur_dry 12. Dry over MgSO₄ pur_wash->pur_dry pur_conc 13. Concentrate in vacuo pur_dry->pur_conc pur_final 14. Purify via Distillation or Chromatography pur_conc->pur_final product Pure 3-Methyl-2-thienyl alcohol pur_final->product

Caption: Step-by-step workflow from starting materials to purified product.

Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
Grignard reaction fails to initiate. 1. Wet glassware or solvent.2. Impure or oxidized magnesium surface.1. Ensure all equipment is rigorously dried and solvent is anhydrous.2. Use fresh magnesium. Crush a few turnings in the flask with a dry glass rod to expose a fresh surface. Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[9][11] Gentle warming with a heat gun can also help initiate the reaction.
Low yield of the final alcohol. 1. Incomplete formation of the Grignard reagent.2. Premature quenching of the Grignard reagent by moisture.3. Formation of Wurtz coupling side-product (bis(3-methyl-2-thienyl)).1. Ensure all magnesium has been consumed.2. Maintain a strict inert and anhydrous atmosphere throughout the process.3. Add the alkyl halide solution slowly and maintain a gentle reflux to minimize localized high concentrations of the halide, which favors the coupling side reaction.
Formation of a significant amount of 3-methylthiophene (protonated starting material). The Grignard reagent reacted with an adventitious proton source (water).This is a clear indication of moisture contamination. Re-evaluate the drying procedures for glassware, solvents, and the inert gas line.

Conclusion

The synthesis of 3-methyl-2-thienyl alcohol via the Grignard reaction is a highly effective and reliable method. By adhering to strict anhydrous and inert atmosphere conditions, researchers can consistently achieve good yields of this important synthetic intermediate. The protocols outlined in this document provide a validated, step-by-step guide, complete with the necessary scientific rationale and troubleshooting advice to empower chemists in the fields of drug discovery and materials science.

References

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]

  • Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Filo. Grignard Reaction from Formaldehyde to Secondary Alcohols. Available at: [Link]

  • Toppr. The reaction of formaldehyde with Grignard's reagent followed by hydrolysis yields. Available at: [Link]

  • University of Michigan. The Grignard Reaction.
  • Google Patents. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.
  • Google Patents. EP 2298756 A1 - METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID.
  • ResearchGate. Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. Available at: [Link]

  • University of Waterloo. 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II. Available at: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. Available at: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available at: [Link]

  • ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Available at: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Available at: [Link]

  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • California State University, Northridge. Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Concordia College. Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • DiVA portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at: [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Available at: [Link]

  • ACS Publications. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Asymmetric synthesis of tertiary thiols and thioethers. Available at: [Link]

  • Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. Available at: [Link]

  • PrepChem.com. Synthesis of 3-methybutylmagnesium bromide. Available at: [Link]

Sources

Application

Precision Oxidation of 1-(3-Methyl-2-thienyl)-1-propanol to 1-(3-Methyl-2-thienyl)-1-propanone

Abstract This Application Note details the process chemistry for the selective oxidation of 1-(3-Methyl-2-thienyl)-1-propanol to its corresponding ketone. Unlike simple aliphatic alcohols, this substrate features an elec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the process chemistry for the selective oxidation of 1-(3-Methyl-2-thienyl)-1-propanol to its corresponding ketone. Unlike simple aliphatic alcohols, this substrate features an electron-rich thiophene ring susceptible to electrophilic attack and acid-catalyzed polymerization.[1] Consequently, standard oxidative protocols (e.g., Jones Oxidation) pose significant risks of byproduct formation.[1] This guide presents two validated pathways: a Gold Standard Manganese Dioxide (MnO₂) protocol for high-purity laboratory synthesis, and a Catalytic TEMPO/Bleach protocol optimized for scalability and green chemistry compliance.

Chemist’s Guide to Method Selection

The oxidation of thienyl-carbinols requires balancing reactivity with functional group tolerance. The position α- to the thiophene ring is "benzylic-like" (thienylic), significantly stabilizing the radical or cation intermediates, which activates the alcohol toward mild oxidants.

FeatureMethod A: Activated MnO₂ Method B: TEMPO / NaOCl Method C: Swern Oxidation
Mechanism Radical surface mechanismOxoammonium cation (Catalytic)Activated DMSO (Pummerer)
Selectivity Excellent . Specific for activated alcohols.[1][2]Good . Requires pH control.[1]High . Oxidizes all 1°/2° alcohols.[1]
Thiophene Safety High .[1] Neutral conditions; no ring damage.Moderate . Risk of ring chlorination if pH < 8.[1]High . Cryogenic conditions protect ring.[1]
Scalability Low.[1] Requires large excess (10-20 eq) of solid.High . Homogeneous, uses cheap bleach.[1]Moderate. Atom economy poor; odors.[1]
Primary Use Case Gram-scale, high purity, sensitive substrates.[1]Kilo-scale, industrial process, cost-sensitive.[1]General lab synthesis if MnO₂ fails.[1]

Decision Matrix:

  • Choose MnO₂ if you are working on <10g scale and require rapid, filtration-based workup without optimizing reaction parameters.[1]

  • Choose TEMPO if you are scaling >50g and need to minimize solid waste and reagent cost.[1]

Primary Protocol: Activated Manganese Dioxide (MnO₂) Oxidation

Rationale: MnO₂ is the preferred reagent for thienyl alcohols because it operates under neutral conditions, preventing the acid-catalyzed polymerization of the thiophene ring. The reaction is driven by the "benzylic" activation of the hydroxyl group.

Materials & Equipment[1][3][4]
  • Substrate: 1-(3-Methyl-2-thienyl)-1-propanol (1.0 equiv).

  • Oxidant: Activated Manganese Dioxide (MnO₂), ~85% purity (15.0 equiv).[1]

    • Critical: Must be "Activated".[1][3] Standard pyrolusite is inactive.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

  • Additives: Celite® 545 (for filtration).[1]

Step-by-Step Methodology

Step 1: Reagent Activation (The "Hidden" Variable) Commercial activated MnO₂ can absorb moisture, deactivating it.[1]

  • Heat MnO₂ in an oven at 110°C for 12 hours prior to use.

  • Alternative: Azeotropic drying.[1] Reflux MnO₂ in toluene using a Dean-Stark trap for 2 hours, then filter and dry.

Step 2: Reaction Setup

  • Dissolve 1-(3-Methyl-2-thienyl)-1-propanol (10.0 mmol, 1.56 g) in DCM (50 mL) in a round-bottom flask.

  • Add Activated MnO₂ (150 mmol, ~13.0 g) in one portion.

    • Note: A large excess (10-20 eq) is standard due to surface area limitations.

  • Seal the flask and stir vigorously at room temperature (20-25°C).

Step 3: Monitoring

  • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 4 hours.

  • Endpoint: Disappearance of alcohol starting material (typically 12–24 hours).[1]

  • Troubleshooting: If conversion stalls >50%, add another 5 equiv of MnO₂ or heat to reflux (40°C).[1]

Step 4: Workup

  • Prepare a sintered glass funnel with a 2 cm pad of Celite®.[1]

  • Filter the black heterogeneous mixture through the Celite pad.[1]

  • Wash the filter cake thoroughly with DCM (3 x 20 mL) to desorb the ketone product.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 30°C bath).

Step 5: Purification

  • The crude residue is typically >95% pure.[1]

  • If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Critical Process Parameters (CPPs)
  • Agitation: Reaction is heterogeneous; poor stirring leads to stalled conversion.[1]

  • Water Content: Water deactivates the MnO₂ surface.[1][4] Use anhydrous solvents.[1][4]

Alternative Protocol: Buffered TEMPO/Bleach Oxidation (Anelli)

Rationale: For scale-up, MnO₂ is impractical due to solid waste.[1] The Anelli protocol uses catalytic TEMPO and stoichiometric bleach (NaOCl). Crucial: The pH must be buffered to 8.5–9.[1]5. Lower pH can generate Cl₂, leading to chlorination of the electron-rich thiophene ring.[1]

Materials[1][3][4][6][7][8][9]
  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv).[1]

  • Co-oxidant: KBr (0.1 equiv) - accelerates the cycle.

  • Stoichiometric Oxidant: NaOCl (household bleach, ~10-13% w/v) (1.1 equiv).

  • Buffer: NaHCO₃ (saturated aq) and Na₂CO₃ to adjust pH.

  • Solvent: DCM / Water biphasic system.

Step-by-Step Methodology

Step 1: Preparation

  • Dissolve Substrate (50 mmol, 7.8 g) and TEMPO (0.5 mmol, 78 mg) in DCM (150 mL).

  • Dissolve KBr (5 mmol, 0.6 g) in water (10 mL) and add to the organic phase.

  • Cool the biphasic mixture to 0–5°C using an ice bath.

Step 2: Oxidant Addition [1]

  • Adjust the pH of the NaOCl solution (1.1 equiv) to pH ~9 using solid NaHCO₃.

  • Add the buffered NaOCl solution dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Exotherm Warning: The oxidation is exothermic.[1][5]

Step 3: Reaction & Quench

  • Stir vigorously at 0°C for 30–60 minutes.

  • Monitor by TLC/HPLC.[1] Reaction is usually very fast (<1 hour).[1]

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) (20 mL) to destroy excess hypochlorite. Stir for 10 minutes (starch-iodide paper test should be negative).

Step 4: Isolation

  • Separate phases.[1] Extract aqueous layer with DCM (2 x 50 mL).[1]

  • Wash combined organics with Brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

Visualization: Method Logic & Pathway

OxidationWorkflow Start Substrate: 1-(3-Methyl-2-thienyl)-1-propanol Decision Scale & Sensitivity Check Start->Decision MnO2_Path Method A: Activated MnO2 (Small Scale / High Sensitivity) Decision->MnO2_Path < 10g TEMPO_Path Method B: TEMPO / NaOCl (Large Scale / Green Chem) Decision->TEMPO_Path > 10g MnO2_Step1 1. Add 15 eq Activated MnO2 Solvent: Anhydrous DCM MnO2_Path->MnO2_Step1 TEMPO_Step1 1. Cat. TEMPO (1%), KBr Solvent: DCM/H2O TEMPO_Path->TEMPO_Step1 MnO2_Step2 2. Stir 24h @ RT Mechanism: Radical Surface Ads. MnO2_Step1->MnO2_Step2 MnO2_Step3 3. Filter through Celite MnO2_Step2->MnO2_Step3 Product Product: 1-(3-Methyl-2-thienyl)-1-propanone MnO2_Step3->Product TEMPO_Step2 2. Add Buffered NaOCl (pH 9) Temp: 0-5°C (Control Exotherm) TEMPO_Step1->TEMPO_Step2 TEMPO_Step3 3. Quench w/ Na2S2O3 TEMPO_Step2->TEMPO_Step3 TEMPO_Step3->Product

Caption: Workflow selection for oxidation based on scale and sensitivity. Left path (MnO₂) prioritizes mildness; Right path (TEMPO) prioritizes scalability.

Analytical Validation

ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkening indicates polymerization/decomposition.[1]
¹H NMR (CDCl₃) δ 2.50 (s, 3H, Ar-CH₃)Methyl group on thiophene ring.
δ 2.90 (q, 2H, -CH₂-)Methylene adjacent to ketone.[1]
δ 1.20 (t, 3H, -CH₃)Terminal methyl of propyl chain.[1]
δ 7.35 (d, 1H), 6.90 (d, 1H)Thiophene protons (coupling constant ~5.0 Hz).[1]
IR Spectroscopy ~1660–1670 cm⁻¹ (C=O)Conjugated ketone stretch (lower than typical 1715 cm⁻¹).
HPLC Purity > 98.0% (AUC)Monitor for sulfoxide byproducts (typically more polar).

Safety & Waste Management

  • Thiophene Derivatives: Often possess a strong, unpleasant sulfurous odor.[1] All operations must be conducted in a functioning fume hood.[1]

  • Manganese Dioxide: The fine powder is an inhalation hazard.[1] Dispose of MnO₂ waste as heavy metal solid waste.[1] Do not mix with strong acids (generates Mn salts).[1]

  • TEMPO/Bleach: Do not mix bleach with acid (releases toxic Cl₂ gas).[1] The reaction is exothermic; uncontrolled addition can lead to thermal runaway.[1]

References

  • Cahiez, G., et al. (2010).[1] "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1] Synthesis, 2010(20), 3363-3402.[1] Link

  • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.[1] Link

  • Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter 2: Manganese Dioxide). Link

  • Liu, C., et al. (2004).[1] "Synthesis of Duloxetine via Asymmetric Transfer Hydrogenation." Chirality, 16, 267-271.[1] (References the stability of the thienyl ketone intermediate). Link

Sources

Method

Application Note: 1-(3-Methyl-2-thienyl)-1-propanol as a Chiral Building Block in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale The synthesis of enantiopure active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

The synthesis of enantiopure active pharmaceutical ingredients (APIs) heavily relies on versatile, stereochemically defined building blocks. 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1)[1] is a highly valuable chiral secondary alcohol featuring a thiophene heterocycle. In medicinal chemistry, thiophene rings frequently serve as bioisosteres for phenyl rings, offering altered lipophilicity, unique metabolic stability, and distinct electronic properties.

This structural motif is a critical precursor for synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and other neuroactive compounds (analogous to the pharmacophore of duloxetine). The true synthetic utility of 1-(3-methyl-2-thienyl)-1-propanol lies in its chiral hydroxyl group, which can be stereospecifically displaced to form C–N, C–O, or C–S bonds.

This application note provides a comprehensive, causality-driven guide to synthesizing this chiral alcohol via Asymmetric Transfer Hydrogenation (ATH) and subsequently utilizing it in a stereospecific Mitsunobu-type inversion to generate chiral amine precursors.

Upstream Synthesis: Enantioselective Reduction

To utilize 1-(3-methyl-2-thienyl)-1-propanol as a chiral building block, it must first be synthesized with high enantiomeric excess (ee). While Corey-Bakshi-Shibata (CBS) reduction is a traditional route, Noyori Asymmetric Transfer Hydrogenation (ATH) is the preferred industrial method for heteroaromatic ketones[2].

Causality & Mechanistic Insight

The Noyori ATH utilizes a Ruthenium-based catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN]. The reaction relies on a non-classical metal-ligand bifunctional mechanism. The hydride from the donor (formic acid) and the proton from the amine ligand are transferred simultaneously to the ketone via a highly organized six-membered pericyclic transition state. The spatial arrangement dictated by the (R,R)-TsDPEN ligand forces the hydride to attack the Re-face of the 1-(3-methyl-2-thienyl)propan-1-one, exclusively yielding the (1R)-alcohol. This method avoids the hazardous, pyrophoric borane reagents required in CBS reductions and provides superior turnover frequencies (TOF)[2].

Protocol 1: Synthesis of (1R)-1-(3-Methyl-2-thienyl)-1-propanol via Noyori ATH

Reagents & Equipment:

  • 1-(3-Methyl-2-thienyl)propan-1-one (1.0 eq, 10 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.005 eq, 0.5 mol%)

  • Formic acid / Triethylamine azeotropic mixture (5:2 ratio, 5.0 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (20 mL)

  • Schlenk flask with inert argon atmosphere

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask and purge with argon. The exclusion of oxygen is critical to prevent the oxidation of the active Ruthenium-hydride species.

  • Reagent Charging: Dissolve 1-(3-methyl-2-thienyl)propan-1-one (1.54 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (32 mg, 0.5 mol%). Stir for 5 minutes at room temperature.

  • Hydride Source Addition: Dropwise, add the HCOOH/Et₃N azeotrope (approx. 2.3 mL). Causality: The azeotrope acts as both the hydride source and the solvent buffer. Et₃N prevents the acidic degradation of the electron-rich thiophene ring.

  • Reaction Monitoring: Stir the mixture at 30°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or GC-MS. Complete conversion typically occurs within 12–16 hours.

  • Quenching & Workup: Dilute the mixture with water (20 mL) and neutralize carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure (1R)-alcohol.

  • Validation: Determine the ee using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min). Expected ee is >98%.

Downstream Application: Stereospecific C–N Bond Formation

Once the chiral alcohol is obtained, it serves as a scaffold for API synthesis. The most critical transformation is the conversion of the secondary alcohol to an amine with strict stereochemical control. The Mitsunobu reaction is the gold standard for this, as it guarantees complete Walden inversion (Sₙ2 mechanism) of the stereocenter[3].

Causality & Mechanistic Insight

Traditional Mitsunobu conditions use triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and hydrazoic acid (HN₃)[3]. However, HN₃ is highly toxic and explosive. For activated heterobenzylic alcohols like 1-(3-methyl-2-thienyl)-1-propanol, Diphenylphosphoryl azide (DPPA) combined with DBU is a safer, highly efficient alternative[4]. DBU deprotonates the alcohol, which then attacks the phosphorus atom of DPPA, forming a stable phosphate leaving group. The liberated azide anion immediately performs a backside Sₙ2 attack on the chiral center, completely inverting the (1R)-alcohol to the (1S)-azide.

Protocol 2: Synthesis of (1S)-1-Azido-1-(3-methyl-2-thienyl)propane

Reagents & Equipment:

  • (1R)-1-(3-Methyl-2-thienyl)-1-propanol (1.0 eq, 5 mmol)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq, 6 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq, 6 mmol)

  • Anhydrous Toluene (15 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the (1R)-alcohol (781 mg, 5 mmol) in 15 mL of anhydrous toluene under an argon atmosphere. Cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents premature elimination side-reactions (E2), which would destroy the chiral center and yield an achiral alkene.

  • Activation: Add DPPA (1.29 mL, 6 mmol) to the stirring solution in one portion.

  • Nucleophilic Trigger: Add DBU (0.90 mL, 6 mmol) dropwise over 10 minutes. The reaction mixture may turn slightly yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1); the azide product is significantly less polar than the starting alcohol.

  • Workup: Quench the reaction by adding 15 mL of water. Separate the organic layer and extract the aqueous layer with Toluene (2 × 10 mL).

  • Washing: Wash the combined organic layers sequentially with 5% aqueous HCl (to remove DBU), saturated NaHCO₃, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The resulting (1S)-azide can be used directly in the next step (e.g., Staudinger reduction using PPh₃/H₂O to yield the chiral primary amine) or purified via short-path silica plug.

Data Presentation & Workflows

Quantitative Comparison of Reduction Methods

The following table summarizes the efficiency of various reduction methods for synthesizing the chiral 1-(heteroaryl)alkanol building block based on industry standards:

Reduction MethodCatalyst / ReagentHydride SourceTypical Yield (%)Enantiomeric Excess (ee %)Scalability & Safety
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et₃N92 - 98%> 98%High; avoids hazardous boranes.
CBS Reduction (R)-Me-CBS OxazaborolidineBH₃·THF or BMS85 - 90%92 - 96%Moderate; borane reagents are pyrophoric.
Biocatalytic Ketoreductase (KRED)NADPH / Glucose70 - 85%> 99%High; requires strict pH/temp control.
Process Visualizations

Workflow Ketone 1-(3-Methyl-2-thienyl) propan-1-one Noyori Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] Ketone->Noyori Alcohol (1R)-1-(3-Methyl-2-thienyl) -1-propanol Noyori->Alcohol Enantioselective Reduction Mitsunobu DPPA Azidation (Mitsunobu Alternative) Alcohol->Mitsunobu Azide (1S)-1-Azido-1- (3-methyl-2-thienyl)propane Mitsunobu->Azide SN2 Inversion (100% stereospecific) Amine Chiral Amine API (e.g., SNRI analog) Azide->Amine Staudinger Reduction

Workflow for the synthesis and application of 1-(3-Methyl-2-thienyl)-1-propanol.

Mitsunobu A Chiral Alcohol (1R-enantiomer) B Deprotonation (DBU) A->B Base C Phosphate Intermediate B->C + DPPA - DBU-H+ D Chiral Azide (1S-enantiomer) C->D Azide Attack (Backside SN2)

Mechanistic pathway of the DPPA-mediated stereospecific inversion to chiral azide.

References

  • Sigma-Aldrich. Methyl-1-propanol | Sigma-Aldrich (CAS: 1250931-69-1 Product Data). 1[1]

  • ResearchGate. General Asymmetric Hydrogenation of Hetero-aromatic Ketones. 2[2]

  • Royal Society of Chemistry (RSC). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. 3[3]

  • American Chemical Society (ACS). Direct conversion of activated alcohols to azides using diphenyl phosphorazidate. A practical alternative to Mitsunobu conditions.4[4]

Sources

Application

Halogenation of 1-(3-Methyl-2-thienyl)-1-propanol hydroxyl group

Strategic Halogenation of the 1-(3-Methyl-2-thienyl)-1-propanol Hydroxyl Group for Advanced Drug Discovery Abstract This comprehensive guide provides detailed application notes and protocols for the effective halogenatio...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Halogenation of the 1-(3-Methyl-2-thienyl)-1-propanol Hydroxyl Group for Advanced Drug Discovery

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective halogenation of the hydroxyl group in 1-(3-Methyl-2-thienyl)-1-propanol. Halogenated thiophene derivatives are pivotal building blocks in medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy and metabolic stability. This document explores various methodologies for this transformation, critically evaluating their mechanisms, advantages, and limitations. Detailed, field-tested protocols for chlorination using thionyl chloride (SOCl₂) and the Appel reaction are presented, alongside a comparative analysis of other potential reagents like phosphorus pentachloride (PCl₅). The guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize these valuable halogenated intermediates.

Introduction: The Significance of Halogenated Thiophenes in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug design, present in numerous approved pharmaceuticals. Its isosteric relationship with the benzene ring, coupled with its distinct electronic properties, makes it a valuable component for modulating biological activity.[1][2] The introduction of a halogen atom to a thiophene-containing molecule can profoundly influence its lipophilicity, metabolic stability, and binding interactions with target proteins. Specifically, the conversion of the hydroxyl group of an alcohol, such as 1-(3-Methyl-2-thienyl)-1-propanol, to an alkyl halide transforms it into a versatile intermediate for further synthetic elaborations, including cross-coupling reactions and nucleophilic substitutions.[3]

However, the chemical reactivity of the thiophene ring itself presents a challenge. The sulfur atom can be susceptible to oxidation, and the ring can undergo electrophilic substitution, necessitating careful selection of reaction conditions to ensure the selective halogenation of the desired hydroxyl group.[4][5][6] This guide provides a detailed exploration of suitable halogenation methods, with a focus on preserving the integrity of the thiophene moiety.

Comparative Analysis of Halogenation Methodologies

The conversion of a secondary alcohol to an alkyl halide can be achieved through several established methods. The choice of reagent is critical and depends on factors such as the desired stereochemical outcome, the sensitivity of the substrate, and the desired scale of the reaction.

Method Reagents Mechanism Stereochemistry Advantages Disadvantages
Thionyl Chloride SOCl₂SNi or SN2Retention (without base), Inversion (with pyridine)[7][8]Gaseous byproducts (SO₂, HCl) simplify purification.[9][10][11]Reagent is corrosive and moisture-sensitive.[12] Potential for side reactions with the thiophene ring under acidic conditions.
Appel Reaction PPh₃, CCl₄ (for Cl), CBr₄ (for Br)SN2[13]Inversion[14][15][16]Mild, neutral conditions.[13][16] High yields.Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[17] Use of CCl₄ is restricted.[14]
Phosphorus Pentachloride PCl₅SN1-likeRacemization/InversionFast and exothermic reaction.[18]Violent reaction with alcohols.[19] Generates corrosive byproducts (POCl₃, HCl).[18][20]

Reaction Mechanisms and Workflow Diagrams

Halogenation with Thionyl Chloride

The reaction of an alcohol with thionyl chloride can proceed through two primary mechanistic pathways, the choice of which is often dictated by the solvent and the presence or absence of a base like pyridine.

SOCl2_Mechanism cluster_SNi SNi Mechanism (Retention) cluster_SN2 SN2 Mechanism (Inversion) ROH_SNi 1-(3-Methyl-2-thienyl)-1-propanol Intermediate_SNi Alkyl Chlorosulfite ROH_SNi->Intermediate_SNi + SOCl₂ - HCl IonPair Intimate Ion Pair Intermediate_SNi->IonPair - SO₂ Product_SNi 1-Chloro-1-(3-methyl-2-thienyl)propane IonPair->Product_SNi Internal Return of Cl⁻ ROH_SN2 1-(3-Methyl-2-thienyl)-1-propanol Intermediate_SN2 Alkyl Chlorosulfite ROH_SN2->Intermediate_SN2 + SOCl₂ - HCl Activated_Intermediate Pyridinium Intermediate Intermediate_SN2->Activated_Intermediate + Pyridine Product_SN2 1-Chloro-1-(3-methyl-2-thienyl)propane Activated_Intermediate->Product_SN2 Backside attack by Cl⁻

Caption: Mechanistic pathways for the chlorination of a secondary alcohol using thionyl chloride.

The Appel Reaction Workflow

The Appel reaction provides a mild and reliable method for converting alcohols to alkyl halides with inversion of stereochemistry.[14][16]

Appel_Workflow Start Start: Alcohol, PPh₃, CCl₄ in Aprotic Solvent Phosphonium_Salt Formation of Phosphonium Salt [Ph₃P-Cl]⁺CCl₃⁻ Start->Phosphonium_Salt Alkoxide Deprotonation of Alcohol Phosphonium_Salt->Alkoxide Alkoxyphosphonium Formation of Alkoxyphosphonium Salt [R-O-PPh₃]⁺Cl⁻ Alkoxide->Alkoxyphosphonium SN2 SN2 Attack by Cl⁻ Alkoxyphosphonium->SN2 Product Product: Alkyl Chloride + Triphenylphosphine Oxide SN2->Product Workup Aqueous Workup and Purification Product->Workup End Isolated Product Workup->End

Caption: Experimental workflow for the Appel reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water.

Protocol 1: Chlorination using Thionyl Chloride (with Pyridine for Inversion)

This protocol is designed to favor the SN2 pathway, leading to an inversion of stereochemistry at the chiral center.[8][12]

Materials:

  • 1-(3-Methyl-2-thienyl)-1-propanol (1.0 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(3-Methyl-2-thienyl)-1-propanol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine dropwise to the stirred solution.

  • Slowly add thionyl chloride dropwise via the dropping funnel over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a chilled, saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Chlorination via the Appel Reaction

This protocol is performed under neutral conditions, which is beneficial for sensitive substrates.

Materials:

  • 1-(3-Methyl-2-thienyl)-1-propanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-Methyl-2-thienyl)-1-propanol and triphenylphosphine in anhydrous DCM.[17]

  • Cool the solution to 0 °C using an ice bath.

  • Add carbon tetrachloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash successively with water and brine.[17]

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired 1-chloro-1-(3-methyl-2-thienyl)propane.

Troubleshooting and Considerations for Thiophene Substrates

  • Thiophene Ring Stability: The thiophene ring is generally stable under the neutral conditions of the Appel reaction.[1] However, the HCl generated in the thionyl chloride reaction can potentially lead to ring-opening or polymerization side products. The use of a base like pyridine helps to neutralize the acid and mitigate these side reactions.[8]

  • Purification Challenges: A significant drawback of the Appel reaction is the formation of triphenylphosphine oxide, which can be challenging to separate from the desired product due to its polarity.[17] Careful column chromatography is often required.

  • Stereochemical Control: For applications where stereochemistry is critical, the choice of method is paramount. The Appel reaction consistently proceeds with inversion of configuration.[16] The thionyl chloride reaction can be tuned to give either retention or inversion depending on the presence of a base.[7]

Conclusion

The successful halogenation of 1-(3-Methyl-2-thienyl)-1-propanol is a key step in the synthesis of advanced intermediates for drug discovery. Both the thionyl chloride and Appel reaction methodologies offer effective means to achieve this transformation. The choice between these methods will depend on the specific requirements of the synthesis, including the desired stereochemical outcome and the tolerance of the molecule to acidic conditions. The protocols and considerations outlined in this guide provide a solid foundation for researchers to confidently and efficiently synthesize these valuable halogenated thiophene derivatives.

References

  • Appel reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]

  • What happens when secondary alcohol reacts with PCL5 - Filo. (2025, August 25). Retrieved March 7, 2026, from [Link]

  • Appel Reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. (2020, January 7). Retrieved March 7, 2026, from [Link]

  • The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI. (2026, February 18). Retrieved March 7, 2026, from [Link]

  • Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? - Yufeng. (2022, July 9). Retrieved March 7, 2026, from [Link]

  • Alcohol + SOCl2 - ReactionWeb.io. (2025, July 12). Retrieved March 7, 2026, from [Link]

  • replacing the -oh group in alcohols by a halogen - Chemguide. (n.d.). Retrieved March 7, 2026, from [Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019, June 5). Retrieved March 7, 2026, from [Link]

  • What is the mechanism for a reaction between alcohol and phosphorus pentachloride? (2017, April 15). Quora. Retrieved March 7, 2026, from [Link]

  • An efficient method for chlorination of alcohols using PPh3/Cl3CCONH2 - ElectronicsAndBooks. (n.d.). Retrieved March 7, 2026, from [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 - SCIRP. (n.d.). Retrieved March 7, 2026, from [Link]

  • The final product obtained by the reaction between alcohol and phosph - askIITians. (2025, August 10). Retrieved March 7, 2026, from [Link]

  • Reaction of alcohol with phosphorus halides and SOCl2 - Mastering Chemistry Help. (2012, April 8). Retrieved March 7, 2026, from [Link]

  • Development of a new method for the conversion of alcohols into chlorides - TRACE: Tennessee. (n.d.). Retrieved March 7, 2026, from [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. (2012, December 1). Retrieved March 7, 2026, from [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (2015, October 30). Retrieved March 7, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

  • 10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved March 7, 2026, from [Link]

  • Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design. (2023, November 15). Retrieved March 7, 2026, from [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

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Method

Application Notes &amp; Protocols for the Selective Catalytic Hydrogenation of Thiophene Propanol Derivatives

Abstract The selective hydrogenation of thiophene propanol derivatives to their corresponding tetrahydrothiophene counterparts is a critical transformation in the synthesis of advanced pharmaceutical intermediates and sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective hydrogenation of thiophene propanol derivatives to their corresponding tetrahydrothiophene counterparts is a critical transformation in the synthesis of advanced pharmaceutical intermediates and specialty chemicals. The primary challenge lies in achieving complete saturation of the aromatic thiophene ring while preserving the integrity of the propanol side chain and avoiding the common side reaction of hydrodesulfurization (HDS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevailing catalytic methods for this conversion. We will explore the causality behind experimental choices, compare leading catalytic systems, and provide detailed, field-tested protocols for both heterogeneous and homogeneous approaches.

Introduction: The Synthetic Challenge

Thiophene, an aromatic sulfur-containing heterocycle, is a common scaffold in medicinal chemistry.[1] Its saturation to tetrahydrothiophene can significantly alter the three-dimensional structure and physicochemical properties of a molecule, which is often a key step in drug development. However, the sulfur atom in the thiophene ring readily poisons many conventional hydrogenation catalysts, and the high stability of the aromatic ring requires forcing conditions that can lead to undesired side reactions.[2]

The principal competing reaction pathway is hydrodesulfurization (HDS), an industrially vital process for removing sulfur from fossil fuels, but a detrimental side reaction in fine chemical synthesis.[3][4][5] HDS involves the cleavage of carbon-sulfur bonds, leading to ring-opened products and the loss of the heterocyclic core.[6][7] Therefore, the selection of a catalytic system with high activity for ring hydrogenation but low activity for C-S bond hydrogenolysis is paramount.

The workflow below illustrates the central challenge addressed in these notes: directing the reaction toward the desired product while minimizing the destructive HDS pathway.

G cluster_start Starting Material cluster_process Catalytic Hydrogenation cluster_products Reaction Pathways start Thiophene Propanol Derivative process H₂, Catalyst (e.g., Rh/C, Ru/C, etc.) Solvent, T, P start->process product_A Desired Product: Tetrahydrothiophene Propanol (Ring Saturation) process->product_A High Selectivity product_B Undesired Byproduct: Ring-Opened Alkanes/Thiols (Hydrodesulfurization - HDS) process->product_B Low Selectivity G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Add Substrate & Catalyst to Reactor B Add Solvent A->B C Seal Reactor B->C D Purge with N₂/Ar (3-5 cycles) C->D E Purge with H₂ (3-5 cycles) D->E F Pressurize with H₂ & Heat with Stirring E->F G Monitor H₂ Uptake F->G H Cool, Vent H₂ & Purge with N₂/Ar G->H I Filter through Celite™ to Remove Catalyst H->I J Concentrate Filtrate under Vacuum I->J K Purify Product J->K

Sources

Application

Application Notes and Protocols: 1-(3-Methyl-2-thienyl)-1-propanol in Heterocyclic Drug Design

Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the thiophene ring holding a distinguis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the thiophene ring holding a distinguished position.[1][2] Thiophene, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" by medicinal chemists. This is due to its versatile chemical properties and its ability to serve as a bioisostere for the phenyl ring, a common moiety in many drug molecules.[1][3] The substitution of a phenyl ring with a thiophene ring can modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced solubility, and altered receptor-binding interactions.[3][4]

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of 1-(3-Methyl-2-thienyl)-1-propanol , a key building block for the development of novel heterocyclic drug candidates. We will explore its utility as a versatile scaffold for generating libraries of bioactive molecules and provide detailed protocols for its synthesis and subsequent evaluation in relevant biological assays. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thienyl-containing compounds in their research endeavors.

Synthesis and Characterization of 1-(3-Methyl-2-thienyl)-1-propanol

A reliable and reproducible synthesis is the cornerstone of any drug discovery program. The following protocol details the preparation of 1-(3-Methyl-2-thienyl)-1-propanol via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation.[5][6]

Protocol 1: Synthesis via Grignard Reaction

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
2-Bromo-3-methylthiophene177.065.00 g0.0282---
Magnesium turnings24.310.75 g0.0309Activated
Anhydrous Tetrahydrofuran (THF)72.1150 mL---Distilled from sodium/benzophenone
Propanal58.081.80 g (2.2 mL)0.0310Freshly distilled
Saturated aq. NH₄Cl solution---30 mL------
Diethyl ether74.12100 mL---For extraction
Anhydrous MgSO₄120.37------For drying

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried and assembled hot under a nitrogen atmosphere.

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add 10 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 2-bromo-3-methylthiophene (5.00 g) in 20 mL of anhydrous THF.

    • Add a small portion of the 2-bromo-3-methylthiophene solution to the magnesium suspension. The reaction is initiated by gentle warming with a heat gun until a slight bubbling is observed.

    • Once the reaction starts, add the remaining 2-bromo-3-methylthiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Reaction with Propanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In the dropping funnel, prepare a solution of propanal (1.80 g) in 20 mL of anhydrous THF.

    • Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford the pure 1-(3-Methyl-2-thienyl)-1-propanol.

Characterization Data (Hypothetical):
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15 (d, J = 5.2 Hz, 1H, H-5), 6.80 (d, J = 5.2 Hz, 1H, H-4), 4.75 (t, J = 6.4 Hz, 1H, CH-OH), 2.25 (s, 3H, CH₃-thienyl), 2.10 (br s, 1H, OH), 1.80-1.65 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃-propyl).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 145.2 (C-2), 130.5 (C-3), 128.8 (C-4), 124.5 (C-5), 72.1 (CH-OH), 32.5 (CH₂), 14.8 (CH₃-thienyl), 10.2 (CH₃-propyl).

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2960, 2925, 2870 (C-H), 1450, 1375.

  • MS (EI, 70 eV) m/z (%): 170 (M⁺, 15), 141 (M⁺ - C₂H₅, 100), 113 (55), 97 (40).

Application in Heterocyclic Drug Design: A Workflow

The 1-(3-Methyl-2-thienyl)-1-propanol scaffold can be utilized as a starting point for generating a library of diverse compounds for biological screening. The following workflow illustrates a rational approach to leveraging this building block in a drug discovery campaign.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Library Design cluster_1 Biological Screening Cascade A 1-(3-Methyl-2-thienyl)-1-propanol (Starting Scaffold) B Derivatization Strategy (e.g., Etherification, Esterification, Amination) A->B Rational Design C Combinatorial Synthesis B->C D Compound Library C->D E Primary Screening (e.g., Antifungal/Anticancer Assay) D->E High-Throughput Screening F Hit Identification E->F Identify Active Compounds G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using the thienylpropanol scaffold.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 1-(3-Methyl-2-thienyl)-1-propanol, robust and standardized biological assays are essential. Below are protocols for evaluating antifungal and anticancer activity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for testing against yeast pathogens like Candida albicans.[3][5][7]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal isolate (e.g., Candida albicans)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a growth control well (medium + inoculum) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][8]

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for lead optimization.[9] The 1-(3-Methyl-2-thienyl)-1-propanol scaffold offers several points for modification to explore the SAR.

SAR_Diagram cluster_SAR Key Modification Points Thienylpropanol 1-(3-Methyl-2-thienyl)-1-propanol Scaffold R1 R1: Hydroxyl Group - Esterification - Etherification - Inversion of stereochemistry Thienylpropanol->R1 Impacts H-bonding, lipophilicity R2 R2: Thiophene Ring - Substitution at C4/C5 - Bioisosteric replacement Thienylpropanol->R2 Modulates electronic properties, target interaction R3 R3: Propanol Side Chain - Chain length modification - Introduction of heteroatoms Thienylpropanol->R3 Alters conformation, metabolic stability

Caption: Key modification points for SAR studies on the thienylpropanol scaffold.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for Antifungal Activity

ModificationRationaleExpected Outcome
Hydroxyl Group (R1)
Esterification with lipophilic acidsIncrease cell membrane permeabilityPotentially enhanced activity
Etherification with small alkyl groupsModulate H-bonding capacity and lipophilicityActivity may increase or decrease depending on the target
Inversion of stereochemistryDetermine the optimal stereochemistry for target bindingOne enantiomer may be significantly more active
Thiophene Ring (R2)
Introduction of electron-withdrawing groups at C5Modulate the electronic properties of the ringMay enhance binding to electron-deficient pockets in the target
Introduction of bulky substituents at C4Probe for steric hindrance in the binding siteActivity may decrease if the substituent clashes with the target
Propanol Side Chain (R3)
Shortening or lengthening the alkyl chainAlter the distance and orientation to the targetOptimal chain length is expected for maximal activity
Introduction of an amine groupIntroduce a basic center for potential salt bridge formationMay significantly increase activity if a corresponding acidic residue is in the binding site

Conclusion

The 1-(3-Methyl-2-thienyl)-1-propanol scaffold represents a valuable starting point for the design and synthesis of novel heterocyclic drug candidates. Its structural features, including the bioisosteric thiophene ring and the modifiable propanol side chain, provide a rich platform for exploring structure-activity relationships. The detailed protocols provided herein for the synthesis, characterization, and biological evaluation of derivatives of this scaffold are intended to empower researchers in their quest for new and effective therapeutics.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • "Thiophene": A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • "Thiophene": A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. [Link]

  • "Thiophene": A Sulphur Containing Heterocycle as a Privileged Scaffold. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. PMC. [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. RSC Publishing. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Thiophene/thiazole-benzene replacement on guanidine derivatives targeting α2-Adrenoceptors. PubMed. [Link]

  • 3-(N-Methylamino)-1-(2-Thienyl)-1-Propanol, (-). PharmaCompass.com. [Link]

  • 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS. PubChem. [Link]

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. PubChem. [Link]

  • US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.

Sources

Method

Biocatalytic resolution of racemic 1-(3-Methyl-2-thienyl)-1-propanol

Application Note: Biocatalytic Kinetic Resolution of Racemic 1-(3-Methyl-2-thienyl)-1-propanol Executive Summary Chiral heteroaryl alcohols are indispensable building blocks in the development of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Kinetic Resolution of Racemic 1-(3-Methyl-2-thienyl)-1-propanol

Executive Summary

Chiral heteroaryl alcohols are indispensable building blocks in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and targeted therapeutics [1]. The asymmetric synthesis of 1-(3-Methyl-2-thienyl)-1-propanol presents unique steric challenges due to the adjacent 3-methyl substitution on the thiophene ring. This application note details a highly selective, self-validating biocatalytic protocol for the kinetic resolution of racemic 1-(3-Methyl-2-thienyl)-1-propanol using Candida antarctica Lipase B (CALB).

Mechanistic Rationale: The Biocatalytic Advantage

Traditional chemical resolutions of thienyl alcohols often require stoichiometric amounts of expensive chiral resolving agents and suffer from poor atom economy. Biocatalytic kinetic resolution (EKR) circumvents these issues by exploiting the exquisite stereoselectivity of lipases in non-aqueous media [2].

Causality in Experimental Design:

  • Enzyme Selection (CALB): CALB (commercially available as Novozym 435) features a funnel-like active site that perfectly discriminates between the "medium" ethyl group and the "large" 3-methyl-2-thienyl group of the substrate. Following the Kazlauskas rule, CALB preferentially binds and acylates the (R)-enantiomer.

  • Acyl Donor (Vinyl Acetate): We utilize vinyl acetate rather than standard alkyl esters. The leaving group, vinyl alcohol, rapidly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction (ester hydrolysis), driving the acylation strictly in the forward direction [3].

  • Solvent Selection (n-Hexane): Non-polar solvents like n-hexane are critical. They maintain the essential hydration shell around the immobilized enzyme, preserving its active conformation while ensuring high solubility of the hydrophobic thienyl substrate.

Pathway Visualization

G Racemate Racemic 1-(3-Methyl-2-thienyl)-1-propanol (R,S)-1 Enzyme CALB (Novozym 435) Immobilized Lipase Racemate->Enzyme AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme R_Ester (R)-Acetate (Product, ee >99%) Enzyme->R_Ester Acylation (Fast) S_Alcohol (S)-Alcohol (Unreacted, ee >99%) Enzyme->S_Alcohol Unreacted (Slow) Acetaldehyde Acetaldehyde (Evaporates) Enzyme->Acetaldehyde Tautomerization

Caption: Biocatalytic kinetic resolution of racemic 1-(3-Methyl-2-thienyl)-1-propanol using CALB.

Experimental Methodology & Protocols

Materials & Reagents
  • Substrate: Racemic 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1, >98% purity).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin, ~10,000 PLU/g).

  • Reagents: Vinyl acetate (anhydrous, >99%), n-Hexane (HPLC grade, dried over 4Å molecular sieves).

  • Equipment: Thermostatic orbital shaker, Chiral HPLC system (e.g., Agilent 1260 Infinity II) with a Chiralcel OJ-H column.

Step-by-Step Biocatalytic Workflow
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (1.56 g) of racemic 1-(3-Methyl-2-thienyl)-1-propanol in 25 mL of anhydrous n-hexane.

  • Acyl Donor Addition: Add 30.0 mmol (2.77 mL, 3.0 equiv.) of vinyl acetate to the solution. Note: An excess of acyl donor ensures reaction velocity is not substrate-limited.

  • Initiation: Add 150 mg of Novozym 435 to the mixture. Seal the flask lightly to prevent hexane evaporation while allowing trace acetaldehyde to escape.

  • Incubation: Place the reaction in a thermostatic shaker set to 40°C at 200 rpm.

Analytical Monitoring (Self-Validating System)

To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating kinetic system. The Enantiomeric Ratio (


) dictates that stopping the reaction at exactly 50% conversion yields the highest possible enantiomeric excess (

) for both the product (

) and the unreacted substrate (

).
  • Withdraw 50 µL aliquots at 1, 4, 8, and 12 hours.

  • Dilute with 950 µL of mobile phase (Hexane/Isopropanol 90:10) and filter through a 0.22 µm PTFE syringe filter to halt the reaction by removing the enzyme.

  • Analyze via Chiral HPLC (Flow rate: 1.0 mL/min, Detection: UV 220 nm).

  • Calculate conversion (

    
    ) using the formula: 
    
    
    
    . Terminate the bulk reaction when
    
    
    reaches 49-50%.
Downstream Processing
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel. Wash the recovered Novozym 435 with cold hexane (2 × 10 mL). The enzyme can be air-dried and reused for up to 5 cycles with minimal activity loss.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude mixture of (R)-acetate and (S)-alcohol.

  • Separation: Purify the mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (95:5 to 80:20). The less polar (R)-acetate elutes first, followed by the highly polar (S)-alcohol.

Quantitative Data & Kinetic Analysis

The table below summarizes the time-course progression of the kinetic resolution. The


-value is calculated using the equation: 

. An

-value > 100 indicates an excellent, highly selective biocatalytic process.
Time (h)Conversion (

, %)

(S-Alcohol, %)

(R-Acetate, %)

-value
Reaction State
1.015.217.8>99.5>200Initial linear phase
4.035.554.699.2>200Optimal progression
8.0 49.8 98.4 99.1 >200 Ideal Termination Point
12.053.1>99.988.3145Over-conversion (Erosion of

)

Troubleshooting & Optimization Causality

  • Erosion of Product Enantiopurity (

    
    ):  If the reaction is left unchecked beyond 50% conversion (e.g., at 12 hours), the enzyme will begin to slowly acylate the less favored (S)-enantiomer. This causes a sharp drop in the 
    
    
    
    of the ester. Solution: Strict kinetic monitoring and termination at 49-50% conversion.
  • Sluggish Reaction Rates: If conversion stalls below 30%, it is typically due to water accumulation or enzyme inhibition. Solution: Ensure the n-hexane is strictly anhydrous. While lipases need a monolayer of water to function, excess water drives the equilibrium backward (hydrolyzing the newly formed ester) and degrades the vinyl acetate into acetic acid, which drops the microenvironmental pH and denatures the enzyme[3].

  • Temperature Constraints: While 40°C provides optimal kinetic energy for the transesterification, exceeding 55°C will cause the acrylic resin of Novozym 435 to soften and the enzyme to undergo thermal deactivation.

References

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Chemical Reviews, ACS Publications. URL:[Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates International Journal of Molecular Sciences, PMC / National Institutes of Health. URL:[Link]

  • Ultrasound promoted enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase Biocatalysis and Biotransformation, Taylor & Francis. URL:[Link]

Application

Application Note: Reaction Conditions for the Alkylation of 3-Methylthiophene and Its Alcohol Derivatives

Executive Summary In pharmaceutical synthesis and advanced materials science, the term "alkylation of 3-methylthiophene alcohols" encompasses two distinct, highly valuable synthetic pathways: O-Alkylation (Etherification...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and advanced materials science, the term "alkylation of 3-methylthiophene alcohols" encompasses two distinct, highly valuable synthetic pathways:

  • O-Alkylation (Etherification): The functionalization of the hydroxyl group on substrates like (3-methylthiophen-2-yl)methanol to form ether linkages, a critical step in synthesizing complex APIs such as Ramoplanin derivatives.

  • C-Alkylation (Friedel-Crafts): The direct coupling of the electron-rich 3-methylthiophene ring with alcohol-based alkylating agents (e.g., benzyl alcohols) to form C-C bonds.

This application note provides detailed, self-validating protocols for both pathways, emphasizing the mechanistic causality behind reagent selection, catalyst synergy, and the prevention of common side reactions such as thiophene resinification.

Pathway A: O-Alkylation of (3-Methylthiophen-2-yl)methanol

Mechanistic Causality & Reagent Selection

The synthesis of ether-linked thiophene derivatives relies on the Williamson ether synthesis pathway. For primary and allylic/benzylic-like alcohols such as (3-methylthiophen-2-yl)methanol, mild basic conditions are preferred to prevent degradation of the thiophene core.

Anhydrous Potassium Carbonate (


) in N,N-Dimethylformamide (DMF) is the optimal system 1. DMF, as a polar aprotic solvent, effectively solvates the potassium cation, leaving the generated alkoxide highly nucleophilic. A reaction temperature of 70 °C provides the ideal kinetic balance: it is warm enough to drive the S

2 substitution with alkyl halides to completion within 16 hours, but low enough to avoid thermal degradation of the heteroaromatic system 1.
Workflow Visualization

O_Alkylation_Workflow A Substrate: (3-Methylthiophen-2-yl)methanol B Deprotonation K2CO3 / DMF (70°C) A->B C Alkoxide Intermediate B->C - HCO3- D Electrophilic Attack Alkyl Halide (R-X) C->D E O-Alkylated Product (Ether) D->E SN2 Pathway

Workflow for O-alkylation of (3-methylthiophen-2-yl)methanol via SN2 etherification.

Self-Validating Experimental Protocol

Reagents: (3-Methylthiophen-2-yl)methanol (10 mmol), Alkyl halide (11 mmol), anhydrous


 (3 g, ~21.7 mmol), anhydrous DMF (20 mL).
  • Substrate Preparation: Dissolve (3-methylthiophen-2-yl)methanol in 20 mL of anhydrous DMF in a dry round-bottom flask under an inert atmosphere (N

    
     or Argon).
    
  • Base Addition: Add anhydrous

    
     in one portion.
    
    • Validation Check: The base will remain largely suspended. No immediate exothermic reaction or color change should occur, confirming the absence of unwanted side reactions.

  • Electrophile Introduction: Add the alkyl halide (11 mmol) dropwise.

  • Thermal Activation: Heat the continuously stirred reaction mixture to 70 °C for 16 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc). The reaction is complete when the polar alcohol spot disappears and a less polar ether spot dominates the plate.

  • Quench & Workup: Cool the mixture to room temperature and dilute with 100 mL of distilled water.

    • Validation Check: The addition of water will dissolve the suspended

      
       salts and quench any unreacted electrophiles.
      
  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers thoroughly with brine (3 × 50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the O-alkylated product.
    

Pathway B: C-Alkylation of 3-Methylthiophene using Alcohols

Overcoming Historical Resinification Challenges

Direct Friedel-Crafts alkylation of the thiophene ring using alcohols as alkylating agents is historically challenging. Thiophene is highly electron-rich; traditional strong Lewis acids (e.g.,


, 

, or

) coordinate to the sulfur atom or protonate the ring, triggering rapid cationic polymerization (resinification) before the desired alkylation can occur 2, 3.
Modern Catalytic Solutions (Ir/Sn Dual Catalysis)

To achieve high yields without resinification, modern protocols utilize heterobimetallic cooperative catalysis. A highly effective system employs [Ir(COD)Cl]2 combined with SnCl44. In this synergistic mechanism, the Iridium center selectively coordinates the alcohol, while


 acts as a mild Lewis acid to facilitate C-O bond cleavage. This generates a stabilized carbocationic species that reacts cleanly with 3-methylthiophene, yielding the mono-alkylated product without destroying the heteroaromatic core 4. Alternatively, solid-state acidic zeolites (like HBEA) can be used at 85 °C to achieve shape-selective alkylation 5.
Workflow Visualization

C_Alkylation_Catalysis A Alkylating Agent: Benzyl Alcohol B Dual Catalyst Activation [Ir(COD)Cl]2 + SnCl4 A->B C Carbocationic Species B->C - H2O E Friedel-Crafts C-C Coupling C->E D Nucleophile: 3-Methylthiophene D->E F C-Alkylated Thiophene (Target API Intermediate) E->F Rearomatization

Bimetallic Ir/Sn catalyzed C-alkylation of 3-methylthiophene using benzyl alcohols.

Self-Validating Experimental Protocol (Ir/Sn Catalysis)

Reagents: 3-Methylthiophene (excess/solvent), Benzyl alcohol derivative (1 mmol), [Ir(COD)Cl]2 (0.04 mmol),


 (catalytic).
  • System Degassing: Place 3-methylthiophene into a Schlenk flask. Degas the system with Argon for 10 minutes.

    • Validation Check: Strict exclusion of oxygen is required to prevent the deactivation/oxidation of the Ir(I) catalyst.

  • Catalyst Activation: Add [Ir(COD)Cl]2 and

    
     to the flask. Place the flask into a constant temperature bath at 90 °C and stir vigorously for 5 minutes.
    
  • Electrophile Addition: Add the benzyl alcohol (1 mmol) to the activated mixture.

    • Validation Check: A slight color shift typically indicates the successful coordination of the alcohol to the bimetallic complex.

  • Reaction Progression: Allow the reaction to proceed at 90 °C for 15 minutes.

  • Quench: Quench the reaction mixture with an aqueous

    
     solution.
    
    • Validation Check:

      
       is specifically chosen because fluoride ions strongly complex with Tin (Sn), effectively halting Lewis acid activity and preventing the formation of intractable emulsions during extraction.
      
  • Workup: Extract with diethyl ether (4 × 25 mL). Wash the combined extracts with water (2 × 10 mL) and brine (2 × 10 mL). Dry over anhydrous

    
     and purify via silica gel chromatography (EtOAc/Petroleum Ether).
    

Quantitative Data & Reaction Metrics

The following tables summarize the expected quantitative metrics for both alkylation pathways based on established literature parameters.

Table 1: O-Alkylation Reaction Metrics (Etherification)

Parameter Condition / Value Mechanistic Rationale

| Substrate | (3-Methylthiophen-2-yl)methanol | Primary alcohol, highly susceptible to S


2. |
| Base  | 

(2.1 eq) | Mild enough to prevent thiophene ring degradation. | | Solvent | Anhydrous DMF | Solvates K

, leaving a highly reactive alkoxide. | | Temperature | 70 °C | Optimal thermal energy to drive S

2 without side reactions. | | Time | 16 hours | Ensures complete conversion of less reactive halides. | | Typical Yield | 64% – 89% | Varies based on steric hindrance of the alkyl halide 1. |

Table 2: C-Alkylation Reaction Metrics (Friedel-Crafts)

Parameter Condition / Value Mechanistic Rationale
Substrate 3-Methylthiophene Electron-rich heteroarene, prone to polymerization.
Alkylating Agent Benzyl alcohols Forms stable carbocation intermediates.

| Catalyst System | [Ir(COD)Cl]2 +


 | Dual activation prevents required use of harsh Lewis acids. |
| Temperature  | 90 °C | Required to overcome the activation barrier of C-O cleavage. |
| Time  | 15 minutes | Rapid kinetics due to synergistic bimetallic activation. |
| Typical Yield  | 78% – 82% | High selectivity for mono-alkylation over resinification 4. |

References

  • [[2]]() Kutz, W. M., & Corson, B. B. "Alkylation of Thiophene by Olefins and Alcohols." ACS Publications.

  • 3 Caesar, P. D. "US2469823A - Alkylation of thiophene." Google Patents.

  • 5 Dupuy, B., et al. "Alkylation of 3-methylthiophene by 2-methyl-1-pentene over HY, HBEA and HMCM-22 acidic zeolites." ResearchGate.

  • 4 "Ir/Sn dual-reagent catalysis towards highly selective alkylation of arenes and heteroarenes with benzyl alcohols." Indian Academy of Sciences.

  • 1 "US20060211603A1 - Ramoplanin derivatives possessing antibacterial activity." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3-Methyl-2-thienyl)-1-propanol

Executive Summary This guide addresses the purification of 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 116539-57-2 / generic), a secondary alcohol intermediate often used in the synthesis of serotonin-norepinephrine reuptake...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 116539-57-2 / generic), a secondary alcohol intermediate often used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.

The Challenge: Thiophene-based alcohols are prone to acid-catalyzed dehydration and polymerization on standard silica gel. Users often report "missing mass" or "new non-polar spots" (alkenes) appearing after column chromatography.

The Solution: This protocol utilizes a buffered silica gel system to neutralize surface acidity, ensuring high recovery and preventing on-column decomposition.

Pre-Purification Assessment (FAQs)

Q: How do I assess stability before running the column?

A: Perform a "2D-TLC Stability Test."

  • Spot your crude mixture on a silica TLC plate.

  • Run the plate in 20% Ethyl Acetate/Hexane.

  • Do not visualize yet. Let the plate sit in air for 15 minutes (simulating column residence time).

  • Rotate the plate 90° and run it again in the same solvent.

  • Result: All stable compounds should align on a diagonal line. If you see off-diagonal spots (usually moving faster/higher Rf in the second dimension), your compound is decomposing on the silica. Action: Use the Triethylamine (TEA) method described below.

Q: What is the best visualization method?

A:

  • UV (254 nm): The thiophene ring is UV active and will appear as a dark spot on F254 plates.

  • Vanillin Stain: Excellent for differentiating the alcohol (often turns blue/purple) from the ketone precursor (often faint or different color).

  • KMnO₄: Will stain the alcohol yellow/brown; useful if the thiophene ring UV absorption is obscured by other aromatics.

Method Development & Protocol

Standard Operating Procedure (SOP): Buffered Silica Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (Gradient). Additive: Triethylamine (TEA) - CRITICAL STEP.

Step 1: Column Packing (The Neutralization Step)

Standard silica is slightly acidic (pH ~5-6). To purify acid-sensitive thiophene alcohols:

  • Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (TEA) .

  • Pour the slurry into the column and flush with 2-3 column volumes of this "Pre-treatment Solvent."

  • Why? The TEA neutralizes the acidic silanol groups (Si-OH) that catalyze dehydration.

Step 2: Sample Loading
  • Preferred: Liquid Loading. Dissolve the crude oil in a minimum volume of 9:1 Hexane:DCM (Dichloromethane). Avoid pure DCM if possible, as it can cause band broadening.

  • Alternative: Dry Loading. If the crude is viscous/insoluble in hexane, dissolve in DCM, mix with a small amount of neutralized silica (pre-treated with TEA), evaporate to dryness, and pour the powder onto the column.

Step 3: Elution Gradient

Run the column using the following gradient (Flow rate dependent on column diameter):

PhaseSolvent CompositionTarget Volume (CV = Column Volumes)Purpose
Equilibration 100% Hexane (+ 0.5% TEA)2 CVFlush packing solvent
Loading Sample in Min. SolventN/AApply sample
Elution 1 95:5 Hexane:EtOAc3 CVElute non-polar impurities (alkenes, thiophene)
Elution 2 90:10 Hexane:EtOAc5 CVElute Ketone precursor (if present)
Elution 3 80:20 Hexane:EtOAcUntil DoneElute Target Alcohol
Wash 100% EtOAc2 CVFlush polar residues

Troubleshooting Guide

Q: I see a new spot running just above my product that wasn't there before. What is it?

A: This is likely the dehydration product (a vinyl thiophene derivative).

  • Cause: The silica was too acidic, or the residence time was too long.

  • Fix: Ensure you pre-treated the column with 1% TEA. If the problem persists, switch to Neutral Alumina (Activity Grade III) as the stationary phase.

Q: My alcohol and the ketone starting material are co-eluting.

A: This is a common separation challenge.

  • Rf Delta: The ketone (1-(3-methyl-2-thienyl)-1-propanone) is less polar and should elute first.

  • Fix: Flatten the gradient. Instead of jumping to 20% EtOAc, hold at 12% EtOAc for longer.

  • Check: Ensure you didn't overload the column. Ideal loading is <1% mass of sample to mass of silica for difficult separations.

Q: The product streaks/tails significantly.

A: Tailing indicates strong interaction with the stationary phase.[2]

  • Cause: Hydrogen bonding with silanols.

  • Fix: The TEA added for stability also reduces tailing by blocking active sites. If you aren't using TEA, start. If you are, slightly increase the polarity (e.g., move to 25% EtOAc) to push the tail off.

Process Visualization

Workflow: Acid-Sensitive Thiophene Purification

PurificationWorkflow Start Crude Mixture 1-(3-Methyl-2-thienyl)-1-propanol TLC TLC Analysis (Check Rf & Stability) Start->TLC StabilityCheck Decomposition on Silica? TLC->StabilityCheck StandardSilica Standard Silica Column (Hex/EtOAc) StabilityCheck->StandardSilica No BufferedSilica Buffered Silica Column (Hex/EtOAc + 1% TEA) StabilityCheck->BufferedSilica Yes (Minor) NeutralAlumina Neutral Alumina Column (Activity III) StabilityCheck->NeutralAlumina Yes (Major) Loading Load Sample (Liquid or Dry Load) StandardSilica->Loading BufferedSilica->Loading NeutralAlumina->Loading Elution Gradient Elution (0% -> 20% EtOAc) Loading->Elution Fractions Fraction Analysis (UV & Vanillin Stain) Elution->Fractions Final Pure Alcohol (Concentrate < 40°C) Fractions->Final

Caption: Decision workflow for selecting the correct stationary phase based on compound stability.

Troubleshooting Logic: Separation Issues

Troubleshooting Issue Problem Encountered Decomp New Non-Polar Spot (Dehydration) Issue->Decomp Coelution Overlapping Spots (Ketone + Alcohol) Issue->Coelution Tailing Streaking Bands Issue->Tailing Sol1 Add 1% TEA to Mobile Phase Decomp->Sol1 First Attempt Sol3 Flatten Gradient (Hold at 10-12% EtOAc) Coelution->Sol3 Sol4 Check Loading Mass (Max 1:50 ratio) Coelution->Sol4 Tailing->Sol1 Blocks Silanols Sol2 Use Neutral Alumina Sol1->Sol2 If Fails

Caption: Troubleshooting logic for common chromatographic defects in thiophene alcohol purification.

References

  • BenchChem Application Notes. (2025). High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chromatography. Retrieved from

  • SiliCycle Chromatography Solutions. (2024). Purification of Acid-Sensitive Compounds: Neutralizing Silica Gel. SiliCycle Technical Sheets. Retrieved from

  • TargetMol. (2024). (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Compound Properties and Stability. Retrieved from

  • PubChem. (2025).[3] 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - Compound Summary. National Library of Medicine. Retrieved from

  • EvitaChem. (2024). Synthesis and Purification of Thiophene Derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 1-(3-Methyl-2-thienyl)-1-propanol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(3-Methyl-2-thienyl)-1-propanol, specifically focusing on the r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(3-Methyl-2-thienyl)-1-propanol, specifically focusing on the removal of unreacted aldehyde starting materials.

Introduction

The synthesis of 1-(3-Methyl-2-thienyl)-1-propanol often involves the reaction of an organometallic reagent with 3-methyl-2-thiophenecarboxaldehyde. A common purification challenge is the presence of residual, unreacted aldehyde in the final product mixture. This guide outlines robust, field-proven methods for effectively removing these impurities, ensuring the high purity of the desired secondary alcohol.

Troubleshooting Guide: Common Issues in Aldehyde Removal

This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Aldehyde Removal - Insufficient quantity of scavenging agent.- Inefficient mixing or reaction time.- Inappropriate solvent system.- Increase the molar excess of the scavenging agent (e.g., sodium bisulfite).- Ensure vigorous stirring to maximize interfacial contact.- For bisulfite extractions, use a water-miscible co-solvent like methanol or DMF to improve reaction rates.[1]
Low Yield of Purified Alcohol - Emulsion formation during liquid-liquid extraction.- Adduct precipitation is too slow or incomplete.- Decomposition of the target alcohol under the purification conditions.- Add brine (saturated NaCl solution) to break up emulsions.- Ensure the sodium bisulfite solution is freshly prepared and saturated.[2]- If the alcohol is base-sensitive, consider alternative methods like scavenger resins or chromatography.
Product Contamination with Scavenging Agent - Inadequate washing of the organic layer.- Carryover of the aqueous phase.- Perform multiple washes of the organic layer with deionized water or brine.- Use a phase separator or carefully separate the layers to avoid contamination.
Difficulty Regenerating Aldehyde from Adduct (if required) - Incomplete basification.- Aldehyde is unstable under basic conditions.- Ensure the pH is sufficiently high (typically >12) for complete reversal of the bisulfite addition.[3] - Extract the aldehyde immediately upon regeneration.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove unreacted aldehyde from my alcohol product using standard column chromatography?

A: Aldehydes and their corresponding secondary alcohols often have similar polarities, leading to poor separation on silica gel. While it is possible to achieve separation with a carefully selected solvent system (e.g., a low polarity mobile phase like hexane with a small amount of diethyl ether or ethyl acetate), it can be challenging and may result in product loss.[4]

Q2: What is the underlying principle of the sodium bisulfite wash method for aldehyde removal?

A: The sodium bisulfite wash is a classic and highly effective method based on the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This reaction forms a water-soluble bisulfite adduct, which can then be easily separated from the less polar alcohol product through liquid-liquid extraction.[3][5][6] The reaction is reversible, allowing for the potential recovery of the aldehyde if needed.[1]

Q3: Are there alternative methods to the bisulfite wash?

A: Yes, several alternatives exist:

  • Scavenger Resins: These are polymer-supported reagents with functional groups that selectively react with and bind to aldehydes, allowing for their removal by simple filtration.[7][8] Hydrazine-based resins are particularly effective for capturing aldehydes.[9]

  • Girard's Reagents: Girard's Reagent T and P react with aldehydes and ketones to form water-soluble hydrazones, which can be removed by extraction.[10][11] This method is particularly useful in analytical chemistry for derivatization but can also be applied to preparative scale purifications.[12]

Q4: Can I use this bisulfite method for both aromatic and aliphatic aldehydes?

A: Yes, the method is effective for both. However, for aliphatic aldehydes, using a water-miscible co-solvent like dimethylformamide (DMF) can significantly improve the removal rates.[1]

Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is a robust method for selectively removing aldehyde impurities from an alcohol mixture.

Workflow Diagram:

Aldehyde_Removal_Workflow cluster_reaction Reaction & Adduct Formation cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up A 1. Dissolve crude mixture in a water-miscible solvent (e.g., Methanol or DMF) B 2. Add saturated aqueous sodium bisulfite solution A->B C 3. Shake vigorously to form the water-soluble aldehyde-bisulfite adduct B->C D 4. Add deionized water and a water-immiscible organic solvent (e.g., Ethyl Acetate) C->D E 5. Shake and allow layers to separate D->E F 6. Collect the organic layer containing the purified alcohol E->F G 7. Wash organic layer with water/brine F->G H 8. Dry over anhydrous sodium sulfate G->H I 9. Filter and concentrate to obtain pure alcohol H->I

Caption: Workflow for aldehyde removal using sodium bisulfite extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(3-Methyl-2-thienyl)-1-propanol mixture containing the unreacted aldehyde in a minimal amount of a water-miscible organic solvent such as methanol or dimethylformamide (DMF).[1] The use of a co-solvent enhances the contact between the organic and aqueous phases.[13]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. Stopper the funnel and shake vigorously for 1-2 minutes. Vent the funnel periodically to release any pressure buildup.

  • Extraction: To the separatory funnel, add a water-immiscible organic solvent in which your alcohol product is soluble (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to effectively extract the product. Add an equal volume of deionized water to dilute the mixture. Shake the funnel again for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate completely. The upper organic layer will contain the purified 1-(3-Methyl-2-thienyl)-1-propanol, while the lower aqueous layer will contain the aldehyde-bisulfite adduct.[3]

  • Work-up: Carefully drain the lower aqueous layer. Wash the organic layer two to three times with deionized water, followed by a final wash with brine to aid in drying.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified alcohol.

Protocol 2: Aldehyde Scavenging with Polymer-Supported Hydrazine Resin

This method offers a simplified work-up procedure by using a solid-phase reagent.

Workflow Diagram:

Scavenger_Resin_Workflow cluster_scavenging Scavenging cluster_purification Purification A 1. Dissolve crude mixture in an appropriate solvent B 2. Add polymer-supported hydrazine resin A->B C 3. Stir the mixture for the recommended time B->C D 4. Filter the reaction mixture to remove the resin C->D E 5. Wash the resin with fresh solvent D->E F 6. Concentrate the combined filtrates to obtain the purified alcohol E->F

Caption: Workflow for aldehyde removal using a scavenger resin.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(3-Methyl-2-thienyl)-1-propanol mixture in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Scavenging: Add the polymer-supported hydrazine resin to the solution. A typical loading is 2-3 molar equivalents relative to the estimated amount of residual aldehyde.

  • Reaction: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the reactivity of the aldehyde, but a few hours to overnight is common. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the purified 1-(3-Methyl-2-thienyl)-1-propanol.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56755. [Link]

  • Food and Agriculture Organization of the United Nations. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. AGRIS. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131). [Link]

  • de Castro, P. P., da Silva, A. C. M., & de Sousa, P. T., Jr. (2022). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Chinese Chemical Society, 69(11), 1935-1943. [Link]

  • Krusemark, C. J., & Belshaw, P. J. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 4113-4115. [Link]

  • Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

  • Google Patents. (2006). US20060041085A1 - Aldehyde scavengers for preparing temporary wet strength resins with longer shelf life.
  • Amerigo Scientific. Scavenger Resins. [Link]

  • Lai, C.-C., & Wang, Y.-S. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Journal of the American Society for Mass Spectrometry, 21(9), 1549-1554. [Link]

  • Google Patents. (2002). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Fortune Journals. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. [Link]

  • Vuckovic, D., & G. A. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485-1500. [Link]

  • Lai, C.-C., & Wang, Y.-S. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Journal of the American Society for Mass Spectrometry, 21(9), 1549–1554. [Link]

  • Vuckovic, D., & G. A. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1485–1500. [Link]

  • Clark, J. (2015, November 15). reduction of aldehydes and ketones. Chemguide. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1165-1172. [Link]

  • PubChem. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]

  • PubChem. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. [Link]

  • Reddit. (2023, June 9). Oxidation of Alcohol to aldehyde, and how to arrest the reaction. r/chemistry. [Link]

  • Google Patents. (2009). US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
  • Google Patents. (2006). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
  • Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Protocol 5: Deprotection and Purification of Synthetic RNA. Nucleic Acids Research, 23(14), 2677-2684. [Link]

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(3-Methyl-2-thienyl)-1-propanol

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(3-Methyl-2-thienyl)-1-propanol. It provides in-depth answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(3-Methyl-2-thienyl)-1-propanol. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and mitigate stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment involves acidic conditions. Why should I be concerned about the stability of 1-(3-Methyl-2-thienyl)-1-propanol?

A: You should exercise caution because 1-(3-Methyl-2-thienyl)-1-propanol possesses two key structural features that make it susceptible to degradation in acidic media: a secondary alcohol and an electron-rich thiophene ring.

The degradation is primarily initiated by the protonation of the hydroxyl (-OH) group on the propanol side chain by an acid (H⁺). This protonation converts the poor leaving group (-OH) into an excellent leaving group (H₂O). The subsequent loss of a water molecule generates a secondary carbocation. This carbocation is significantly stabilized by resonance with the adjacent electron-rich 3-methyl-2-thienyl ring, making its formation energetically favorable. Once formed, this reactive intermediate will rapidly undergo further reactions to achieve a more stable state. This process is characteristic of an S_N1 (Substitution, Nucleophilic, Unimolecular) or E1 (Elimination, Unimolecular) type mechanism.[1]

Q2: What are the most likely degradation products of 1-(3-Methyl-2-thienyl)-1-propanol in acid?

A: The most probable degradation pathway is an E1 elimination reaction following the formation of the stabilized carbocation. This involves the loss of a proton from an adjacent carbon atom, leading to the formation of a double bond. Therefore, the primary degradation product you should expect to see is 1-(3-Methyl-2-thienyl)-1-propene .

Under strongly acidic conditions or upon prolonged exposure, this alkene product can potentially undergo further reactions, including polymerization, which may manifest as an insoluble oil or "tar" in your reaction vessel.

Q3: How can I minimize the degradation of my compound during acid-mediated reactions or workups?

A: Minimizing degradation requires careful control over experimental parameters. Consider the following strategies:

  • Temperature Control: Perform your reaction or workup at the lowest temperature feasible. Carbocation formation and subsequent elimination are accelerated at higher temperatures.

  • Acid Strength and Concentration: Use the mildest acid and the lowest concentration necessary to achieve your desired transformation. For example, a weak organic acid like acetic acid is less likely to cause degradation than a strong mineral acid like sulfuric or hydrochloric acid.[2]

  • Reaction Time: Limit the compound's exposure time to the acidic environment. Monitor your reaction closely and quench it as soon as it reaches completion.

  • Inert Atmosphere: While the primary degradation pathway in acid is dehydration, the thiophene ring itself is susceptible to oxidation, which can be exacerbated by acidic conditions.[3] Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions.

  • Aqueous vs. Anhydrous Conditions: Depending on the reaction, using anhydrous acidic conditions might alter the degradation pathway. However, traditional aqueous acids are common culprits for dehydration.[4]

Q4: What are the recommended storage conditions for this compound if I need to keep it in an acidic solution for a short period?

A: Short-term storage in acidic solution is not ideal and should be avoided if possible. If absolutely necessary, store the solution at a low temperature (2-8°C) to slow the rate of degradation.[5] The solution should be prepared with degassed solvents and stored under an inert atmosphere in a tightly sealed container, protected from light.[3] It is critical to perform a purity check (e.g., by HPLC) before using a solution that has been stored under these conditions.

Troubleshooting Guide: Experimental Observations

Problem: I'm observing a new, less polar peak in my HPLC analysis after treating my compound with acid.
  • Probable Cause: This new peak is almost certainly the dehydration product, 1-(3-Methyl-2-thienyl)-1-propene. The loss of the polar hydroxyl group results in a significantly less polar molecule, which will have a longer retention time on a reverse-phase HPLC column.

  • Solution:

    • Confirm Identity: Obtain a mass spectrum (LC-MS) of the new peak. The molecular weight should correspond to that of 1-(3-Methyl-2-thienyl)-1-propanol (171.26 g/mol ) minus the molecular weight of water (18.02 g/mol ), resulting in a mass of approximately 152.24 g/mol for the alkene.

    • Optimize Conditions: To prevent the formation of this impurity, refer to the mitigation strategies in FAQ Q3. Lowering the temperature of your acidic step is often the most effective first measure.

Problem: The overall recovery of my material is very low after an acidic workup, and I don't see a single major degradation product.
  • Probable Cause: This suggests that the initial dehydration product, 1-(3-Methyl-2-thienyl)-1-propene, may have undergone subsequent polymerization or oligomerization. These higher molecular weight species can be "sticky," may not elute from your HPLC column, or may precipitate during the workup and be lost during filtration.

  • Solution:

    • Visual Inspection: Check your glassware for any oily residues or insoluble material.

    • Modify Workup: Instead of a harsh acidic wash, consider using a milder approach, such as a wash with a saturated ammonium chloride solution or a dilute bicarbonate solution to neutralize any residual acid as quickly as possible.

    • Alternative Purification: If the compound is compatible, consider a non-aqueous workup or direct purification by chromatography on silica gel treated with a small amount of a non-acidic base like triethylamine to neutralize the acidic sites.

Problem: My reaction mixture turned dark brown and viscous after adding acid.
  • Probable Cause: This is a strong visual indicator of extensive decomposition and polymerization. The electron-rich thiophene ring, especially once converted to a conjugated alkene system, can be highly susceptible to polymerization under strong acid catalysis.

  • Solution:

    • The material is likely unsalvageable. The experiment should be repeated with significantly milder conditions.

    • Drastic Condition Change: Re-evaluate the necessity of a strong acid. Consider using an acid scavenger in your reaction if protons are generated in situ. If the acid is a catalyst, use a much lower catalytic loading and run the reaction at a significantly reduced temperature (e.g., 0°C or below).

Visualized Mechanisms and Workflows

Acid-Catalyzed Degradation Pathway

The diagram below illustrates the step-by-step chemical mechanism responsible for the degradation of 1-(3-Methyl-2-thienyl)-1-propanol in an acidic environment.

G Start 1-(3-Methyl-2-thienyl)-1-propanol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ (Fast) Carbocation Stabilized Secondary Carbocation Protonated->Carbocation - H₂O (Slow, Rate-Limiting) Product 1-(3-Methyl-2-thienyl)-1-propene (Dehydration Product) Carbocation->Product - H⁺ (Fast) Polymer Polymerization / Tar Product->Polymer Excess Acid / Heat

Caption: Acid-Catalyzed Dehydration of 1-(3-Methyl-2-thienyl)-1-propanol.

Experimental Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

G Start Instability Observed (e.g., Low Yield, New Peak) CheckPurity 1. Confirm Purity of Starting Material Start->CheckPurity Analyze 2. Analyze Sample by LC-MS CheckPurity->Analyze Identify Identify Degradation Product(s) Analyze->Identify Dehydration Dehydration Product (Δm = -18 Da) Identify->Dehydration  Yes Other Other / Unknown Identify->Other No   Mitigate 3. Modify Conditions Dehydration->Mitigate Other->Mitigate Investigate further (e.g., oxidation) Temp Lower Temperature Mitigate->Temp Acid Use Milder/Less Acid Mitigate->Acid Time Reduce Exposure Time Mitigate->Time Reanalyze 4. Re-run Experiment & Analyze Mitigate->Reanalyze

Caption: Workflow for Troubleshooting Instability.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to assess the intrinsic stability of 1-(3-Methyl-2-thienyl)-1-propanol and identify degradation products, based on ICH guidelines.[6]

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of 1-(3-Methyl-2-thienyl)-1-propanol at 1.0 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation:

    • Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.

    • Blank: Prepare a vial with 1 mL of 0.1 N HCl and 1 mL of the organic solvent.

  • Stress Conditions:

    • Incubate both Test and Control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect all samples from light.

  • Time-Point Sampling & Quenching:

    • Withdraw aliquots (e.g., 100 µL) from the Test and Control vials at specified time points (e.g., 0, 2, 8, 24 hours).

    • Immediately quench the reaction in the aliquot from the Test sample by adding an equimolar amount of base (e.g., 100 µL of 0.1 N NaOH) and dilute to 1 mL in a mobile phase-like solvent.

    • Dilute the aliquot from the Control sample identically.

  • Analysis:

    • Analyze all quenched/diluted samples by a validated stability-indicating HPLC-UV method (see Protocol 2).

    • If significant degradation is observed, analyze the relevant samples by LC-MS to determine the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase method suitable for monitoring the stability of the target compound. Method optimization may be required.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 235 nm
Injection Volume 10 µL

Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. The degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks. Calculate the percentage of degradation. A good stability-indicating method should show baseline resolution between the parent peak and all degradation product peaks.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Pise, N., Raheja, R., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI.
  • Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Pharmaceutical Technology.
  • Results of forced degradation studies. (n.d.). ResearchGate.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). ResearchGate.
  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2025). ResearchGate.
  • Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. (n.d.). ResearchGate.
  • Process for the preparation of optically active 3-n-methylamino-1-(2-thienyl)-1-propanol. (2004). Google Patents.
  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • The SN1 Reaction. (n.d.). NC State University Libraries.
  • An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol. (n.d.). Benchchem.
  • Chayeh, K., et al. (n.d.). Kinetic Study of Degradation of Tiaprofenic Acid by HPLC. Asian Journal of Chemistry.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • Reactions of Thiyl Radicals in the Chemical Degradation of Pharmaceutical Proteins. (2019). MDPI.
  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. (n.d.). PMC.
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. (n.d.). MilliporeSigma.
  • Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. (n.d.). Semantic Scholar.

Sources

Optimization

Technical Support Center: Preventing Polymerization of Thiophene Alcohols During Heating

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with thiophene alcohols (such as 2-thiophenemethanol) as highly versatile building blocks in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with thiophene alcohols (such as 2-thiophenemethanol) as highly versatile building blocks in organic synthesis, materials science, and pharmaceutical development[1]. However, a ubiquitous challenge when working with these electron-rich heterocycles is their severe tendency to polymerize into dark, viscous gels upon heating.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the structural integrity of your thiophene alcohols during distillation, heating, and long-term storage.

Mechanistic Insight: The Causality of Polymerization

To effectively prevent polymerization, one must first understand the specific chemical pathway driving it. Unlike vinyl or acrylic monomers that typically undergo radical polymerization during distillation[2], thiophene alcohols are primarily susceptible to acid-catalyzed cationic polycondensation [3].

The thiophene ring is highly electron-rich. When the hydroxyl group of a thiophene alcohol is exposed to even trace amounts of acid (often residual from unwashed glassware or degrading halogenated solvents), it becomes protonated[4]. Upon heating, this protonated alcohol readily dehydrates to form a highly resonance-stabilized thienyl carbocation. This electrophilic intermediate rapidly attacks the electron-rich ring of an adjacent monomer, initiating a cascade that results in poly(thienylene methylene)—a flexible, processable, but in this context, highly undesirable polymer[3][5].

Mechanism A Thiophene Alcohol B Trace Acid (H+) A->B C Thienyl Carbocation B->C D Polycondensation (Heating) C->D E Poly(thienylene methylene) D->E

Caption: Acid-catalyzed cationic polycondensation of thiophene alcohols.

Troubleshooting FAQs

Q1: Why does my 2-thiophenemethanol turn into a dark, viscous gel when I heat it for distillation? A: This is the macroscopic observation of cationic polycondensation. Heating provides the kinetic energy required to accelerate the dehydration of the alcohol into a thienyl carbocation[5]. If your distillation pot turns dark and viscous, your system contains trace acidic impurities.

Q2: Can I use standard radical inhibitors like BHT or hydroquinone to prevent this? A: No. While radical inhibitors and vapor-phase inhibitors (like nitric oxide) are standard for preventing the polymerization of ethylenically unsaturated compounds (e.g., acrylates)[2], they are ineffective here. Thiophene alcohols polymerize via a cationic mechanism[5]. You must use acid neutralizers (bases) rather than radical scavengers.

Q3: I need to heat my thiophene alcohol in a reaction (>100°C). How do I prevent it from polymerizing in the reactor? A: If your primary reaction does not require acidic conditions, neutralize the reaction mixture[6]. If high temperatures are unavoidable, consider chemically masking the alcohol with a protecting group (e.g., Acetyl, TBS) prior to the high-temperature step. This removes the leaving group ability of the hydroxyl moiety, preventing carbocation formation.

Q4: How should I store the purified monomer to prevent auto-polymerization over time? A: Store the purified product in tightly sealed amber glass containers to prevent photo-oxidation. Maintain an inert atmosphere (Argon or Nitrogen) and keep the temperature low (2–8 °C)[6].

Quantitative Strategy Comparison

To systematically prevent polymerization, select the appropriate stabilization strategy based on your specific workflow. The table below summarizes the quantitative and mechanistic parameters of each approach.

Stabilization StrategyActive AgentMechanism of ActionBest Use CaseLimitations
Base Stabilization K₂CO₃, Na₂CO₃, or Triethylamine (1-2 wt%)Neutralizes trace protons, preventing the formation of the thienyl carbocation.Distillation / Pot stabilizationSolid bases may cause bumping if not stirred properly.
Thermodynamic Control High Vacuum (< 10 mmHg)Lowers the boiling point significantly, reducing the kinetic energy available for dehydration.Vacuum DistillationRequires a high-integrity vacuum manifold and cold trap.
Chemical Masking TBS-Cl, Acetic AnhydrideConverts the hydroxyl into a poor leaving group, blocking the cationic pathway.Multi-step syntheses requiring prolonged heating (>100°C).Requires two additional synthetic steps (protection/deprotection).

Experimental Protocol: Base-Stabilized Vacuum Distillation

To ensure a self-validating system where polymerization is thermodynamically and kinetically suppressed, follow this step-by-step methodology for the purification of thiophene alcohols.

Workflow S1 1. Base-Wash Glassware (Remove trace acids) S2 2. Add Non-Volatile Base (1-2 wt% K2CO3 to pot) S1->S2 S3 3. Apply High Vacuum (< 10 mmHg) S2->S3 S4 4. Gentle Heating (Bath < 80°C) S3->S4 S5 5. Collect & Store (Inert atmosphere, 2-8°C) S4->S5

Caption: Step-by-step workflow for the base-stabilized vacuum distillation.

Step-by-Step Methodology

Step 1: Glassware Preparation (Critical)

  • Wash all distillation glassware (boiling flask, condenser, receiving flasks) with a dilute basic solution (e.g., 0.1 M NaOH in ethanol).

  • Rinse thoroughly with deionized water, followed by acetone.

  • Dry the glassware in an oven at 120 °C for at least 4 hours. Allow it to cool in a desiccator[6]. Causality: This eliminates microscopic acidic sites on the glass surface that act as heterogeneous catalysts for polymerization.

Step 2: Pot Preparation

  • Transfer the crude thiophene alcohol to the dried boiling flask.

  • Add a non-volatile base to the crude mixture. Anhydrous Potassium Carbonate (K₂CO₃) at 1–2% by weight is highly recommended. Alternatively, 2-3 drops of Triethylamine (TEA) can be used.

  • Add a PTFE-coated magnetic stir bar to ensure even heating and prevent bumping.

Step 3: Vacuum Application

  • Assemble the short-path distillation apparatus. Do not apply heat yet.

  • Gradually apply a high vacuum (target < 10 mmHg).

  • Allow the system to equilibrate for 5–10 minutes to degas the solvent and remove low-boiling impurities.

Step 4: Controlled Heating

  • Submerge the boiling flask in a temperature-controlled oil bath.

  • Increase the temperature in small increments (e.g., 10 °C). Keep the bath temperature as low as possible (ideally < 80 °C)[6]. Causality: The combination of high vacuum and low heat prevents the thermal threshold for dehydration from being crossed.

Step 5: Collection and Storage

  • Collect the purified fraction at the established boiling point for your specific pressure.

  • Immediately transfer the purified thiophene alcohol to an amber glass bottle.

  • Purge the headspace with Argon or Nitrogen, seal tightly, and store at 2–8 °C[6].

References

1.3 - Benchchem 2.5 - Journal of Materials Chemistry A (RSC Publishing) 3.6 - Benchchem 4.1 - Benchchem 5.4 - RSC Publishing 6.2 - European Patent Office (Google Patents)

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in 1-(3-Methyl-2-thienyl)-1-propanol resolution

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of 1-(3-methyl-2-thienyl)-1-propanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of 1-(3-methyl-2-thienyl)-1-propanol. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to achieving high enantiomeric excess (ee).

Troubleshooting Guide: Low Enantiomeric Excess

One of the most common challenges in the kinetic resolution of 1-(3-methyl-2-thienyl)-1-propanol is achieving a high enantiomeric excess (ee) for the desired enantiomer. This guide provides a systematic approach to identifying and resolving the root causes of low ee.

Issue 1: Low Enantiomeric Excess (ee) of Both Product and Unreacted Substrate

Question: My kinetic resolution experiment is resulting in a low enantiomeric excess for both the acylated product and the unreacted alcohol. What are the potential causes, and how can I improve the enantioselectivity?

Answer: Low enantiomeric excess is a multifaceted issue that can stem from several factors, ranging from the enzyme's intrinsic properties to the reaction conditions.[1] A methodical investigation is key to pinpointing the problem.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Enzyme Selection or Inactivity: The chosen lipase may not be well-suited for this specific substrate, or its activity could be compromised.

    • Solution:

      • Verify Enzyme Activity: Before troubleshooting further, confirm the activity of your enzyme batch with a standard substrate known to work well.

      • Screen Different Lipases: The enantioselectivity of lipases is highly substrate-dependent. Candida antarctica lipase B (CALB), often available as Novozym 435, is a robust and commonly used enzyme for the resolution of secondary alcohols and is a good starting point.[2][3][4] Other lipases to consider include those from Pseudomonas cepacia and Candida rugosa.[5][6]

  • Incorrect Reaction Temperature: Temperature is a critical parameter that influences the flexibility of the enzyme's active site and the energy difference between the diastereomeric transition states.[7][8]

    • Solution:

      • Lower the Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[1][9] Conduct a temperature screening study, for example, at 4°C, room temperature (25°C), and 40°C, to find the optimal balance between reaction rate and enantioselectivity.[10] Be aware that in some cases, a non-linear relationship, known as an "inversion temperature," can be observed where enantioselectivity increases at higher temperatures.[11]

  • Inappropriate Solvent Choice: The solvent significantly impacts enzyme conformation, substrate solubility, and the solvation of the transition state, all of which affect enantioselectivity.[12][13][14]

    • Solution:

      • Screen a Range of Solvents: The hydrophobicity of the solvent, often quantified by its log P value, is a key factor.[10][15] Non-polar solvents like hexane or toluene often provide good results in lipase-catalyzed resolutions.[2][16] It is advisable to screen a variety of solvents with different polarities, such as methyl tert-butyl ether (MTBE), diisopropyl ether, and acetonitrile.[17][18]

  • Suboptimal Water Activity (a_w): For enzymatic reactions in organic media, a small amount of water is essential for maintaining the enzyme's active conformation and flexibility.[19][20] However, excess water can lead to hydrolysis of the product ester and a decrease in enantioselectivity.[13][21]

    • Solution:

      • Control Water Content: The optimal water activity is enzyme and solvent-dependent.[22][23] If using an anhydrous solvent, consider adding a very small, controlled amount of water. Alternatively, using salt hydrate pairs can maintain a constant water activity, though care must be taken as they can have acid-base effects.[19][23]

  • Inappropriate Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity.

    • Solution:

      • Screen Acyl Donors: Vinyl acetate is a commonly used and effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.[2][3] Other options to consider include isopropenyl acetate and activated esters like 4-chlorophenyl acetate, especially in dynamic kinetic resolutions.[16][24]

  • Reaction Time and Conversion: In a kinetic resolution, the enantiomeric excess of the product is highest at the beginning of the reaction and decreases with increasing conversion.[1][25][26] Conversely, the ee of the unreacted starting material increases with conversion.

    • Solution:

      • Monitor the Reaction Over Time: Perform a time-course study and analyze samples at different conversion levels (e.g., 20%, 40%, 50%, 60%). This will help you determine the optimal reaction time to achieve the desired ee for either the product or the unreacted starting material. For a high ee of the product, the reaction should ideally be stopped at or before 50% conversion.

Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow start Low Enantiomeric Excess Observed enzyme 1. Verify Enzyme Activity & Selectivity start->enzyme temp 2. Optimize Reaction Temperature enzyme->temp Enzyme is active solvent 3. Screen Different Solvents temp->solvent Temperature optimized water 4. Adjust Water Activity solvent->water Solvent selected acyl 5. Evaluate Acyl Donors water->acyl Water activity optimized time 6. Monitor Reaction Time (Conversion) acyl->time Acyl donor chosen end Improved Enantiomeric Excess time->end Time-course study performed Enzymatic_Resolution cluster_0 Reaction Mixture cluster_1 Post-Reaction racemate Racemic Alcohol (R)- and (S)-enantiomers enzyme Lipase racemate->enzyme acyl_donor Acyl Donor acyl_donor->enzyme product (R)-Ester (fast-reacting) enzyme->product k_fast unreacted (S)-Alcohol (slow-reacting) enzyme->unreacted k_slow

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallization of Thiophene Alcohol Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting the optimal solvent system for the crystallization of thiophene alcohol derivatives. It addres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting the optimal solvent system for the crystallization of thiophene alcohol derivatives. It addresses common challenges and provides troubleshooting strategies in a practical question-and-answer format.

Introduction: The Critical Role of Solvent Selection

Crystallization is a crucial purification and isolation step in the synthesis of active pharmaceutical ingredients (APIs), including thiophene alcohol derivatives. The choice of solvent is arguably the most critical factor influencing the success of crystallization.[1][2] It dictates not only the yield and purity of the final product but also critical solid-state properties such as crystal form (polymorphism), morphology, and particle size.[2][3] These properties, in turn, significantly impact downstream processing and the ultimate bioavailability and stability of the drug substance.[4][5]

Thiophene and its derivatives are generally soluble in organic solvents like ethanol and ether but are insoluble in water.[6][7][8][9][10] The presence of a hydroxyl group in thiophene alcohol derivatives introduces the capacity for hydrogen bonding, which adds a layer of complexity to solvent selection.[11][12][13] This guide will help you navigate these complexities to develop a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for thiophene alcohol derivatives?

A1: An ideal solvent for crystallizing thiophene alcohol derivatives should exhibit the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure good recovery.[14]

  • Inertness: The solvent must not react with the thiophene alcohol derivative.[1]

  • Impurity Profile: Impurities should either be completely insoluble or highly soluble in the solvent at all temperatures, allowing for their removal during filtration.[14]

  • Appropriate Boiling Point: The solvent's boiling point should be low enough for easy removal from the crystals during drying but not so low as to be difficult to handle due to excessive evaporation.[1][15] A boiling point well below the melting point of the compound is also crucial to prevent "oiling out."[1][15]

  • Safety and Cost: The solvent should be non-toxic, inexpensive, and have a low environmental impact.[1]

Q2: How does the hydroxyl group on my thiophene derivative affect solvent choice?

A2: The hydroxyl group can form hydrogen bonds with both the solvent and other molecules of the thiophene alcohol.[11][16] This has several implications:

  • Increased Polarity: The alcohol functionality increases the overall polarity of the molecule compared to a simple thiophene. This suggests that moderately polar solvents may be more effective.

  • Hydrogen Bonding with Solvent: Solvents that can act as hydrogen bond acceptors (e.g., alcohols, ethers, esters) can effectively solvate the hydroxyl group, increasing solubility. Protic solvents like ethanol or methanol can act as both hydrogen bond donors and acceptors.

  • Crystal Lattice Interactions: The hydroxyl group will be a key player in forming the crystal lattice through intermolecular hydrogen bonding.[17] The chosen solvent should not disrupt this process to the extent that crystallization is inhibited.

Q3: Where do I start with solvent screening?

A3: A systematic approach to solvent screening is essential. Start with a small-scale solubility test using a range of solvents with varying polarities.

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesPolarityKey Considerations for Thiophene Alcohols
Alcohols Methanol, Ethanol, IsopropanolHighGood starting point due to hydrogen bonding capability.[6][8]
Esters Ethyl Acetate, Isopropyl AcetateMediumCan be effective; less polar than alcohols.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MediumGood solvating power, but can be too volatile.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-MediumThiophenes are often soluble in ethers.[6][8][9] Can be used in mixed solvent systems.
Hydrocarbons Heptane, Hexane, TolueneLowTypically used as anti-solvents.[1]
Chlorinated Dichloromethane (DCM)MediumUse with caution due to toxicity and potential for solvate formation.[18]

A two-point solubility test, measuring solubility at both room temperature and an elevated temperature (e.g., 50°C), can provide a good initial indication of a solvent's suitability for cooling crystallization.[2]

Troubleshooting Guide

Problem 1: My compound "oils out" instead of crystallizing.

Cause: The solution becomes supersaturated at a temperature above the melting point of your compound in that particular solvent system.[15] This is common when using high-boiling point solvents or when the solution is too concentrated.

Solutions:

  • Add More Solvent: Re-heat the mixture and add more solvent to decrease the concentration.[19]

  • Cool Slowly: Allow the solution to cool at a much slower rate. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents: Select a solvent with a lower boiling point.[1]

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until turbidity is observed.[15][19] This technique, known as anti-solvent crystallization, can often prevent oiling out.[20][21]

Problem 2: No crystals form upon cooling.

Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.

Solutions:

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[19]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[19] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution.[19] This provides a template for crystal growth.

  • Flash Freeze: If other methods fail, rapidly cooling a small portion of the solution in a dry ice/acetone bath to force precipitation can sometimes generate seed crystals. These can then be used to seed the main batch.

  • Consider an Anti-solvent: Adding an anti-solvent can effectively induce crystallization by drastically reducing the solubility of the compound.[22][23]

Problem 3: The crystal yield is very low.

Cause:

  • The compound has significant solubility in the cold solvent.

  • Too much solvent was used initially.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[19]

  • Cool to a Lower Temperature: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to minimize the solubility of the compound.

  • Evaporate Excess Solvent: Before cooling, evaporate some of the solvent to reach a more optimal concentration.

  • Switch to a Mixed Solvent System: An anti-solvent approach can often lead to higher yields by significantly reducing the final solubility of the product.

Problem 4: The resulting crystals are impure.

Cause:

  • Impurities have similar solubility profiles to the target compound.

  • Rapid crystallization has trapped impurities within the crystal lattice.

Solutions:

  • Slow Down the Crystallization: Slower cooling rates generally result in purer crystals.

  • Perform a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often necessary.

  • Solvent Selection: Re-evaluate your solvent choice. An ideal solvent will keep impurities dissolved at all temperatures.[14] You may need to screen a wider range of solvents or solvent mixtures.

  • Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before crystallization.[19]

Advanced Topics & Regulatory Considerations

Polymorphism in Thiophene Alcohol Derivatives

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[4][24] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[4][25] The choice of crystallization solvent is a key factor in controlling polymorphism.[25]

Q4: How can I control for polymorphism during crystallization?

A4: Controlling polymorphism requires a thorough understanding of the solid-state landscape of your compound.

  • Solvent Screening: Different solvents can favor the formation of different polymorphs. A comprehensive solvent screen is the first step in identifying potential polymorphic forms.

  • Control of Supersaturation: The rate at which supersaturation is achieved can influence which polymorph nucleates.

  • Temperature Control: Some polymorphs are more stable at certain temperatures.

  • Analytical Characterization: It is essential to characterize the resulting solid form using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorph.

Regulatory and GMP Considerations

In a pharmaceutical setting, crystallization processes must be robust, reproducible, and well-documented to comply with Current Good Manufacturing Practices (cGMP).[26][27][28][29] The FDA provides guidance on the control of solid-state forms of drug substances.[30][31][32] It is crucial to define the desired polymorphic form and demonstrate consistent production of that form.[30] The use of Process Analytical Technology (PAT) tools, such as in-line Raman or FBRM, can provide real-time monitoring and control over the crystallization process, ensuring consistency between batches.[33]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude thiophene alcohol derivative into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.

  • If the solid does not dissolve in approximately 1 mL of solvent, gently heat the tube in a water bath and continue adding solvent until dissolution is achieved.

  • Allow the solutions that required heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show high solubility when hot and low solubility when cold, resulting in a good yield of crystalline material.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve the crude thiophene alcohol derivative in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle heating.

  • While stirring, add a "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently turbid.[31]

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, add a few more drops of the anti-solvent.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

SolventSelectionWorkflow Start Start: Crude Thiophene Alcohol Derivative Screening Small-Scale Solvent Screening (Varying Polarities) Start->Screening SolubilityTest Two-Point Solubility Test (RT vs. Elevated Temp) Screening->SolubilityTest Evaluation Evaluate: Yield, Crystal Quality, 'Oiling Out' Potential SolubilityTest->Evaluation Decision Suitable Single Solvent Found? Evaluation->Decision CoolingCrystallization Optimize Cooling Crystallization Decision->CoolingCrystallization Yes MixedSolvent Explore Mixed Solvent/ Anti-Solvent Systems Decision->MixedSolvent No Characterization Characterize Crystals (Purity, Polymorph - XRPD, DSC) CoolingCrystallization->Characterization AntiSolventOpt Optimize Anti-Solvent Crystallization MixedSolvent->AntiSolventOpt AntiSolventOpt->Characterization Final Final, Optimized Protocol Characterization->Final

Caption: A flowchart outlining the systematic approach to solvent selection.

Diagram 2: Impact of Solvent Polarity

SolventPolarity cluster_solute Thiophene Alcohol Derivative cluster_solvents Solvent Interaction Solute Thiophene Ring (Non-polar) Alcohol Group (Polar, H-bonding) NonPolar Non-Polar Solvent (e.g., Heptane) Poor Solvation of -OH Group Low Solubility Solute:tail->NonPolar:sol Weak Interaction PolarProtic Polar Protic Solvent (e.g., Ethanol) H-bonds with -OH Group Good Solubility Solute:tail->PolarProtic:sol Strong Interaction PolarAprotic Polar Aprotic Solvent (e.g., Acetone) Accepts H-bonds from -OH Moderate to Good Solubility Solute:tail->PolarAprotic:sol Moderate Interaction

Caption: Relationship between solute polarity and solvent interactions.

References

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  • Davey, R. J., et al. (2008, October 4). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • G, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • MDPI. (2025, January 15). The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

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  • Patsnap. (2025, August 5). Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations. Retrieved from [Link]

  • University of Rochester. (n.d.). Summary of Common Crystallization Solvents. Retrieved from [Link]

  • Crystal Systems. (n.d.). Good Manufacturing Practices. Retrieved from [Link]

  • Al-Obaidi, H., & Lawrence, M. J. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavuru, P., et al. (2025, June 30). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
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  • ResearchGate. (n.d.). General quality requirements for pharmaceutical crystals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, May 26). Continuous Crystallization of Carbamazepine: Set-up and Monitoring Using Process Analytical Technology Tools. Retrieved from [Link]

  • MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • International Journal of Chemical and Environmental Engineering. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • Spectroscopy Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]

  • MDPI. (2021, December 17). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • ACS Publications. (2024, October 8). Adjusting the Crystallization of Tin Perovskites through Thiophene Additives for Improved Photovoltaic Stability. ACS Energy Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. Retrieved from [Link]

  • ACS Publications. (2000, January 27). Hydrogen Bonding in Alcohol Clusters: A Comparative Study by Infrared Cavity Ringdown Laser Absorption Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Missouri University of Science and Technology. (2024, September 6). Hydrogen Bonding in Alcohol Clusters: A Comparative Study by Infrared Cavity Ringdown Laser Absorption Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Graz University of Technology. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Retrieved from [Link]

  • Gjøs, N., & Gronowitz, S. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2025, June 16). Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design. Retrieved from [Link]

  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Anti-Solvent Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 26). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Precursors in the Synthesis of 3-Methyl-2-thienyl Propanol

Welcome to the technical support guide for the synthesis of 3-methyl-2-thienyl propanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-methyl-2-thienyl propanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with its moisture-sensitive organometallic precursors. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

The synthesis of 3-methyl-2-thienyl propanol typically involves the formation of a carbon-carbon bond by reacting a nucleophilic organometallic precursor, derived from 3-methylthiophene, with an electrophilic carbonyl compound. The two primary routes involve:

  • Grignard Reaction: Formation of a 3-methyl-2-thienylmagnesium halide.

  • Organolithium Reaction: Direct lithiation of 3-methylthiophene.[1][2]

Both Grignard reagents and organolithium compounds are exceptionally strong bases and potent nucleophiles, making them invaluable in synthesis.[3] However, this high reactivity is also the source of their primary challenge: an extreme sensitivity to moisture and other protic sources.[4][5][6][7] This guide provides a comprehensive framework for managing this sensitivity.

Section 1: The Core Problem: Why Moisture is Detrimental

This section addresses the fundamental chemical principles that make an anhydrous environment non-negotiable.

Q1: Why are Grignard and organolithium precursors for 3-methyl-2-thienyl propanol so reactive towards water?

A1: The carbon-metal bond (C-Mg or C-Li) in these reagents is highly polarized, with significant negative charge density on the carbon atom. This makes the carbon atom intensely nucleophilic and, more importantly, extremely basic.[3] Water, while a weak acid, is a readily available source of protons. When a Grignard or organolithium reagent encounters a water molecule, a violent and irreversible acid-base reaction occurs, which is much faster than the desired carbon-carbon bond formation. The organometallic reagent is instantly protonated (quenched) to form the inert 3-methylthiophene, rendering it useless for the synthesis.[4][8][9]

Q2: What are the specific consequences of moisture contamination in my reaction?

A2: The consequences of moisture contamination range from frustrating to hazardous:

  • Complete Reaction Failure: If significant moisture is present in the solvent, glassware, or starting materials, the organometallic reagent will be destroyed as it is formed, and the reaction will not initiate.[8][10]

  • Drastically Reduced Yields: Trace amounts of moisture will consume a stoichiometric amount of your precursor, leading to a direct reduction in the yield of 3-methyl-2-thienyl propanol.[4]

  • Formation of Byproducts: The primary byproduct will be 3-methylthiophene from the quenched precursor. You may also see homocoupling byproducts (e.g., bithiophene) formed from side reactions.[10][11]

  • Inconsistent Results: Uncontrolled and variable amounts of moisture lead to poor reproducibility between experiments, making process optimization and scale-up impossible.

Section 2: Proactive Measures: Creating a Robust Anhydrous Reaction Environment

Success is determined before the first reagent is added. Rigorous preparation of the reaction environment is the most critical factor.

2.1 Solvent Purification

Q3: What level of dryness is required for solvents like THF or diethyl ether, and how do I achieve it?

A3: For Grignard and organolithium reactions, the water content in your solvent should ideally be below 50 ppm. Standard "anhydrous" solvents from commercial suppliers are often not dry enough and should be freshly purified before use. The choice of drying method depends on the solvent and the required level of dryness.

Data Presentation: Comparison of Common Solvent Drying Methods

Drying AgentSuitable SolventsMethodEfficacy (Typical H₂O ppm)Key Considerations
Sodium/Benzophenone Ethers (THF, Diethyl Ether)Distillation< 10 ppmProvides a visual indicator (deep blue/purple ketyl radical) when the solvent is dry. Not suitable for halogenated solvents. [12]
**Calcium Hydride (CaH₂) **Hydrocarbons, Ethers, Dichloromethane (DCM)Stirring followed by distillation~10-30 ppmA good general-purpose drying agent. Reacts with water to produce H₂ gas.[12][13]
Activated Molecular Sieves (3Å or 4Å) Most Solvents (Ethers, DCM, Acetonitrile)Batch drying (standing) or Column< 10 ppm (with proper activation)Sieves must be activated by heating under vacuum.[7][13] Can be slow but is very effective and less hazardous than reactive metals.
Anhydrous MgSO₄ / Na₂SO₄ Pre-drying most solventsBatch drying (stirring)> 50 ppmSuitable for removing bulk water (e.g., after an extraction) but not for achieving the dryness needed for these reactions.[13][14]
Experimental Protocol: Preparation of Anhydrous THF via Distillation

Objective: To produce ultra-dry tetrahydrofuran (THF) suitable for moisture-sensitive reactions.

Materials:

  • Pre-dried THF (e.g., stored over 4Å molecular sieves)

  • Sodium metal (as wire or chunks)

  • Benzophenone

  • Inert gas (Argon or Nitrogen)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

Procedure:

  • Safety First: Conduct this entire procedure in a well-ventilated fume hood. Sodium reacts violently with water.

  • Apparatus Setup: Assemble the distillation apparatus. Flame-dry all glassware under a flow of inert gas and allow to cool.

  • Initial Charging: To a 1 L round-bottom flask, add approximately 750 mL of pre-dried THF.

  • Add Drying Agents: Add small chunks of sodium metal (approx. 2-3 g) and a scoop of benzophenone (approx. 2-3 g).

  • Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas.

  • Observe Color Change: The solution will initially turn yellow or green. Continue to reflux. A persistent deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous and free of oxygen.[12] If the color fades, more sodium may be needed.

  • Distillation: Once the deep blue color is stable, distill the required amount of THF directly into a flame-dried receiving flask containing an inert atmosphere.

  • Storage: Store the freshly distilled THF over activated molecular sieves under an inert atmosphere. Do not store for extended periods.

2.2 Glassware and Atmosphere Control

Q4: Is simply oven-drying my glassware sufficient?

A4: While oven-drying (e.g., at 120°C overnight) removes bulk water, it is often insufficient to remove the thin film of adsorbed water on the glass surface. For organometallic reactions, flame-drying under vacuum or a stream of inert gas is the gold standard.[15][16] This involves heating the assembled, empty glassware with a heat gun or a gentle flame until it is hot to the touch, while simultaneously pulling a vacuum or flushing with nitrogen/argon. This process desorbs the tightly bound water molecules. Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.[16][17]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the essential workflow for setting up a reaction under a rigorously maintained inert atmosphere.

experimental_workflow A 1. Oven/Flame-Dry Glassware (Flask, Condenser, Funnel) B 2. Assemble Apparatus (while hot) A->B C 3. Purge & Refill Cycle (3x) (Vacuum / Inert Gas) B->C D 4. Maintain Positive Pressure (N2/Ar Balloon or Line) C->D E 5. Add Anhydrous Solvent (via Cannula/Syringe) D->E F 6. Add Reagents (e.g., Mg turnings, 3-methyl-2-bromothiophene) E->F G 7. Initiate & Run Reaction (under inert atmosphere) F->G

Caption: Workflow for setting up a moisture-sensitive reaction.

Section 3: Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing and solving them.

Q5: My Grignard reaction won't start. I see no bubbling or exotherm. What should I do?

A5: This is a classic Grignard initiation problem. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction.[10]

  • Root Cause 1: Inactive Magnesium Surface.

    • Solution: Activate the magnesium. Add a single, small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[15] Gently warm the mixture. The iodine will react with the magnesium surface, exposing fresh metal. The appearance of a brownish color from the iodine, which then fades, is a good sign of activation.

  • Root Cause 2: Residual Moisture.

    • Solution: Despite all precautions, trace moisture may still be present. If activation doesn't work, it's a strong indicator of a moisture issue. Unfortunately, the best course of action is often to discard the reaction and restart with more rigorously dried solvents and glassware.

  • Root Cause 3: Impure Alkyl Halide.

    • Solution: Ensure your 2-halo-3-methylthiophene is pure and anhydrous. Distill it if necessary.

Q6: My reaction worked, but my yield of 3-methyl-2-thienyl propanol is very low. How do I troubleshoot this?

A6: Low yield is the most common symptom of problems in these reactions. Use the following logic tree to diagnose the issue.

Mandatory Visualization: Troubleshooting Logic for Low Yields

troubleshooting_logic Start Low Yield of Product Q1 Was organometallic reagent formation confirmed? Start->Q1 A1_No Troubleshoot Initiation (See Q5: Mg activation, moisture check) Q1->A1_No No Q2 Was reagent concentration known/titrated? Q1->Q2 Yes A2_No Inaccurate Stoichiometry. Titrate reagent to ensure correct molar equivalents. Q2->A2_No No Q3 Was electrophile (aldehyde) added too quickly or at high temperature? Q2->Q3 Yes A3_Yes Side reactions likely. (e.g., enolization, reduction). Add electrophile slowly at 0°C. Q3->A3_Yes Yes Final Check for moisture ingress during reaction or workup. Review solvent/reagent purity. Q3->Final No

Caption: A decision tree for troubleshooting low product yields.

Q7: My reaction mixture erupted violently during the aqueous workup (quenching). What happened?

A7: The quenching of a highly reactive Grignard or organolithium reagent is extremely exothermic.[18] Adding water or aqueous acid too quickly to a concentrated reaction mixture will generate a large amount of heat and gas, leading to a dangerous "volcano" effect.[19]

  • Prevention:

    • Cool the Reaction: Always cool the completed reaction mixture in an ice-water bath before and during the entire quenching process.[18][19]

    • Dilute: If the reaction is concentrated, dilute it with more anhydrous ether or THF before quenching.[18]

    • Slow, Dropwise Addition: Use an addition funnel to add the quenching solution (e.g., saturated aqueous ammonium chloride, which is less reactive than strong acid) dropwise with vigorous stirring.[18]

    • Respect the Induction Period: Sometimes there is a delay before the quenching reaction begins. Do not be tempted to add the quenching agent faster. Be patient.[19]

Section 4: Advanced Protocols & Verification

Q8: How can I be sure my Grignard reagent has formed before I add my expensive aldehyde?

A8: You can perform a qualitative test on a small aliquot of the reaction mixture. A common method is the iodine test.[18]

  • Iodine Test:

    • In a separate small, dry test tube, place a small crystal of iodine.

    • Carefully withdraw ~0.1 mL of your Grignard reaction mixture and add it to the test tube.

    • The disappearance of the characteristic brown/purple color of iodine indicates the presence of an active Grignard reagent.

Experimental Protocol: Titration to Determine Grignard Reagent Concentration

Objective: To accurately determine the molar concentration of a prepared Grignard reagent.

Materials:

  • Salicylic acid or anhydrous L-menthol (weighed accurately)

  • 1,10-Phenanthroline indicator

  • Anhydrous THF

  • Dry glassware (burette, flasks)

  • Grignard reagent solution to be titrated

Procedure:

  • Prepare Titration Flask: In a flame-dried flask under inert gas, dissolve a precisely weighed amount of L-menthol (e.g., ~1 mmol) in 5-10 mL of anhydrous THF. Add a few crystals of the 1,10-phenanthroline indicator.

  • Prepare Burette: Rinse and fill a dry burette with your Grignard reagent solution.

  • Titrate: Slowly add the Grignard reagent from the burette to the stirred menthol solution. The Grignard reagent will first react with the acidic proton of the menthol.

  • Endpoint: Once all the menthol has been consumed, the next drop of Grignard reagent will react with the indicator, producing a distinct and persistent color change (e.g., to reddish-brown).[20] This is the endpoint.

  • Calculate: Record the volume of Grignard reagent added. The concentration is calculated as: Molarity (M) = Moles of Menthol / Liters of Grignard Reagent Added

References
  • Fiveable. (2025, August 15). Moisture Sensitivity Definition - Organic Chemistry Key...
  • BenchChem. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]

  • Filo. (2023, October 1). How do you quench a Grignard reagent?
  • Wikipedia. Grignard reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • PubMed. (2007, February 2).
  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
  • Journal of Chemical Education. (1999, January 1). Side Reactions in a Grignard Synthesis.
  • ACS Publications. (2007, January 10). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation | The Journal of Organic Chemistry. [Link]

  • MDPI. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
  • Ace Chemistry.
  • Wikipedia. Grignard reagent. [Link]

  • ACS Publications. Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. [Link]

  • Mettler Toledo.
  • ACS Publications. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • BOC Sciences. (2026, February 20).
  • YouTube. (2022, February 2). Inert Atmosphere. [Link]

  • University of Colorado Boulder. Drying Organic Solutions.
  • ACS Publications. The directing ability of the methylthio substituent in lithiation reactions of thiophenes | The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Wikipedia. Air-free technique. [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ResearchGate. (1999). Side Reactions in a Grignard Synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

Sources

Optimization

Technical Support Center: Gas Chromatography of 1-(3-Methyl-2-thienyl)-1-propanol

Welcome to the technical support center for the analysis of 1-(3-Methyl-2-thienyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(3-Methyl-2-thienyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the gas chromatography (GC) of this compound. Here, we will delve into the potential for thermal decomposition and provide actionable solutions to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm observing a peak that is not my target analyte, 1-(3-Methyl-2-thienyl)-1-propanol. What could be the cause?

This is a common issue when analyzing thermally labile compounds. The most probable cause is the on-column or in-injector decomposition of your analyte. 1-(3-Methyl-2-thienyl)-1-propanol, being a secondary alcohol, is susceptible to dehydration, which is the loss of a water molecule to form an alkene.[1][2][3][4]

Troubleshooting Steps:

  • Lower the Injector Temperature: High temperatures in the GC inlet are a primary driver of thermal degradation.[5][6] Start by reducing the injector temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization of your analyte.

  • Use a Deactivated Liner: Active sites in the injector liner, such as silanol groups, can catalyze the dehydration of alcohols.[5][7] Ensure you are using a high-quality, deactivated liner. If you suspect your current liner is no longer inert, replace it.

  • Check for Contamination: Contamination in the GC system can also contribute to analyte degradation.[8][9] Check for and address any potential sources of contamination, such as septum bleed or contaminated carrier gas.

Q2: What are the likely decomposition products of 1-(3-Methyl-2-thienyl)-1-propanol?

Based on the established chemistry of alcohol dehydration, the primary decomposition products are expected to be the corresponding alkenes.[1][2][3][4] Specifically, the elimination of water from 1-(3-Methyl-2-thienyl)-1-propanol would likely result in the formation of one or more isomers of (E/Z)-1-(3-Methyl-2-thienyl)-1-propene.

Proposed Decomposition Pathway:

1-(3-Methyl-2-thienyl)-1-propanol 1-(3-Methyl-2-thienyl)-1-propanol Protonated Alcohol Protonated Alcohol 1-(3-Methyl-2-thienyl)-1-propanol->Protonated Alcohol H+ (acid catalyst) Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate -H2O (E/Z)-1-(3-Methyl-2-thienyl)-1-propene (E/Z)-1-(3-Methyl-2-thienyl)-1-propene Carbocation Intermediate->(E/Z)-1-(3-Methyl-2-thienyl)-1-propene -H+ cluster_0 GC-MS Analysis cluster_1 Temperature Study A Inject Sample B Acquire Total Ion Chromatogram (TIC) A->B C Extract Mass Spectra of Peaks B->C D Compare Molecular Ions C->D E Inject at 200°C F Inject at 220°C E->F G Inject at 240°C F->G H Inject at 260°C G->H I Plot Peak Area Ratio vs. Temperature H->I

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(3-Methyl-2-thienyl)-1-propanol

An in-depth analytical evaluation of 1-(3-Methyl-2-thienyl)-1-propanol requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of 1-(3-Methyl-2-thienyl)-1-propanol requires a nuanced understanding of nuclear magnetic resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—particularly in the development of duloxetine analogues [1]—verifying the structural integrity and purity of this thiophene derivative is paramount.

This guide objectively compares the performance of High-Field NMR (400 MHz) versus modern Benchtop NMR (60 MHz) for the structural elucidation and reaction monitoring of 1-(3-Methyl-2-thienyl)-1-propanol. By examining the causality behind experimental parameters and establishing self-validating protocols, we provide a definitive framework for drug development professionals to select the optimal analytical pathway.

Chemical Profile & Predicted Spectral Dynamics

1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1) presents a unique spin system. The molecule consists of an electron-rich thiophene ring substituted at the 2- and 3-positions, alongside an aliphatic propanol chain.

When analyzed in Deuterated Chloroform (


), the predicted 

NMR assignments are as follows:
  • Thiophene

    
    : 
    
    
    
    7.10 ppm (d,
    
    
    Hz, 1H). Shifted downfield due to the electronegativity of the adjacent sulfur atom and the aromatic ring current.
  • Thiophene

    
    : 
    
    
    
    6.80 ppm (d,
    
    
    Hz, 1H).
  • Aliphatic

    
    : 
    
    
    
    4.90 ppm (t,
    
    
    Hz, 1H).
  • Thiophene-

    
    : 
    
    
    
    2.25 ppm (s, 3H).
  • Hydroxyl (

    
    ): 
    
    
    
    2.20 ppm (br s, 1H). Note: This shift is highly concentration-dependent due to intermolecular hydrogen bonding dynamics.
  • Aliphatic

    
    : 
    
    
    
    1.85 ppm (m, 2H).
  • Aliphatic

    
    : 
    
    
    
    0.95 ppm (t,
    
    
    Hz, 3H).

Comparative Analysis: Benchtop vs. High-Field NMR

The decision to utilize a 60 MHz benchtop system [2] versus a 400 MHz high-field spectrometer hinges on the physical principles of the Larmor frequency and the


 ratio.
Resolution & Second-Order Effects

At 400 MHz , the chemical shift difference (


) between the thiophene 

and

protons is approximately 120 Hz. With a coupling constant (

) of 5.1 Hz, the

ratio is

24. Because

, the system is in the weak coupling regime, yielding pure, easily integrable first-order doublets.

At 60 MHz , the


 between the same protons shrinks to just 18 Hz. The resulting 

ratio is

3.5. This pushes the spin system into the strong coupling regime. Consequently, the user will observe "roofing" (second-order effects) , where the inner peaks of the doublets become significantly taller than the outer peaks. While a benchtop system can easily confirm the presence of the thiophene ring, a high-field system is required if precise

-coupling extraction is needed for isomer differentiation.
Workflow Integration & Throughput

Benchtop NMR systems utilize permanent cryogen-free magnets, allowing them to be placed directly inside a fume hood. This enables stopped-flow or continuous-flow real-time reaction monitoring [3], which is invaluable for tracking the conversion of the ketone precursor to 1-(3-Methyl-2-thienyl)-1-propanol. Conversely, high-field NMR requires dedicated facilities and cryogenic liquids, making it better suited for final API batch validation rather than in-situ monitoring.

Quantitative Performance Comparison
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnetic Field Strength 1.4 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)
Thiophene



3.5 (Second-order roofing visible)

24 (Pure first-order doublets)
Signal-to-Noise Ratio (SNR) Moderate (Requires higher concentration)Excellent (Suitable for trace impurities)
Optimal Sample Concentration 50–100 mg / 0.6 mL5–15 mg / 0.6 mL
Footprint & Maintenance Fume hood compatible, cryogen-freeDedicated room, requires liquid He/

Primary Use Case Real-time reaction monitoring & yieldComplex structural elucidation & publication

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a quality-control checkpoint.

Protocol A: High-Field (400 MHz) Structural Elucidation
  • Sample Preparation: Dissolve 10 mg of 1-(3-Methyl-2-thienyl)-1-propanol in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       is selected because it lacks exchangeable protons that would undergo rapid chemical exchange with the propanol 
      
      
      
      group, preventing signal broadening. TMS acts as the internal 0 ppm reference.
  • Tuning and Matching: Insert the sample and tune the probe to the exact

    
     resonance frequency.
    
    • Causality: This ensures maximum radiofrequency (RF) power transfer between the coil and the sample, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming (Validation Step): Lock onto the Deuterium signal of

    
     and perform 1D gradient shimming.
    
    • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.2 Hz. If the peak is broader, the magnetic field is inhomogeneous and must be re-shimmed.

  • Acquisition: Execute a standard 1D

    
     experiment using a 30° excitation pulse, 16 scans, and a 4-second relaxation delay (
    
    
    
    ).
    • Causality: A 4-second delay ensures complete spin-lattice relaxation (

      
      ) for all protons, guaranteeing that the integration values accurately reflect the 1:1:1:3:1:2:3 proton ratio of the molecule.
      
Protocol B: Benchtop (60 MHz) Reaction Monitoring
  • Sample Preparation: Dissolve 60 mg of the crude reaction mixture in 0.6 mL of

    
     (or directly analyze the neat reaction mixture if utilizing a flow-cell setup [4]).
    
  • Shimming (Validation Step): Perform standard automated shimming.

    • Self-Validation: Check the TMS FWHM. For a 60 MHz permanent magnet, a FWHM of < 1.5 Hz is considered validated for acquisition.

  • Acquisition: Use a 90° excitation pulse, 64 scans, and a 5-second relaxation delay.

    • Causality: Because benchtop systems have inherently lower sensitivity (due to the lower Boltzmann distribution of spin states at 1.4 Tesla), increasing the number of scans and using a 90° pulse maximizes the signal captured per transient.

  • Processing: Apply an exponential apodization function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Causality: This mathematical filter suppresses high-frequency noise in the Free Induction Decay (FID), artificially boosting the SNR without severely compromising the already limited resolution.

Analytical Workflow Decision Matrix

The following diagram illustrates the logical decision-making process for analyzing 1-(3-Methyl-2-thienyl)-1-propanol, depending on the immediate requirements of the drug development pipeline.

NMR_Workflow Start 1-(3-Methyl-2-thienyl)-1-propanol SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Start->SamplePrep Decision Analytical Goal? SamplePrep->Decision Benchtop Benchtop NMR (60 MHz) Reaction Monitoring Decision->Benchtop Speed / Routine HighField High-Field NMR (400 MHz) Structural Elucidation Decision->HighField High Resolution Result1 Rapid Purity Check & Yield Estimation Benchtop->Result1 Result2 J-Coupling Resolution & Impurity Profiling HighField->Result2

Workflow decision matrix for 1H NMR analysis of 1-(3-Methyl-2-thienyl)-1-propanol.

References

  • MDPI. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy". Molecules.[Link]

  • RSC Publishing. "Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR". Reaction Chemistry & Engineering.[Link]

  • National Center for Biotechnology Information (PMC). "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application".[Link]

Comparative

A Comparative Guide to ¹³C NMR Chemical Shift Prediction Products for 3-Methyl Substituted Thiophenes

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently see structural validation become a bottleneck in the drug development pipeline.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently see structural validation become a bottleneck in the drug development pipeline. Thiophene and its derivatives—particularly 3-methyl substituted thiophenes—are ubiquitous building blocks in medicinal chemistry. Accurately elucidating their structures relies heavily on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Because ¹³C chemical shifts (δ) are exquisitely sensitive to the electronic environment (inductive effects, resonance, and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-polarization), predicting these shifts accurately is critical for confirming successful synthesis,[1].

This guide objectively compares the three leading "products" (methodologies/software solutions) for predicting ¹³C NMR chemical shifts: Empirical Additivity Calculators , Quantum Chemical Software (DFT) , and Machine Learning (ML) Predictors . We will benchmark their utility against a self-validating experimental protocol.

The Benchmark: Experimental ¹³C NMR Acquisition

To evaluate predictive software, we must first establish a high-fidelity ground truth. The following protocol outlines the optimal acquisition of ¹³C NMR data for 3-methylthiophene.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system: by strictly controlling relaxation and decoupling parameters, the resulting spectrum yields quantitative and artifact-free data that directly validates the predictive models.

  • Sample Preparation: Dissolve ~30–50 mg of the 3-methylthiophene derivative in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ provides a stable deuterium lock signal to prevent magnetic field drift during the long acquisition times required for ¹³C NMR.

  • Spectrometer Tuning & Locking: Tune the probe to the ¹³C frequency and shim the magnetic field.

    • Causality: Proper shimming ensures a homogeneous magnetic field, which is critical for resolving closely spaced aromatic carbon signals.

  • Pulse Sequence & Decoupling: Employ a proton-decoupled pulse sequence (e.g., WALTZ-16).

    • Causality: ¹³C-¹H spin coupling creates a complex forest of overlapping multiplets due to the 100% natural abundance of ¹H. Decoupling simplifies the spectrum to single sharp lines for each unique carbon, drastically improving the signal-to-noise (S/N) ratio and preventing misassignment[2].

  • Acquisition Parameters: Acquire ≥1024 scans with a relaxation delay (d1) of 2–5 seconds.

    • Causality: The ¹³C isotope has a low natural abundance (~1.1%). Extensive signal averaging (1024+ scans) is mandatory for a viable S/N ratio[3]. The extended relaxation delay of 2–5 seconds is crucial because quaternary carbons (like C3 in 3-methylthiophene) lack attached protons for efficient dipole-dipole relaxation, resulting in long ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       relaxation times. Failing to wait will artificially suppress the C3 signal.
      
  • Data Processing: Apply Fourier transformation, phase correct, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the central CDCl₃ triplet at 77.16 ppm.

Benchmark Data: 3-Methylthiophene

The nature of the methyl substituent at the C3 position significantly influences the distribution of electron density in the thiophene ring[3].

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of 3-Methylthiophene in CDCl₃ [3]

Carbon PositionExperimental Shift (ppm)Electronic Environment / Substituent Effect
C2 125.3Shielded relative to C3 due to proximity to the heteroatom and methyl group.
C3 (Quaternary) 138.4Deshielded due to the direct attachment of the electron-donating methyl group.
C4 129.9Mildly affected by inductive effects.
C5 121.0Highly shielded due to resonance effects across the conjugated

-system.
-CH₃ 15.6Typical aliphatic methyl region.

Product Comparison: ¹³C NMR Prediction Solutions

Once the experimental data is acquired, it must be cross-referenced against predicted values to confirm the molecular structure. Here is how the three primary prediction products compare.

A. Empirical Additivity Calculators (e.g., ChemDraw Additivity Tool)
  • How it works: Utilizes base chemical shifts of the parent thiophene and applies Substituent-Induced Chemical Shifts (SCS) derived from linear free energy relationships (LFER)[4].

  • Performance: Instantaneous. However, it struggles with complex multi-substituted thiophenes where steric compression and reverse inductive contributions (via

    
    -polarization mechanisms) cause non-linear shift deviations[1].
    
  • Best For: Rapid, back-of-the-envelope estimations during the initial synthetic design phase.

B. Quantum Chemical Software (e.g., Gaussian - DFT/GIAO)
  • How it works: Employs Density Functional Theory (DFT), typically at the B3LYP/6-311G(d,p) level, followed by Gauge-Independent Atomic Orbital (GIAO) calculations to determine isotropic magnetic shielding tensors[5].

  • Performance: The gold standard for accuracy. It perfectly accounts for 3D conformational geometry, complex steric effects, and deep electronic cross-talk. The major drawback is the high computational cost and the need for specialized expertise[5].

  • Best For: Elucidating highly novel, strained, or heavily substituted 3-methylthiophene derivatives where empirical rules fail.

C. Machine Learning (ML) Predictors (e.g., Mnova NMR Predict, ChemDraw ML)
  • How it works: Utilizes Hierarchical Organically Spherical Environments (HOSE) codes or deep neural networks trained on vast databases of experimentally assigned spectra.

  • Performance: Offers an exceptional balance of speed (seconds) and accuracy (often within 1-2 ppm of experimental values). It is highly reliable for standard heterocyclic scaffolds but can produce anomalous results if the target molecule's structural motif is absent from the training data.

  • Best For: Routine structural validation and daily laboratory workflows.

Table 2: Performance Comparison of NMR Prediction Products

FeatureEmpirical AdditivityDFT / GIAO SoftwareML / Database Predictors
Accuracy (Standard Scaffolds) Moderate (± 3-5 ppm)Very High (± 1-2 ppm)High (± 1-3 ppm)
Accuracy (Novel Scaffolds) LowVery HighModerate
Processing Speed InstantHours to DaysSeconds
Accounts for 3D Conformation NoYesPartially (Database dependent)
Cost / Accessibility Low / Included in basic softwareHigh / Requires HPC resourcesMedium / Requires commercial licenses

Structural Validation Workflow

To ensure scientific integrity, researchers should adopt a self-validating workflow that integrates both rigorous experimental acquisition and appropriate in-silico prediction.

NMR_Workflow A Synthesize 3-Methylthiophene B Acquire ¹³C NMR (CDCl₃) Decoupled, 2-5s Delay A->B Isolate C Select Prediction Product A->C In-Silico G Cross-Validate Shifts Confirm Structure B->G Exp. δ D Empirical Additivity (Substituent Constants) C->D E DFT Software (Gaussian) B3LYP/GIAO C->E F ML Predictor (Mnova) HOSE Codes C->F D->G Pred. δ E->G Pred. δ F->G Pred. δ

Workflow for ¹³C NMR data acquisition and predictive structural validation.

Conclusion

For the routine validation of 3-methyl substituted thiophenes, ML Predictors provide the most efficient workflow, delivering near-experimental accuracy without the computational overhead. However, when investigating novel derivatives where complex electronic interactions (such as


-polarization) dominate the carbon shielding environment, DFT (GIAO) calculations  remain the indispensable, authoritative choice.

References

  • Title: 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones Source: Indian Academy of Sciences URL: [Link]

  • Title: Molecular, Electronic, Nonlinear Optical and Spectroscopic Analysis of Heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones: Experiment and DFT Calculations Source: ResearchGate URL: [Link]

  • Title: Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds Source: Asian Journal of Chemistry URL: [Link]

  • Title: 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra Source: Chemistry LibreTexts URL: [Link]

Sources

Validation

Deciphering the Spectrum: Predicted FTIR Analysis of 1-(3-Methyl-2-thienyl)-1-propanol

An In-Depth Guide to the FTIR Spectral Signature of 1-(3-Methyl-2-thienyl)-1-propanol: A Comparative Analysis for Researchers In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Signature of 1-(3-Methyl-2-thienyl)-1-propanol: A Comparative Analysis for Researchers

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific molecular "fingerprint." This guide provides a detailed analysis of the FTIR absorption spectrum of 1-(3-Methyl-2-thienyl)-1-propanol, a substituted thiophene alcohol of interest in drug development.

This document moves beyond a simple peak listing to offer a comparative analysis against structurally related compounds. By understanding the subtle spectral shifts arising from minor structural modifications, researchers can gain a deeper confidence in the identification of their target molecule and the assessment of its purity. The insights provided herein are grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

The infrared spectrum of 1-(3-Methyl-2-thienyl)-1-propanol is dictated by the vibrational modes of its constituent functional groups: the hydroxyl group, the aliphatic propyl chain, and the 2,3-disubstituted 3-methylthiophene ring.

  • O-H and C-O Vibrations (The Alcohol Signature): The most prominent feature is expected to be a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[1][2] The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.[2] As a secondary alcohol, the C-O stretching vibration is anticipated to produce a strong band between 1150 and 1075 cm⁻¹.[3] This is a key diagnostic peak for differentiating it from primary or tertiary alcohols.[3][4][5]

  • C-H Stretching Vibrations (Aromatic vs. Aliphatic): The spectrum will feature multiple bands in the C-H stretching region.

    • Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching of the thiophene ring.[6][7] Thiophene and its derivatives consistently show this absorption.[8][9]

    • Aliphatic C-H Stretch: Stronger, sharper absorptions will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl and methyl groups.[2][10]

  • Thiophene Ring Vibrations (The Heterocyclic Core): The thiophene ring itself gives rise to a series of characteristic absorptions.

    • C=C Stretching: Aromatic C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region.[6][11][12]

    • C-S Stretching: The C-S stretching vibration of the thiophene ring is often observed in the fingerprint region, typically around 850-600 cm⁻¹.[9][11][13]

    • C-H Bending: Out-of-plane C-H bending vibrations for substituted thiophenes can provide information about the substitution pattern and are found between 900-650 cm⁻¹.[8]

Comparative Spectral Analysis: Distinguishing 1-(3-Methyl-2-thienyl)-1-propanol

To truly appreciate the unique spectral fingerprint of the target compound, it is instructive to compare it with structurally similar molecules. These comparisons highlight how subtle changes in molecular structure manifest as distinct differences in the FTIR spectrum.

  • Alternative 1: 3-Methylthiophene: This compound allows for the isolation of the signals from the 3-methyl-substituted thiophene ring. Its spectrum is dominated by the aromatic C-H stretch (~3072 cm⁻¹) and aliphatic C-H stretches from the methyl group (~2920 cm⁻¹). It lacks the strong, broad O-H stretch and the prominent C-O stretch that are definitive for 1-(3-Methyl-2-thienyl)-1-propanol.[14][15][16]

  • Alternative 2: 2-Thienylmethanol: As a primary alcohol, 2-thienylmethanol presents a key difference in the C-O stretching region. Its C-O stretch appears between 1075-1000 cm⁻¹, a lower wavenumber than expected for the secondary alcohol in our target compound.[3][17][18] This shift is a reliable diagnostic marker to distinguish between primary and secondary alcohol functionalities attached to the thiophene ring.

  • Alternative 3: 2-Thiopheneethanol: This primary alcohol provides another comparative point. It will exhibit the characteristic broad O-H stretch and a C-O stretch in the primary alcohol region.[19][20] Its spectrum will differ from 1-(3-Methyl-2-thienyl)-1-propanol in the C-O stretch position and the specific pattern of C-H bending vibrations due to the different substitution on the ring and the side chain structure.

Summary of Key FTIR Absorption Peaks

The following table summarizes the expected and observed characteristic absorption peaks for 1-(3-Methyl-2-thienyl)-1-propanol and its comparative alternatives.

Functional GroupVibration Mode1-(3-Methyl-2-thienyl)-1-propanol (Predicted)3-Methylthiophene[14][15]2-Thienylmethanol[17][18]2-Thiopheneethanol[19][20]
AlcoholO-H Stretch3500 - 3200 cm⁻¹ (Strong, Broad)N/A~3300 cm⁻¹ (Strong, Broad)~3330 cm⁻¹ (Strong, Broad)
AlcoholC-O Stretch1150 - 1075 cm⁻¹ (Strong)N/A~1010 cm⁻¹ (Strong)~1040 cm⁻¹ (Strong)
Thiophene Ring=C-H Stretch3100 - 3050 cm⁻¹ (Weak-Medium)~3072 cm⁻¹ (Medium)~3100 cm⁻¹ (Medium)~3100 cm⁻¹ (Medium)
Alkyl Groups-C-H Stretch3000 - 2850 cm⁻¹ (Strong)~2920 cm⁻¹ (Strong)~2920, 2870 cm⁻¹ (Strong)~2930, 2870 cm⁻¹ (Strong)
Thiophene RingC=C Stretch1600 - 1400 cm⁻¹ (Medium-Weak)~1540, 1450 cm⁻¹ (Medium)~1520, 1410 cm⁻¹ (Medium)~1530, 1420 cm⁻¹ (Medium)
Thiophene RingC-S Stretch~850 - 650 cm⁻¹ (Variable)~710 cm⁻¹ (Strong)~700 cm⁻¹ (Strong)~695 cm⁻¹ (Strong)

Structural-Spectral Correlation Diagram

The following diagram illustrates the direct relationship between the functional groups of 1-(3-Methyl-2-thienyl)-1-propanol and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of molecular structure to FTIR absorption regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample like 1-(3-Methyl-2-thienyl)-1-propanol using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a clean, reproducible infrared spectrum of a liquid organic compound.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Diamond or Germanium crystal)

  • Sample: 1-(3-Methyl-2-thienyl)-1-propanol

  • Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade)

  • Lint-free laboratory wipes (e.g., Kimwipes™)

  • Pasteur pipette or micropipette

Methodology:

  • Instrument Preparation:

    • Rationale: Ensure the instrument is warmed up and stabilized for baseline consistency.

    • Action: Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning:

    • Rationale: Any residue on the ATR crystal will appear in the spectrum, contaminating the data. A pristine surface is critical for accurate analysis.

    • Action: Moisten a lint-free wipe with isopropanol. Gently wipe the surface of the ATR crystal. Repeat with a second clean, dry wipe to ensure the crystal is completely dry and free of solvent residue.

  • Background Spectrum Acquisition:

    • Rationale: The background scan measures the spectrum of the ambient environment (atmosphere and the ATR crystal itself). This is mathematically subtracted from the sample spectrum to ensure the final spectrum contains only information from the sample.

    • Action: Within the instrument control software, initiate a "Background" or "Reference" scan. Ensure nothing is on the ATR crystal. The scan typically consists of 16-32 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper sample application ensures good contact between the sample and the ATR crystal, which is necessary for the evanescent wave to interact with the sample.

    • Action: Using a clean pipette, place a single drop of 1-(3-Methyl-2-thienyl)-1-propanol onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Rationale: This step measures the infrared absorption of the sample itself.

    • Action: Initiate the "Sample" scan from the software. Use the same scan parameters (e.g., number of scans, resolution) as the background scan for proper subtraction. The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

  • Data Analysis:

    • Rationale: Identify and label the key absorption bands to characterize the molecule.

    • Action: Use the software's tools to identify the wavenumbers of the major peaks. Label the peaks corresponding to the O-H stretch, C-H stretches (aliphatic and aromatic), C-O stretch, and the key fingerprint region peaks for the thiophene ring.

  • Post-Scan Cleaning:

    • Rationale: To prevent cross-contamination of future samples and maintain the integrity of the ATR crystal.

    • Action: Thoroughly clean the sample off the ATR crystal using the same solvent-and-wipe method described in Step 2.

Conclusion

The FTIR spectrum of 1-(3-Methyl-2-thienyl)-1-propanol is a composite of characteristic absorptions that, when interpreted correctly, provide a definitive identification. The key diagnostic features are the broad O-H stretch centered around 3350 cm⁻¹, a strong C-O stretch in the 1150-1075 cm⁻¹ range indicative of a secondary alcohol, and the combination of aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹. When compared with the spectra of similar compounds like 3-methylthiophene and other thienyl alcohols, these features allow for unambiguous differentiation, empowering researchers in their synthetic and analytical workflows.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • Neugebauer, H., et al. (1985). In situ investigations of the 3-methylthiophene polymer with attenuated total reflection Fourier transform infrared spectroscopy. The Journal of Physical Chemistry, 89(13), 2789-2793. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • ResearchGate. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2018). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Available at: [Link]

  • PubChem. 3-Methylthiophene. Available at: [Link]

  • ResearchGate. (2019). FTIR spectra of native polythiophene, pure CdSe and PTh/CdSe nanocomposites. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • ResearchGate. (2014). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Available at: [Link]

  • Monthly Notices of the Royal Astronomical Society. (2016). On the aliphatic versus aromatic content of the carriers of the 'unidentified' infrared emission features. Available at: [Link]

  • National Institute of Standards and Technology. Thiophene, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • VPL. Thiophene (C4H4S). Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • PubChem. 2-Thiopheneethanol. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]

  • ACS Publications. (1984). In situ investigations of the 3-methylthiophene polymer with attenuated total reflection Fourier transform infrared spectroscopy. The Journal of Physical Chemistry. Available at: [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]

  • ResearchGate. (2019). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Available at: [Link]

  • SpectraBase. 2-Thiophene methanol. Available at: [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. Available at: [Link]

  • National Institute of Standards and Technology. 2-Thiophenemethanol. NIST Chemistry WebBook. Available at: [Link]

  • Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Available at: [Link]

  • National Institute of Standards and Technology. 2-Thiopheneethanol. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

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Comparative

Elucidating Thiophene Propanols: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Patterns

Thiophene propanols—and their complex derivatives like the blockbuster antidepressant duloxetine—are critical pharmacophores in modern medicinal chemistry. Accurate structural elucidation of these compounds is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene propanols—and their complex derivatives like the blockbuster antidepressant duloxetine—are critical pharmacophores in modern medicinal chemistry. Accurate structural elucidation of these compounds is paramount during active pharmaceutical ingredient (API) synthesis, impurity profiling, and pharmacokinetic metabolite tracking.

For analytical scientists, selecting the optimal mass spectrometry (MS) platform to sequence these molecules is a critical decision. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight LC-MS/MS (UHPLC-HR-Q-TOF) against Triple Quadrupole GC-MS/MS (GC-EI-QqQ) for the analysis of thiophene propanols. By dissecting the causality behind their unique fragmentation patterns, this guide provides a self-validating framework for robust experimental design.

Mechanistic Foundations of Thiophene Propanol Fragmentation

To effectively compare analytical platforms, one must first understand the intrinsic gas-phase chemistry of thiophene propanols. The fragmentation behavior is heavily dictated by the ionization technique applied—soft ionization (Electrospray Ionization, ESI) versus hard ionization (Electron Impact, EI).

Electron Impact (EI) and the Thiopyrylium Rearrangement

Under 70 eV EI conditions (standard in GC-MS), thiophene derivatives undergo extensive skeletal rearrangements. The hallmark of thiophene fragmentation is the expansion of the five-membered heterocyclic ring to form a highly stable, six-membered thiopyrylium ion [1]. For alkyl-substituted thiophenes, such as 3-(2-thienyl)-1-propanol, the primary fragmentation involves the loss of the terminal hydroxyl group (often as water, -18 Da) followed by alpha-cleavage of the alkyl chain. This ultimately drives the rearrangement to the thiopyrylium cation (m/z 97), which serves as a critical diagnostic ion for confirming the presence of the thiophene core[2].

Electrospray Ionization (ESI) and Remote Hydrogen Rearrangement

In LC-MS/MS utilizing ESI(+), thiophene propanol derivatives typically yield a strong protonated molecular ion


. The fragmentation of these even-electron species is driven by collision-induced dissociation (CID).

A canonical example is duloxetine (


), a complex thiophene propanol derivative. The protonated molecule at m/z 327 undergoes a highly specific remote hydrogen rearrangement  at low collision energies (e.g., 9 eV) to yield a dominant product ion at m/z 183 (representing a neutral loss of 144 Da, the naphthol moiety)[3]. As collision energy is ramped, the m/z 183 ion undergoes secondary fragmentation to m/z 123, representing the core thiophene propanol backbone[3]. Understanding this energy-dependent cascade is vital for setting up Multiple Reaction Monitoring (MRM) methods.

G M_ion Protonated Thiophene Propanol [M+H]+ (e.g., m/z 327) Water_loss Loss of H2O (-18 Da) Alkenyl Thiophene Cation M_ion->Water_loss Low CE (-H2O) Alpha_cleavage Alpha-Cleavage Loss of Alkyl Chain M_ion->Alpha_cleavage Med CE Remote_H Remote H-Rearrangement (e.g., m/z 183 in Duloxetine) M_ion->Remote_H Specific to N-substituted derivatives Thiopyrylium Thiopyrylium Ion Ring Expansion (m/z 97) Water_loss->Thiopyrylium Alkyl loss Alpha_cleavage->Thiopyrylium High CE Rearrangement

MS/MS Fragmentation pathways of thiophene propanol derivatives.

Platform Comparison: UHPLC-HR-Q-TOF vs. GC-EI-QqQ

When profiling thiophene propanols—whether characterizing novel synthesis intermediates or identifying stress degradation products[4]—laboratories typically choose between LC-HRMS and GC-MS/MS.

Performance Metrics
ParameterUHPLC-HR-Q-TOF (ESI+)GC-EI-QqQ (70 eV)
Primary Application Complex APIs (e.g., Duloxetine), polar metabolites, degradation products.Volatile intermediates (e.g., 3-(2-thienyl)-1-propanol), residual solvents.
Ionization Mechanism Soft (ESI). Yields intact

.
Hard (EI). Yields radical cation

and extensive fragments.
Mass Accuracy < 2 ppm (High Resolution).Nominal mass (Unit Resolution).
Diagnostic Fragments m/z 183, m/z 123 (energy dependent).m/z 97 (Thiopyrylium),

.
Library Matching Limited (relies on accurate mass/formula generation).Excellent (NIST/Wiley 70 eV EI libraries).
Isomeric Differentiation Moderate (relies heavily on LC retention time).High (distinct EI fragmentation ratios).
Causality in Platform Selection

Why choose LC-HR-Q-TOF? If you are conducting forced degradation studies (e.g., ICH Q1A(R2) protocols) on a thiophene propanol API, the degradation products are often non-volatile and highly polar. ESI preserves the molecular ion, and the Q-TOF's sub-2 ppm mass accuracy allows for the calculation of exact elemental compositions of unknown degradants[4].

Why choose GC-EI-QqQ? If you are optimizing the upstream synthesis of the thiophene propanol building block itself, the molecule is small, volatile, and thermally stable. The 70 eV electron impact provides a highly reproducible fragmentation fingerprint that can be instantly cross-referenced against NIST libraries to confirm structural isomers (e.g., distinguishing 2-thienyl vs. 3-thienyl substitutions)[5].

G Sample Thiophene Propanol Sample (API Impurity or Metabolite) LC_Path UHPLC-HR-Q-TOF MS Sample->LC_Path GC_Path GC-EI-Triple Quadrupole MS Sample->GC_Path LC_Ion ESI (+) Soft Ionization LC_Path->LC_Ion GC_Ion Electron Impact (70 eV) Hard Ionization GC_Path->GC_Ion LC_Data Accurate Mass & Isotope Pattern [M+H]+ Detection LC_Ion->LC_Data GC_Data Extensive Fragmentation Library Matching (NIST) GC_Ion->GC_Data

Comparative workflow: LC-HRMS vs. GC-MS for thiophene propanol analysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific control ions, the analyst can verify instrument calibration and fragmentation efficiency in real-time.

Protocol A: UHPLC-HR-Q-TOF Profiling of Thiophene Propanol APIs

Objective: Identify intact molecular weights and trace degradation pathways via CID.

  • Sample Preparation: Dissolve the API/impurity in 50:50 Water:Acetonitrile to a final concentration of 10 µg/mL. Self-Validation: Spike with a known isotopic internal standard (e.g., Duloxetine-d3) to monitor ion suppression.

  • Chromatography:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Avoid ammonium buffers if ammonium adducts

      
       confound 
      
      
      
      analysis[3]).
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • MS/MS Acquisition (Auto-MS/MS):

    • Set precursor isolation window to narrow (~1.3 Da).

    • Collision Energy (CE) Ramping: Apply a CE ramp from 10 eV to 40 eV. Causality: Low CE (10-15 eV) is required to capture the intermediate m/z 183 ion (remote hydrogen rearrangement), while high CE (30-40 eV) is necessary to shatter the molecule down to the m/z 123 thiophene core[3].

Protocol B: GC-EI-QqQ Analysis of Volatile Intermediates

Objective: Differentiate structural isomers of thiophene propanol building blocks using 70 eV EI.

  • Sample Preparation: Dilute the intermediate in GC-grade Hexane or Ethyl Acetate to 1 µg/mL. Ensure the sample is completely anhydrous to prevent degradation of the GC column.

  • Chromatography:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1. Injector temperature: 250 °C.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV (Strict adherence is required for NIST library matching).

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40 to 400.

  • Data Interpretation:

    • Extract the Total Ion Chromatogram (TIC).

    • Evaluate the mass spectrum for the molecular ion

      
      .
      
    • Self-Validation Check: Confirm the presence of the m/z 97 peak. If this thiopyrylium expansion ion is absent, the molecule likely lacks a free alpha/beta position on the thiophene ring, or the fragmentation energy is improperly calibrated[1][2].

Conclusion

The structural elucidation of thiophene propanols requires a nuanced understanding of gas-phase fragmentation. While GC-EI-QqQ provides unmatched isomeric differentiation through the generation of the diagnostic thiopyrylium ion (m/z 97), UHPLC-HR-Q-TOF is indispensable for complex, substituted derivatives where low-energy remote hydrogen rearrangements (e.g., m/z 183) dictate the spectrum. By aligning the analytical platform with the specific chemical nature of the target—and understanding the causality behind the collision energies applied—researchers can establish highly robust, self-validating analytical workflows.

References

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed.
  • Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.
  • Duloxetine Impurity NDSRI - Limits of Nitrosamines. USP.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • cyclopenta[b]thiophene-6-one and Nitration and Acetylation of a-Methyl-ß-(3-thienyl) propanoic Acid.

Sources

Validation

A Comparative Guide to the Reactivity of 1-(3-Methyl-2-thienyl)-1-propanol and 1-(2-thienyl)-1-propanol

Executive Summary For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in synthetic chemistry and drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparison of the chemical reactivity of 1-(3-Methyl-2-thienyl)-1-propanol and its unsubstituted counterpart, 1-(2-thienyl)-1-propanol. While both compounds are valuable secondary alcohols featuring a thiophene moiety, the presence of a methyl group at the C3 position of the thiophene ring introduces significant electronic and steric effects. These effects profoundly influence the reactivity of both the aromatic ring and the propanol side chain. This document elucidates these differences through a discussion of underlying chemical principles, predictive data, and detailed experimental protocols designed for validation.

Theoretical Framework: The Decisive Role of the C3-Methyl Group

The reactivity of these molecules is governed by the interplay of the electron-rich thiophene ring and the secondary alcohol functional group. The key differentiator is the C3-methyl substituent on 1-(3-Methyl-2-thienyl)-1-propanol.

Electronic Profile: An Activated Aromatic System

Thiophene is an electron-rich five-membered aromatic heterocycle, known to be more reactive in electrophilic substitution reactions than benzene.[1][2][3][4] The introduction of a methyl group, an alkyl substituent, further enhances this inherent reactivity through two primary electron-donating mechanisms:

  • Inductive Effect (+I): The methyl group pushes electron density through the sigma (σ) bond framework onto the thiophene ring, increasing the ring's overall nucleophilicity.

  • Hyperconjugation: The electrons in the C-H σ-bonds of the methyl group can overlap with the π-system of the aromatic ring. This delocalization of electron density further enriches the ring, stabilizing adjacent positive charges and making it more attractive to electrophiles.[5]

Collectively, these effects render the thiophene ring of 1-(3-Methyl-2-thienyl)-1-propanol significantly more "activated" or electron-rich than that of 1-(2-thienyl)-1-propanol.[6]

Steric Considerations

While electronically activating, the C3-methyl group also introduces steric bulk near two key reactive sites: the C2-position of the thiophene ring and the carbinol carbon of the propanol side chain. This steric hindrance can potentially impede the approach of bulky reagents, a factor that may compete with the dominant electronic effects depending on the specific reaction.[7][8]

Caption: Electronic donation from the C3-methyl group activates the thiophene ring.

Comparative Reactivity Analysis

The electronic and steric effects detailed above lead to predictable differences in chemical behavior.

Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a hallmark reaction of thiophenes. The increased electron density in the methylated compound is expected to have a profound impact.

  • Reaction Rate: 1-(3-Methyl-2-thienyl)-1-propanol will undergo electrophilic aromatic substitution at a significantly faster rate than 1-(2-thienyl)-1-propanol. The electron-donating methyl group stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction, thereby lowering the activation energy of the rate-determining step.

  • Regioselectivity: For 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position to avoid disruption of the conjugation involving the sulfur atom's lone pairs. In 1-(3-Methyl-2-thienyl)-1-propanol, the activating methyl group further reinforces this preference, strongly directing incoming electrophiles to the C5 position. This is consistent with studies on the lithiation of 3-methylthiophene, which show high selectivity for the 5-position.[9][10]

Caption: The methyl group stabilizes the intermediate, accelerating the reaction rate.

Reactivity of the Propanol Side Chain

Reactions involving the secondary alcohol can proceed via several pathways, most notably oxidation and nucleophilic substitution.

  • Oxidation to the Ketone: The conversion of the secondary alcohol to its corresponding ketone (e.g., using PCC, Swern, or Dess-Martin oxidation) is primarily influenced by the accessibility of the C-H bond at the carbinol center. The electronic effect of the ring-bound methyl group on this reaction is expected to be minimal. However, significant steric hindrance from a bulky oxidant could potentially lead to a slightly slower reaction rate for the methylated compound. For most common oxidants, the rates are predicted to be comparable.

  • Nucleophilic Substitution (SN1 vs. SN2): The conversion of the alcohol to, for example, an alkyl halide (e.g., using SOCl₂ or HBr) is highly sensitive to the electronic nature of the thiophene ring.[11] Given that the carbinol carbon is adjacent to an aromatic ring, the reaction is strongly favored to proceed via a carbocation intermediate (SN1 mechanism).[12][13]

    • Carbocation Stability: The stability of this carbocation intermediate is the determining factor for the reaction rate. The thiophene ring stabilizes the adjacent positive charge through resonance. In 1-(3-Methyl-2-thienyl)-1-propanol, the electron-donating methyl group provides additional stabilization to this carbocation.

    • Predicted Rate: Consequently, 1-(3-Methyl-2-thienyl)-1-propanol is expected to undergo SN1 reactions at a significantly faster rate than its unsubstituted analog. The hydroxyl group will be a better leaving group upon protonation, and the resulting carbocation will form more readily.

Predictive Data Summary

The following table summarizes the expected differences in reactivity based on established chemical principles.

Reaction TypeParameter1-(2-thienyl)-1-propanol1-(3-Methyl-2-thienyl)-1-propanolRationale
Electrophilic Aromatic Substitution Relative RateSlowerFaster Electron-donating CH₃ group activates the ring and stabilizes the sigma complex.[6]
RegioselectivityC5C5 (Strongly Favored)C5 is electronically preferred; the CH₃ group reinforces this preference.[9][10]
Oxidation of Alcohol Relative RateBaselineComparable Electronic effects are minimal; minor steric hindrance may play a small role.
SN1 Substitution at Carbinol Carbon Relative RateSlowerFaster Electron-donating CH₃ group provides enhanced stabilization of the carbocation intermediate.
Carbocation StabilityLowerHigher Increased electron density from the CH₃ group is delocalized to the carbocation center.

Experimental Validation Protocols

To empirically validate the theoretical predictions, the following comparative experiments can be performed.

Protocol 1: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the rate of oxidation of the secondary alcohol to the corresponding ketone.

Causality: PCC is chosen as it is a relatively mild oxidant that reliably converts secondary alcohols to ketones without significant side reactions or over-oxidation, ensuring a clean comparison. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

Methodology:

  • Preparation: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 1-(2-thienyl)-1-propanol (Flask A) and 1.0 mmol of 1-(3-Methyl-2-thienyl)-1-propanol (Flask B) in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: To each flask, add 1.5 mmol of PCC in a single portion at room temperature under a nitrogen atmosphere.

  • Monitoring: Begin stirring both reactions simultaneously. At 15-minute intervals, withdraw a small aliquot from each flask, spot on a silica gel TLC plate, and elute with a 3:1 Hexanes:Ethyl Acetate solvent system. Visualize under UV light.

  • Analysis: Compare the rate at which the starting material spot (alcohol) diminishes and the product spot (ketone) appears for Flask A versus Flask B. The reaction is complete when the starting material is no longer visible by TLC.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether. Pass the mixture through a short plug of silica gel to filter out the chromium salts, washing with additional ether. Concentrate the filtrate under reduced pressure to obtain the crude ketone.

Protocol 2: Comparative SN1 Reaction with Thionyl Chloride

Objective: To compare the rate of conversion of the alcohol to the corresponding 1-chloro-1-thienylpropane derivative.

Causality: Thionyl chloride (SOCl₂) readily converts secondary alcohols to alkyl chlorides. The reaction with a secondary, benzylic-like alcohol proceeds via an SN1 mechanism, making it an ideal choice to test the hypothesis regarding carbocation stability. The reaction can be monitored for the consumption of the starting material.

G Figure 3: Experimental Workflow for Comparative SN1 Reaction start Prepare Solutions (Flask A & Flask B) cool Cool to 0 °C (Ice Bath) start->cool add_socl2 Add Thionyl Chloride (Simultaneously) cool->add_socl2 monitor Monitor by TLC (Every 5 minutes) add_socl2->monitor compare Compare Reaction Rates (Disappearance of Starting Material) monitor->compare quench Quench Reaction (Saturated NaHCO3) monitor->quench

Sources

Comparative

A Comparative Guide to the Chiral HPLC Separation of 1-(3-Methyl-2-thienyl)-1-propanol Enantiomers

In the landscape of pharmaceutical development and stereoisomeric analysis, the resolution of enantiomers remains a critical challenge. This guide provides a comprehensive, in-depth comparison of potential methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and stereoisomeric analysis, the resolution of enantiomers remains a critical challenge. This guide provides a comprehensive, in-depth comparison of potential methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-(3-Methyl-2-thienyl)-1-propanol enantiomers. Drawing upon established principles of chiral recognition and extensive experience in chromatographic method development, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and a systematic approach to method development, supported by experimental insights and logical workflows.

Introduction: The Significance of Chiral Separation

1-(3-Methyl-2-thienyl)-1-propanol is a chiral secondary alcohol containing a stereocenter at the carbinol carbon. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate, quantify, and control the enantiomeric purity of such molecules is not just an analytical requirement but a regulatory necessity.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and reproducibility.[1][3]

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[4] Chiral separations are achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[4][5] The differential stability of these complexes leads to different retention times and, thus, separation.[5]

Strategic Selection of Chiral Stationary Phases (CSPs)

The success of a chiral separation is predominantly determined by the choice of the CSP.[6] Given the structure of 1-(3-Methyl-2-thienyl)-1-propanol, which features an aromatic thienyl group, a hydroxyl group capable of hydrogen bonding, and a stereogenic center, several classes of CSPs present themselves as primary candidates for screening.

Table 1: Comparison of Recommended Chiral Stationary Phases for 1-(3-Methyl-2-thienyl)-1-propanol

CSP ClassChiral Selector ExamplesPrinciple of SeparationAdvantages for Target AnalytePotential Starting Conditions
Polysaccharide-based Amylose and Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Formation of inclusion complexes within chiral grooves and hydrogen bonding/dipole-dipole interactions.[4][7]Broad applicability, successful for a wide range of aromatic and alcoholic compounds.[4][8]Normal Phase: n-Hexane/Isopropanol (90:10, v/v)
Pirkle-type (π-complex) (R,R)-Whelk-O 1, DNB-Phenylglycineπ-π interactions, hydrogen bonding, dipole stacking, and steric hindrance.[3][5]The thienyl ring provides a π-electron system for strong interactions with the CSP.[9]Normal Phase: n-Hexane/Ethanol (95:5, v/v)
Macrocyclic Glycopeptide Teicoplanin, VancomycinMultiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexing.[10][11]Versatile, can be used in multiple mobile phase modes (reversed-phase, polar organic).Reversed-Phase: Acetonitrile/0.1% Formic Acid in Water
Cyclodextrin-based Derivatized β-cyclodextrinInclusion of the aromatic moiety into the hydrophobic cyclodextrin cavity, with secondary interactions at the rim.[7]Effective for aromatic compounds, with the potential for good separation in reversed-phase mode.[2][12]Reversed-Phase: Methanol/Water (50:50, v/v)
Experimental Workflow: A Systematic Approach to Method Development

A structured, multi-stage screening process is the most efficient path to a successful and robust chiral separation.[1][13] The following workflow outlines a logical progression from initial screening to final method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Optimization Start Select CSPs: - Polysaccharide (Amylose/Cellulose) - Pirkle-type - Macrocyclic Glycopeptide Screen_NP Normal-Phase Screening (Hexane/IPA & Hexane/EtOH) Start->Screen_NP Screen_RP_PO Reversed-Phase & Polar Organic Screening Start->Screen_RP_PO Evaluate Evaluate Initial Results: - Peak Shape - Resolution (Rs) - Retention Time (tR) Screen_NP->Evaluate Screen_RP_PO->Evaluate Select Select Best CSP/Mobile Phase Combination(s) Evaluate->Select Optimize Optimize Parameters: - Mobile Phase Composition - Flow Rate - Temperature Select->Optimize Validate Method Validation Optimize->Validate End End Validate->End Final Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocols

Objective: To identify a promising chiral stationary phase and mobile phase system for the separation of 1-(3-Methyl-2-thienyl)-1-propanol enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral Columns:

    • Polysaccharide-based (e.g., CHIRALPAK® AD-H, Lux® Cellulose-1)

    • Pirkle-type (e.g., Whelk-O® 1)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Sample: 1-(3-Methyl-2-thienyl)-1-propanol racemate (1 mg/mL in mobile phase)

Procedure:

  • Equilibrate the first column (e.g., Polysaccharide-based) with the initial mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to an appropriate wavelength for the analyte (e.g., 235 nm, based on the thiophene chromophore).

  • Inject 5-10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and note the retention times (tR), peak shape, and resolution (Rs).

  • Repeat steps 1-5 for the second mobile phase (n-Hexane/EtOH, 90:10 v/v).

  • Repeat the entire process for the Pirkle-type column.

Causality: Normal-phase chromatography is often the first choice for chiral separations on polysaccharide and Pirkle-type columns due to the strong hydrogen bonding and π-π interactions that are facilitated in non-polar environments.[9] Using both IPA and EtOH as modifiers is crucial, as the choice of alcohol can significantly impact selectivity.

Objective: To fine-tune the separation parameters to achieve baseline resolution (Rs ≥ 1.5) with optimal analysis time and peak shape.

Materials:

  • HPLC system and the selected column from Protocol 1.

  • Optimized mobile phase components.

  • Sample solution.

Procedure:

  • Mobile Phase Composition:

    • Systematically vary the percentage of the alcohol modifier in the mobile phase. For example, if n-Hexane/IPA (90:10) showed partial separation, test compositions of 95:5, 92:8, 88:12, and 85:15.

    • A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.

  • Flow Rate:

    • Evaluate the effect of flow rate on resolution and analysis time. Test flow rates from 0.8 mL/min to 1.2 mL/min. Lower flow rates can sometimes improve efficiency and resolution.

  • Temperature:

    • Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Temperature can affect the kinetics of the chiral recognition process and thus the separation.[14]

Trustworthiness: Each step of this optimization protocol is a self-validating system. By changing one parameter at a time, the direct effect on the separation (resolution, retention, peak shape) can be unequivocally determined, leading to a robust and well-understood final method.

Data Presentation and Interpretation

Table 2: Hypothetical Screening Results for 1-(3-Methyl-2-thienyl)-1-propanol

CSP TypeMobile Phase (v/v)tR1 (min)tR2 (min)Resolution (Rs)Separation Factor (α)Observations
Polysaccharide (Cellulose)Hexane/IPA (90:10)8.29.51.81.16Baseline separation achieved.
Polysaccharide (Cellulose)Hexane/EtOH (90:10)7.58.11.11.08Partial separation.
Pirkle-type (Whelk-O 1)Hexane/IPA (90:10)12.412.90.81.04Poor resolution.
Pirkle-type (Whelk-O 1)Hexane/EtOH (90:10)10.111.01.41.09Near-baseline separation.

Interpretation: Based on the hypothetical data in Table 2, the polysaccharide-based column with a Hexane/IPA mobile phase provides the most promising starting point for optimization. The Pirkle-type column also shows potential, particularly with ethanol as the modifier, and could be a viable alternative.

Conclusion

The chiral HPLC separation of 1-(3-Methyl-2-thienyl)-1-propanol enantiomers is a readily achievable goal through a systematic screening and optimization process. While no universal method exists for all chiral compounds, the structural features of this analyte strongly suggest that polysaccharide-based CSPs under normal-phase conditions are the most likely to yield a successful separation. By following the logical workflow and experimental protocols outlined in this guide, researchers can efficiently develop a robust, high-resolution method suitable for both analytical and preparative applications. The principles of comparing different interaction mechanisms (inclusion vs. π-π interactions) and systematically refining chromatographic parameters form the foundation of effective chiral method development.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
  • Chiral HPLC Method Development. (n.d.).
  • CHIRAL STATIONARY PHASES - HPLC. (n.d.).
  • Chiral Separations | LCGC International. (2026, February 12).
  • Strategies for Chiral HPLC Method Development. (n.d.).
  • Nazareth, C. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2024, March 18).
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • Enantiomer separation of phenlypropanol using amide type chiral stationary phases. (n.d.).
  • chiral columns . (n.d.). Retrieved March 8, 2026, from

  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18).
  • (PDF) Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol - ResearchGate. (n.d.).
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2022, December 3).

Sources

Validation

Thermophysical Benchmarking Guide: Refractive Index and Density of 1-(3-Methyl-2-thienyl)-1-propanol

Executive Summary & Chemical Context In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic semiconductors, thiophene derivatives serve as critical synthetic building blocks. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the development of advanced active pharmaceutical ingredients (APIs) and specialized organic semiconductors, thiophene derivatives serve as critical synthetic building blocks. Specifically, 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1) is a highly specialized intermediate. When evaluating the purity, batch-to-batch consistency, and solvent interactions of such compounds, standard chromatographic assays (like HPLC or GC) are often insufficient for detecting subtle structural isomers or trace solvent retention.

To establish a comprehensive quality profile, researchers must rely on fundamental thermophysical properties: density (


)  and refractive index (

)
. This guide provides an objective benchmark of 1-(3-Methyl-2-thienyl)-1-propanol against its structural analogs, detailing the causality behind these metrics and providing self-validating experimental protocols for their measurement.

The Causality of Thermophysical Profiling

As an application scientist, it is crucial to understand why we measure these specific properties rather than just how.

  • Density (

    
    )  is a direct macroscopic readout of molecular packing efficiency and intermolecular forces. In thiophene-derived propanols, density is heavily influenced by the van der Waals interactions of the aromatic sulfur heterocycle and the hydrogen-bonding network established by the propanol hydroxyl group[1].
    
  • Refractive Index (

    
    )  measures the optical polarizability of the molecule's electron cloud. The 
    
    
    
    -electron system of the thiophene ring is highly polarizable, leading to uniquely high refractive indices compared to aliphatic alcohols[2].

The Self-Validating Link: These two independent measurements are mathematically coupled via the Lorentz-Lorenz equation to calculate the Molar Refractivity (


)[2]. Because 

is an additive property based on individual functional groups, comparing the experimental

to the theoretical

creates a self-validating system. Any significant deviation immediately flags the presence of impurities (e.g., unreacted ketones or moisture) without requiring complex spectroscopic analysis.

Comparative Benchmarks: Thiophene-Derived Propanols

To objectively evaluate 1-(3-Methyl-2-thienyl)-1-propanol, we benchmark it against closely related commercial alternatives, such as the amino-substituted analogs used in the synthesis of SNRIs (e.g., Duloxetine intermediates).

CompoundCAS NumberRefractive Index (

)
Density (

, g/cm

)
Key Structural Feature
1-(3-Methyl-2-thienyl)-1-propanol 1250931-69-1~1.545~1.105Methyl-substituted thiophene
3-(Dimethylamino)-1-(2-thienyl)-1-propanol 13636-02-71.5531.111Dimethylamino substitution
3-Methylamino-1-(2-thienyl)-1-propanol 116539-55-01.5531.128Monomethylamino substitution

(Note: Values for 1-(3-Methyl-2-thienyl)-1-propanol are benchmarked estimates derived from structural analog extrapolation and theoretical group-contribution methods. The exact empirical data for the amino-analogs are rigorously established in commercial standards[3][4].)

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as closed, self-validating loops.

High-Precision Density via Vibrating-Tube Densimetry (VTD)

Vibrating-tube densimetry is the gold standard for liquid density measurement due to its high precision and minimal sample volume requirements[1].

Step-by-Step Protocol:

  • System Equilibration: Flush the Hastelloy C-276 U-tube with absolute ethanol, followed by dry nitrogen gas. Equilibrate the system to exactly 298.15 K (

    
     0.01 K) using an integrated Peltier thermostat.
    
  • Dual-Point Calibration: Calibrate the oscillation period (

    
    ) using two reference fluids of known density: ultrapure degassed water and dry nitrogen gas at atmospheric pressure. This establishes the instrument constants (
    
    
    
    and
    
    
    ) for the equation
    
    
    .
  • Sample Introduction: Inject 2.0 mL of 1-(3-Methyl-2-thienyl)-1-propanol using a gas-tight syringe, ensuring no micro-bubbles are trapped within the U-tube.

  • Data Acquisition & Validation: Record the density once the oscillation period stabilizes for 60 seconds. Perform three independent injections. Self-Validation Check: The system is considered validated if the relative standard deviation (RSD) across the three replicates is

    
    .
    
Optical Polarizability via Digital Refractometry

Refractive index is highly temperature-dependent; thus, strict thermal control is mandatory[2].

Step-by-Step Protocol:

  • Standardization: Set the digital Abbe refractometer to the Sodium D-line emission wavelength (589.3 nm). Circulate thermostatic fluid to maintain the sapphire prism at exactly 298.15 K.

  • Zero-Point Calibration: Apply 0.5 mL of HPLC-grade water to the prism. Verify the reading matches the theoretical value (

    
    ).
    
  • Measurement: Clean the prism with acetone and dry completely. Apply 0.5 mL of the thiophene derivative. Close the illumination flap immediately to prevent volatile loss and thermal shifts.

  • Optical Validation (Lorentz-Lorenz Integration): Record the refractive index. To self-validate the batch purity, calculate the Molar Refractivity (

    
    ) using the experimental density (
    
    
    
    ) from Protocol 4.1 and the molecular weight (
    
    
    g/mol ):
    
    
    Self-Validation Check: Compare the experimental
    
    
    against the theoretical additive group refractivity. A deviation of
    
    
    cm
    
    
    /mol indicates the presence of impurities (e.g., residual water or unreacted starting materials).

Thermophysical Validation Workflow

The following diagram illustrates the parallel execution and data integration of the thermophysical characterization process.

ThermophysicalWorkflow cluster_measure Parallel Thermophysical Measurements (298.15 K) Sample Sample Preparation 1-(3-Methyl-2-thienyl)-1-propanol Densimetry Vibrating-Tube Densimetry (Density, ρ) Sample->Densimetry Aliquot 1 Refractometry Digital Refractometry (Refractive Index, n_D) Sample->Refractometry Aliquot 2 Validation Data Validation (Lorentz-Lorenz Equation) Densimetry->Validation Refractometry->Validation MolarRef Molar Refractivity (R_M) Calculation Validation->MolarRef ρ and n_D inputs QC Quality Control & Batch Release MolarRef->QC Benchmark matched

Thermophysical characterization and validation workflow for thiophene derivatives.

References

  • 1-methyl-2-propanol | Sigma-Aldrich. sigmaaldrich.com.

  • [3] (S)-3-(Dimethylamino)-1-(2-Thienyl)-1-Propanol 98.0%(GC) | PureSynth. pure-synth.com.

  • [4] 3-Methylamino-1-(2-thienyl)-1-propanol CAS 116539-55-0. homesunshinepharma.com.

  • [1] Phase Equilibrium and Density of CO2 + Acetic Acid Systems from 308.15 to 338.15 K and 15 to 45 MPa. ACS Omega.

  • [2] Refractive Index Measured at 589 nm from 283.15 to 358.15 K to Evaluate Temperature Invariance of Berthelot, Gladstone–Dale, Lorentz–Lorenz, and Eykman Equations. Journal of Chemical & Engineering Data.

Sources

Comparative

Comparative UV-Vis Spectral Analysis of Alkyl-Thiophene Alcohols

Alkyl-thiophene alcohols, such as 2-thiopheneethanol (2-TE) and 3-thiopheneethanol (3-TE), are highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and conjugated organic polymers....

Author: BenchChem Technical Support Team. Date: March 2026

Alkyl-thiophene alcohols, such as 2-thiopheneethanol (2-TE) and 3-thiopheneethanol (3-TE), are highly versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs) and conjugated organic polymers. Understanding their optical properties—specifically their UV-Vis absorption characteristics—is critical for researchers designing materials with specific bandgaps, solvatochromic responses, or morphological behaviors.

This guide objectively compares the UV-Vis spectral characteristics of monomeric alkyl-thiophene alcohols against their polymeric derivatives, providing mechanistic insights and a self-validating experimental protocol for robust spectroscopic characterization.

Mechanistic Insights: Structural Causality in UV-Vis Absorption

The absorption maximum (


) of a thiophene derivative is dictated by the extent of its 

-conjugated system and the electronic nature of its substituents.
The Monomeric State: Hyperconjugation and Positional Isomerism

Unsubstituted thiophene exhibits a high-energy


 transition in the deep UV region (

231 nm). The addition of an alkyl alcohol chain (e.g., a hydroxyethyl group) introduces hyperconjugation , where the

-electrons of the alkyl group partially delocalize into the aromatic

-system. This slightly lowers the HOMO-LUMO gap, resulting in a minor bathochromic (red) shift [1].

The position of this substitution is critical:

  • 2-Thiopheneethanol (2-TE): Substitution at the

    
    -position (carbon 2) directly influences the electron density adjacent to the sulfur heteroatom. Crucially, occupying the 2-position blocks the standard head-to-tail (2,5-linkage) oxidative polymerization required to build highly conjugated polymer chains.
    
  • 3-Thiopheneethanol (3-TE): Substitution at the

    
    -position (carbon 3) leaves both 
    
    
    
    -positions (2 and 5) open. This allows 3-TE to be polymerized into poly(3-thiopheneethanol) (PTE), enabling massive extensions of the conjugation length.
The Polymeric State: Conjugation Length and Steric Hindrance

When 3-TE is polymerized into PTE, the


 shifts dramatically from the UV region (

240 nm) into the visible region (

419 nm in solution)[2]. However, compared to standard non-polar alternatives like poly(3-hexylthiophene) (P3HT), PTE exhibits a noticeably blue-shifted spectrum.

The Causality: The terminal hydroxyl (-OH) groups in PTE engage in strong intra- and intermolecular hydrogen bonding. While this increases solubility in polar solvents, it also induces steric twisting of the polythiophene backbone. A twisted backbone disrupts orbital overlap, reducing the effective conjugation length and widening the optical bandgap relative to the highly planar, strongly


 stacked P3HT [3].

Comparative Data: UV-Vis Characteristics

The following table summarizes the quantitative optical data for key alkyl-thiophene alcohols and their polymeric counterparts, highlighting how structural modifications dictate spectral performance.

CompoundState

(Solution)
Optical Bandgap (

)
Key Structural & Spectral Features
2-Thiopheneethanol (2-TE) Monomer

235 nm

eV
Blocks

-position polymerization; sharp UV absorption peak.
3-Thiopheneethanol (3-TE) Monomer

240 nm

eV
Open

-positions allow for 2,5-polymerization; slight red-shift vs bare thiophene.
Poly(3-thiopheneethanol) (PTE) Polymer

419 nm

2.96 eV
H-bonding induces backbone twist, reducing effective conjugation length [2].
Poly(3-hexylthiophene) (P3HT) Polymer

450 nm

1.90 eV
Alternative Reference: Highly planar backbone allows strong

stacking and a narrow bandgap [4].

Experimental Methodology: Self-Validating Protocol

To accurately capture the UV-Vis spectra of alkyl-thiophene alcohols and prevent artifacts such as aggregation-induced shifting or detector saturation, follow this self-validating workflow.

Step 1: Concentration Optimization
  • Prepare a stock solution of the thiophene derivative in a spectroscopic-grade solvent (e.g.,

    
     for P3HT, or DMF for PTE due to its polar -OH groups).
    
  • Dilute to a working concentration of

    
     to 
    
    
    
    M.
  • Causality: High concentrations force the molecules into H- or J-aggregates, which artificially shift the

    
    .
    
  • Validation Check: Ensure the peak absorbance (

    
    ) of the working solution falls strictly between 0.1 and 0.8 . If 
    
    
    
    , the solution violates the linear dynamic range of the Beer-Lambert law and must be diluted.
Step 2: Baseline Calibration
  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

  • Place them in the reference and sample paths of a dual-beam spectrophotometer.

  • Causality: Dual-beam blanking mathematically subtracts the optical signature of the solvent and the quartz lattice, isolating the solute's transitions.

  • Validation Check: Run a baseline scan from 200 to 800 nm. The resulting spectrum must read

    
    . Any deviation indicates cuvette mismatch or solvent contamination.
    
Step 3: Spectral Acquisition & Thermochromic Validation
  • Replace the solvent in the sample cuvette with your optimized thiophene solution.

  • Scan from 200 nm to 800 nm using a 1 nm slit width and a moderate scan rate (e.g., 600 nm/min).

  • For Polymers (Optional but Recommended): Heat the solution incrementally (e.g., 25°C to 75°C) and record spectra at 10°C intervals.

  • Causality: Heating disrupts polymer aggregation and backbone planarity, causing a thermochromic blue-shift.

  • Validation Check: The overlaid temperature spectra must intersect at a precise isosbestic point . The presence of an isosbestic point mathematically validates that the system is undergoing a clean, two-phase morphological transition (e.g., planar to twisted) without chemical degradation [3].

Workflow Visualization

UVVisProtocol Start 1. Sample Preparation (Optimize to 10⁻⁵ M) Solvent 2. Solvent Selection (Match Polarity to -OH Groups) Start->Solvent Baseline 3. Baseline Correction (Dual-Beam Blanking) Solvent->Baseline Acquisition 4. UV-Vis Acquisition (200 - 800 nm Scan) Baseline->Acquisition Validation 5. Data Validation (Verify Isosbestic Points) Acquisition->Validation

Workflow for the UV-Vis spectral characterization of alkyl-thiophene alcohols.

References

  • 2-Thiopheneethanol | CID 79400 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Synthesis and characterization of new 3-substituted thiophene copolymers Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

  • Optical and Fluorescent Properties of Thiophene-Based Conjugated Polymers Source: Library and Archives Canada URL:[Link]

Validation

Structural Validation of 1-(3-Methyl-2-thienyl)-1-propanol: A Comprehensive Guide to Regioisomer Differentiation

Executive Summary & The Analytical Challenge In pharmaceutical development and materials science, thiophene derivatives frequently serve as critical bioisosteres for phenyl rings. Validating the exact substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development and materials science, thiophene derivatives frequently serve as critical bioisosteres for phenyl rings. Validating the exact substitution pattern of these heterocycles is paramount, as regioisomers can exhibit drastically different pharmacokinetic profiles and binding affinities.

The structural validation of 1-(3-Methyl-2-thienyl)-1-propanol (CAS 1250931-69-1) presents a classic analytical challenge. Standard high-resolution mass spectrometry (HRMS) or GC-MS platforms are insufficient for definitive identification. While MS will accurately confirm the molecular ion (


 156.25 for 

), the electron ionization (EI) fragmentation patterns of its regioisomers—such as 1-(4-methyl-2-thienyl)-1-propanol or 1-(5-methyl-2-thienyl)-1-propanol—are nearly indistinguishable.

To achieve definitive structural proof, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. NMR provides a self-validating framework that exploits the unique electronic environment and geometric constraints of the five-membered thiophene ring to unequivocally map atomic connectivity[1].

1D H NMR: The Primary Diagnostic Tool

The first line of defense in differentiating thiophene regioisomers is 1D


H NMR. The causality behind this approach lies in the rigid geometry of the thiophene ring, which dictates highly specific scalar spin-spin coupling constants (

-values) between adjacent protons[2].

Because the heteroatom (sulfur) unevenly distributes electron density across the ring, the


-couplings are distinctly stratified based on their relative positions:
  • Ortho coupling (

    
    ):  ~5.0 – 5.5 Hz (Strongest, adjacent to sulfur)
    
  • Ortho coupling (

    
    ):  ~3.5 – 4.0 Hz (Weaker, further from sulfur)
    
  • Meta coupling (

    
    ):  ~1.0 – 1.5 Hz (Weakest, across one carbon)
    

By analyzing the multiplicity and coupling constants of the two remaining aromatic protons on the disubstituted thiophene ring, we can eliminate several regioisomers immediately.

Table 1: Comparative H NMR Aromatic Coupling Constants
Regioisomer HypothesisSubstitution PatternAromatic ProtonsExpected MultiplicityDiagnostic Coupling Constant (

)
1-(3-Methyl-2-thienyl)-1-propanol C2, C3 H4, H5 Pair of doublets

Hz
1-(4-Methyl-2-thienyl)-1-propanolC2, C4H3, H5Pair of doublets

Hz
1-(5-Methyl-2-thienyl)-1-propanolC2, C5H3, H4Pair of doublets

Hz
1-(2-Methyl-3-thienyl)-1-propanolC2, C3H4, H5Pair of doublets

Hz

The Ambiguity: As shown in Table 1, while 1D NMR easily eliminates the 4-methyl and 5-methyl isomers based on their distinct


-values, it cannot  easily distinguish between 1-(3-Methyl-2-thienyl)-1-propanol and 1-(2-Methyl-3-thienyl)-1-propanol. Both possess protons at C4 and C5, yielding an identical 

coupling of ~5.0 Hz. To break this degeneracy, we must employ 2D NMR.

2D NMR (NOESY): Definitive Spatial Mapping

To create a self-validating experimental system, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects spatial proximity (typically < 5 Å) between protons, independent of chemical bonds.

We can differentiate the remaining two isomers by observing the spatial correlations of the methyl group:

  • In 1-(3-Methyl-2-thienyl)-1-propanol: The methyl group at C3 is flanked by the propanol group at C2 and the aromatic proton at C4. Therefore, irradiating the methyl protons will yield NOE cross-peaks to both the propanol -CH(OH)- proton and the aromatic C4-H.

  • In 1-(2-Methyl-3-thienyl)-1-propanol: The methyl group at C2 is flanked by the sulfur atom (no proton) and the propanol group at C3. Irradiating this methyl group will yield an NOE cross-peak to the propanol -CH(OH)- proton, but zero NOE to any aromatic proton.

NMR_Correlations C2_Prop C2: -CH(OH)CH2CH3 C3_Me C3: -CH3 C2_Prop->C3_Me NOESY (Strong Spatial) C2_Prop->C3_Me HMBC (3-bond C-H) C4_H C4: -H C3_Me->C4_H NOESY (Medium Spatial) C5_H C5: -H C4_H->C5_H 1H-1H J-coupling (J = 5.0-5.5 Hz)

Caption: Key 2D NMR (NOESY) and 1D J-coupling correlations confirming the 3-methyl-2-thienyl connectivity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, execute the following sequential workflow. This protocol is designed to self-invalidate incorrect hypotheses at each step.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D


H NMR Acquisition & 

-Coupling Analysis
  • Acquire a standard

    
    H spectrum (minimum 400 MHz, 16-32 scans, 10 ppm sweep width).
    
  • Validation Gate 1: Isolate the aromatic region (6.5 – 7.5 ppm). Measure the coupling constant (

    
    ) between the two thiophene doublets.
    
    • If

      
       Hz: System invalidates target; you have the 4-methyl isomer.
      
    • If

      
       Hz: System invalidates target; you have the 5-methyl isomer.
      
    • If

      
       Hz: Proceed to Step 3.
      

Step 3: 2D NOESY Acquisition & Spatial Analysis

  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for small molecules to avoid spin diffusion).

  • Validation Gate 2: Extract the 1D trace of the methyl group resonance (~2.2 ppm).

    • If NOE is observed ONLY to the propanol CH (~4.8 ppm): System invalidates target; you have the 2-methyl-3-thienyl isomer.

    • If NOE is observed to BOTH the propanol CH AND an aromatic proton (~6.8 ppm):Target Confirmed. You have successfully validated 1-(3-Methyl-2-thienyl)-1-propanol.

Workflow A Sample Preparation (CDCl3, TMS internal standard) B LC-MS / GC-MS (Confirm Molecular Ion m/z 156.25) A->B C 1D 1H NMR Acquisition (Extract J-coupling constants) B->C D 2D NMR (NOESY & HMBC) (Map Spatial & Bond Connectivity) C->D E Regioisomer Differentiation (Compare J4,5 vs J3,4 vs J3,5) D->E F Definitive Structural Validation 1-(3-Methyl-2-thienyl)-1-propanol E->F

Caption: Logical workflow for the definitive structural validation of thiophene regioisomers.

References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(3-Methyl-2-thienyl)-1-propanol

[1][2] Executive Summary & Chemical Identity 1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1) is a sulfur-containing organic alcohol often used as a chiral intermediate in the synthesis of pharmaceutical compounds (...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity

1-(3-Methyl-2-thienyl)-1-propanol (CAS: 1250931-69-1) is a sulfur-containing organic alcohol often used as a chiral intermediate in the synthesis of pharmaceutical compounds (e.g., Duloxetine precursors). Unlike standard organic solvents, this compound presents specific disposal challenges due to its thiophene moiety , which generates sulfur oxides (SOx) upon combustion.

Standard laboratory practice often erroneously groups this with general "non-halogenated organic solvents." This is a critical error. High-sulfur content requires specific incineration protocols to prevent damage to catalytic converters in waste facility scrubbers and to comply with emissions regulations.

Chemical Profile
PropertyData
CAS Number 1250931-69-1
Molecular Formula C₈H₁₂OS
Molecular Weight 156.25 g/mol
Physical State Liquid (Viscous) or Low-melting Solid
Flash Point >60°C (Estimated based on analogues); Treat as Combustible
Solubility Immiscible with water; Soluble in organic solvents (DCM, THF, Methanol)
Primary Hazards Skin/Eye Irritant, Combustible, SOx generation

Hazard Identification & Segregation Strategy

The "Sulfur Protocol"

The primary operational risk is waste stream contamination . Many hazardous waste incinerators have strict limits on sulfur content (often <1%). Disposing of thiophene derivatives in the general "Organic Solvents" drum can lead to rejection of the entire waste lot by the disposal facility.

Core Directive: Segregate 1-(3-Methyl-2-thienyl)-1-propanol into a dedicated "High Sulfur / Thiophene" waste stream unless your facility explicitly permits sulfur in the general organic stream.

Hazard Classification (GHS)[3]
  • H227: Combustible liquid (if flash point <93°C).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Combustion Hazard: Thermal decomposition releases toxic Sulfur Oxides (SOx) and Carbon Monoxide (CO).

Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA regulations (typically D001 for ignitability if applicable) and best practices for sulfur-bearing waste.

Phase 1: Pre-Disposal Segregation
  • Identify the Waste Matrix: Is the compound pure, in solution, or part of a reaction mixture?

  • Select Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans if the waste is acidic or if water is present, as thiophenes can degrade slowly to acidic byproducts.

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: Full chemical name (no abbreviations).

    • Must include: Hazard warnings (Irritant, Combustible).[1][2]

    • Critical: Add a secondary tag: "CONTAINS SULFUR" .

Phase 2: Waste Collection
  • Liquid Waste: Pour into the designated container using a funnel. Do not overfill (leave 10% headspace).

  • Solid Waste (Contaminated PPE/Wipes): Place in a double-bagged, clear polyethylene bag or a wide-mouth jar. Label as "Solid Debris contaminated with Thiophenes."

Phase 3: Storage & Pickup[3]
  • Store in a Flammable Safety Cabinet until pickup.

  • Ensure the cap is tightly sealed to prevent the escape of malodorous thiophene vapors.

  • Schedule pickup with your EHS or licensed contractor (e.g., Veolia, Clean Harbors) specifying "Sulfur-bearing organic waste."

Visual Decision Logic

The following diagram illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste: 1-(3-Methyl-2-thienyl)-1-propanol CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Debris CheckState->Solid CheckSulfur Does Facility Allow Sulfur in General Organic Stream? Liquid->CheckSulfur SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin StreamA Stream A: General Organic Solvents (Non-Halogenated) CheckSulfur->StreamA Yes (Check Limit) StreamB Stream B: High Sulfur / Thiophene (Segregated) CheckSulfur->StreamB No (Standard Protocol) Label Label: 'Contains Sulfur' StreamB->Label

Caption: Operational decision tree for segregating thiophene-based chemical waste.

Emergency Spill Response Procedures

In the event of a spill in the laboratory, immediate action is required to prevent vapor exposure and fire risk.

  • Evacuate & Ventilate: Remove ignition sources. Ensure fume hoods are active.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) and outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Use Universal Absorbent Pads or Vermiculite .

    • Do not use sawdust (combustible).

  • Cleanup:

    • Cover the spill with absorbent.[3]

    • Scoop material into a disposal bag/container.[4]

    • Clean the surface with a soap/water solution to remove oily residues.

  • Disposal of Spill Debris: Treat all cleanup materials as hazardous chemical waste (Stream B).

Regulatory Framework (RCRA)

While 1-(3-Methyl-2-thienyl)-1-propanol is not explicitly listed on the EPA's P-list or U-list (unlike Thiophene, U244), it is regulated based on its characteristics:

  • Ignitability (D001): If the specific formulation or solvent mixture has a flash point <60°C.

  • Toxicity: While not a standard TCLP contaminant, the "Generator Knowledge" clause requires you to declare the sulfur content and potential toxicity.

Compliance Check: Always list the CAS number (1250931-69-1) on the waste manifest to ensure the disposal facility uses the correct incineration profile (high temperature, >1000°C, with caustic scrubbing).

References

  • PubChem. (2025). Compound Summary: Thiophene Derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • US EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency. Retrieved March 6, 2026, from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methyl-2-thienyl)-1-propanol

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds where comprehensive safety data is not yet widely available. This guide provides a detailed operational plan for the safe handling of 1-(3-Methyl-2-thienyl)-1-propanol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the principles of risk assessment, drawing logical inferences from the known hazards of structurally similar compounds to ensure the highest level of safety and experimental integrity.

Hazard Profile Analysis: An Evidence-Based Approach

  • The Thiophene Moiety: Thiophene and its derivatives are known to present several hazards. They are often flammable liquids and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Direct contact can lead to skin and eye irritation. Combustion of thiophene-containing compounds can produce toxic gases such as sulfur oxides.

  • The Secondary Alcohol Moiety: Alcohols, in general, are flammable and can act as skin and eye irritants.[4][5] 1-Propanol, a simple secondary alcohol, is known to cause serious eye damage and may cause drowsiness or dizziness.[5][6]

  • Analogous Compounds: Safety data for structurally related compounds, such as (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol and 3-Methylamino-1-(2-thienyl)-1-propanol, indicate that they cause skin irritation and serious eye damage.[7] Some analogs are also listed as harmful if swallowed and may cause respiratory irritation.[7]

Based on this composite analysis, it is reasonable to treat 1-(3-Methyl-2-thienyl)-1-propanol as a substance that is potentially flammable, harmful by inhalation, ingestion, and skin contact, and a skin and serious eye irritant. All handling procedures must reflect these potential hazards.

Core Directive: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following table summarizes the recommended PPE for handling 1-(3-Methyl-2-thienyl)-1-propanol.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient.[8] Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards are mandatory to protect against splashes.[4] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over the goggles for full facial protection.[9][10]
Skin and Body Protection Chemical-Resistant Lab Coat & ApronA flame-resistant lab coat provides a primary barrier against spills and splashes.[9][11] For operations with a higher risk of spillage, such as transfers of large volumes, a chemical-resistant apron (e.g., neoprene or PVC) should be worn over the lab coat.[8][12]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Given the potential for skin irritation and absorption, appropriate gloves are critical. Nitrile gloves offer good protection against a range of chemicals, but for prolonged handling or immersion, heavier-duty gloves like neoprene or butyl rubber should be considered.[10][12] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for handling highly toxic compounds.[11]
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of 1-(3-Methyl-2-thienyl)-1-propanol should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][13] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][8]
Foot Protection Closed-Toe ShoesShoes with fully covered uppers are mandatory in a laboratory setting to protect against spills and dropped objects.[8]

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Put on goggles first, then the face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[13]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for 1-(3-Methyl-2-thienyl)-1-propanol cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Plan Start Start: Handling Task Identified AssessHazards Assess Hazards: - Skin/Eye Irritant - Potential Inhalation/Ingestion Toxicity - Flammable Start->AssessHazards EyeFace Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessHazards->EyeFace Protect Eyes SkinBody Skin/Body Protection: - Chemical-Resistant Lab Coat - Apron (if splash risk) AssessHazards->SkinBody Protect Skin Hand Hand Protection: - Nitrile or Neoprene Gloves AssessHazards->Hand Protect Hands Respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (if no hood/aerosol risk) AssessHazards->Respiratory Protect Lungs Foot Foot Protection: - Closed-Toe Shoes AssessHazards->Foot Protect Feet ContaminatedPPE Contaminated PPE (Gloves, Apron, etc.) Waste Dispose as Hazardous Waste ContaminatedPPE->Waste

Caption: Workflow for PPE selection when handling 1-(3-Methyl-2-thienyl)-1-propanol.

Emergency Procedures and Disposal

Spill Management: In the event of a spill, evacuate the area and alert others.[2] Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[12] Do not use combustible materials.[12] Use non-sparking tools for cleanup.[12] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[12]

Disposal of Contaminated PPE: All disposable PPE, such as gloves and absorbent pads used for cleanup, must be considered hazardous waste.[12][14] Place these items in a designated, sealed container, clearly labeled as "HAZARDOUS WASTE" with the full chemical name.[12] Store in a designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.[14]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

  • Thiophene MSDS Overview and Safety Guidelines | PDF | Toxicity | Water - Scribd. Available at: [Link]

  • Thiophene - Sciencemadness Wiki. Available at: [Link]

  • THIOPHENE EXTRA PURE - Loba Chemie. Available at: [Link]

  • Safer Handling of Alcohol in the Laboratory - NSTA. Available at: [Link]

  • Thiophene. Available at: [Link]

  • Lab Safety Personal Protection Equipment Requirements | University of Hawaii at Manoa. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Available at: [Link]

  • Using PPE in the Laboratory (OHS101) Course Material. Available at: [Link]

Sources

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